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Core Science & Biosynthesis

Foundational

Ac-D-Phe(4-Br)-OH: Structural Pharmacophore & Synthetic Utility

This guide serves as an authoritative technical reference for Ac-D-Phe(4-Br)-OH , a specialized non-canonical amino acid derivative critical to the design of proteolytically stable peptide therapeutics, particularly Gona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for Ac-D-Phe(4-Br)-OH , a specialized non-canonical amino acid derivative critical to the design of proteolytically stable peptide therapeutics, particularly Gonadotropin-Releasing Hormone (GnRH) antagonists.[1]

Executive Summary

Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) is a synthetic amino acid building block characterized by three functional modifications: an N-terminal acetyl cap, a D-enantiomeric backbone, and a para-bromo aromatic substitution.[1][] It is primarily utilized in medicinal chemistry to enhance the metabolic stability and receptor binding affinity of peptide drugs. Its structural role is most prominent in the "hydrophobic cluster" (positions 1–3) of GnRH antagonists (e.g., analogs of Cetrorelix/Degarelix), where the bromine atom facilitates high-affinity halogen bonding interactions.

Chemical Identity & Structural Analysis
2.1 Nomenclature & Identifiers
PropertySpecification
IUPAC Name (2R)-2-acetamido-3-(4-bromophenyl)propanoic acid
Common Name N-Acetyl-4-bromo-D-phenylalanine
CAS Number 194149-55-8 (Specific to Ac-D-isomer)
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
SMILES CC(=O)NC(=O)O
2.2 Structural Pharmacophore Breakdown

The molecule's efficacy as a drug building block stems from the synergistic effect of its three distinct structural domains:

G Molecule Ac-D-Phe(4-Br)-OH Acetyl N-Acetyl Group (Electronic Neutrality) Molecule->Acetyl N-Terminus Chirality D-Configuration (Proteolytic Resistance) Molecule->Chirality Alpha-Carbon Bromine 4-Bromo Substitution (Halogen Bonding) Molecule->Bromine Para-Position Acetyl_Desc Eliminates zwitterionic charge, improving membrane permeability. Acetyl->Acetyl_Desc Chirality_Desc Prevents recognition by endogenous proteases. Chirality->Chirality_Desc Bromine_Desc Acts as Lewis Acid (Sigma Hole) for carbonyl interactions. Bromine->Bromine_Desc

Figure 1: Structural dissection of Ac-D-Phe(4-Br)-OH highlighting the functional role of each moiety in drug design.

Physicochemical Properties

The acetylated form differs significantly from the free amino acid (H-D-Phe(4-Br)-OH) by lacking the basic amine, rendering it acidic and more lipophilic.[1]

PropertyValue / DescriptionContext
Solubility Soluble in DMF, DMSO, Methanol.[1][3] Sparingly soluble in water.[1]Standard optical rotation is measured at c=1 in DMF.[1][4]
pKa (COOH) ~3.5 (Estimated)The electron-withdrawing Br atom slightly lowers pKa vs. Ac-Phe-OH.[1]
LogP ~2.0 - 2.5Moderate lipophilicity; suitable for hydrophobic binding pockets.[1]
Melting Point 183–189 °CCrystalline solid stability.[1]
Appearance White to off-white powderHygroscopic; store desiccated at 2-8°C.
Mechanistic Significance in Drug Design
4.1 Halogen Bonding (The "Sigma Hole" Effect)

Unlike chloro- or fluoro-substituents, the bromine atom in Ac-D-Phe(4-Br)-OH is large enough to exhibit a distinct "sigma hole"—a region of positive electrostatic potential on the atom's tip, opposite the C-Br bond.[1]

  • Mechanism: This positive patch interacts with electron-rich Lewis bases (e.g., backbone carbonyl oxygens) in the target receptor.[1]

  • Result: This interaction is highly directional and can increase binding affinity by 5–10 fold compared to the non-halogenated phenylalanine analog.

4.2 GnRH Antagonist Architecture

In Gonadotropin-Releasing Hormone antagonists, the N-terminal region (Positions 1-3) is heavily modified with hydrophobic, D-amino acids to block receptor activation.[1] Ac-D-Phe(4-Br)-OH is frequently employed here to fine-tune the "hydrophobic fit."[1]

GnRH cluster_drug GnRH Antagonist N-Terminal Pharmacophore Pos1 Pos 1: Ac-D-2-Nal Pos2 Pos 2: Ac-D-Phe(4-Cl) or Ac-D-Phe(4-Br) Pos1->Pos2 Pos3 Pos 3: D-Pal Pos2->Pos3 Receptor GnRH Receptor (Hydrophobic Pocket) Pos2->Receptor Halogen Bond Interaction

Figure 2: Schematic of the N-terminal sequence of third-generation GnRH antagonists, showing the critical position of the halogenated D-Phe residue.

Synthesis & Purification Protocols
5.1 Synthesis via Acetylation of H-D-Phe(4-Br)-OH

This protocol outlines the conversion of the free amino acid to the N-acetyl derivative.[1] This is a self-validating Schotten-Baumann reaction.[1]

Reagents:

  • H-D-Phe(4-Br)-OH (Starting Material)[1]

  • Acetic Anhydride (Ac₂O)[1]

  • Sodium Hydroxide (2M NaOH)[1]

  • Hydrochloric Acid (6M HCl) for precipitation[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of H-D-Phe(4-Br)-OH in 10 mL of 2M NaOH. Ensure the solution is clear (pH > 10).[1] Chill to 0°C in an ice bath.

  • Acetylation: Dropwise add 1.2 equivalents (12 mmol) of Acetic Anhydride over 15 minutes while vigorously stirring.

    • Critical Control Point: Simultaneously add 2M NaOH to maintain pH between 9–10.[1] If pH drops below 7, the amine protonates and reaction yields plummet.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (System: CHCl₃/MeOH/AcOH 85:10:5).[1]

  • Workup: Acidify the solution carefully with 6M HCl to pH 1–2. The product, Ac-D-Phe(4-Br)-OH, will precipitate as a white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (3x), and dry under vacuum over P₂O₅.

  • Recrystallization: If purity <98%, recrystallize from Ethanol/Water.[1]

5.2 SPPS Integration

When using this residue in Solid Phase Peptide Synthesis (SPPS):

  • Coupling: Use standard carbodiimide chemistry (DIC/Oxyma) or Uronium salts (HBTU/HATU).[1]

  • Solvent: Dissolve in DMF. If solubility is sluggish, add 10% DMSO.

  • Note: Since the N-terminus is already acetylated, this residue acts as a "capping" unit. No Fmoc deprotection is performed after this coupling.[1]

Analytical Characterization

To validate the identity and purity of Ac-D-Phe(4-Br)-OH, the following data must be obtained:

  • ¹H NMR (DMSO-d₆):

    • δ 1.80 ppm (s, 3H, Acetyl-CH₃).[1]

    • δ 2.8–3.1 ppm (m, 2H, β-CH₂).[1]

    • δ 4.4 ppm (m, 1H, α-CH).[1]

    • δ 7.2–7.5 ppm (dd, 4H, Aromatic protons; characteristic para-substitution splitting pattern).[1]

    • δ 8.2 ppm (d, 1H, Amide NH).[1]

    • δ 12.6 ppm (br s, 1H, COOH).[1]

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 286.0 and 288.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

  • HPLC Purity: >98% (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516814948, Ac-D-Phe(4-Br)-OH. Retrieved from [Link]

  • Jiang, G., et al. (2001). GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6.[1] Journal of Medicinal Chemistry. (Contextual reference for GnRH antagonist structure).

  • Wilcken, R., et al. (2013).Halogen Bonding in Protein–Ligand Interactions: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. (Mechanistic reference for 4-Br substitution).

Sources

Exploratory

Technical Guide: Characterization of (2R)-2-acetamido-3-(4-bromophenyl)propanoic acid

The following technical guide details the characterization, synthesis, and analytical validation of (2R)-2-acetamido-3-(4-bromophenyl)propanoic acid (also known as N-acetyl-4-bromo-D-phenylalanine). Executive Summary (2R...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and analytical validation of (2R)-2-acetamido-3-(4-bromophenyl)propanoic acid (also known as N-acetyl-4-bromo-D-phenylalanine).

Executive Summary

(2R)-2-acetamido-3-(4-bromophenyl)propanoic acid is a non-canonical amino acid derivative serving as a critical chiral building block in peptidomimetics and drug discovery. Its structure combines the rigid stereochemistry of the D-phenylalanine scaffold with a chemically versatile aryl bromide handle.

This compound is particularly valued for:

  • Palladium-Catalyzed Cross-Coupling: The para-bromo substituent allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate biaryl libraries without racemization.

  • Isotopic Labeling: It serves as a precursor for radio-halogenated probes (e.g.,

    
    I or 
    
    
    
    At via halogen exchange) for PET/SPECT imaging.
  • Stereochemical Control: The (2R) configuration (D-isomer) imparts resistance to proteolytic degradation in peptide therapeutics.

Physicochemical Profile

The following properties define the reference standard for this compound.

PropertyValue / DescriptionNotes
Chemical Name (2R)-2-acetamido-3-(4-bromophenyl)propanoic acidSynonyms: N-Acetyl-4-bromo-D-phenylalanine
Molecular Formula C

H

BrNO

Molecular Weight 286.12 g/mol Monoisotopic mass: 285.00 (for

Br)
Appearance White to off-white crystalline powder
Melting Point 183 – 189 °CRange typical for enantiopure N-acetyl amino acids
Solubility Soluble in DMSO, Methanol, dilute alkaline water (pH > 8).[1][2] Sparingly soluble in water/acid.Amide H-bonding limits non-polar solubility.
Chirality (2R) / D-isomer
Optical Rotation

(c=1, Methanol)
Predicted based on L-enantiomer (

)
pKa (Calc.)

-COOH: ~3.6
Acidic proton allows salt formation.

Synthetic Workflow & Protocol

To ensure high enantiomeric excess (


), the synthesis relies on the mild acetylation of commercially available 4-bromo-D-phenylalanine. Harsh coupling reagents (e.g., TBTU/HATU) are avoided to prevent azlactone-mediated racemization.
Reaction Scheme

The pathway involves nucleophilic attack of the


-amine on acetic anhydride under Schotten-Baumann conditions.

SynthesisWorkflow Start 4-Bromo-D-Phenylalanine (Zwitterion) Step1 Solubilization (2M NaOH, 0°C) Start->Step1 Dissolve Step2 Acetylation (Ac2O, dropwise) Step1->Step2 Nucleophilic Acyl Substitution Step3 Acidification (HCl to pH 2) Step2->Step3 Quench & Protonate End (2R)-2-acetamido-3-(4-bromophenyl) propanoic acid (Precipitate) Step3->End Crystallization

Figure 1: Synthesis workflow for N-acetylation preventing racemization.

Detailed Protocol
  • Dissolution: Suspend 10.0 g (41 mmol) of 4-bromo-D-phenylalanine in 40 mL of 2M NaOH. Cool to 0°C.[3]

  • Acetylation: Add 5.0 mL (1.3 eq) of acetic anhydride dropwise over 30 minutes while vigorously stirring. Maintain pH > 10 by adding additional NaOH if necessary.

  • Completion: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1).

  • Isolation: Cool to 0°C and acidify carefully with 6M HCl to pH 1-2. The product will precipitate as a white solid.[3]

  • Purification: Filter, wash with ice-cold water (3x), and recrystallize from Ethanol/Water (1:1) to remove trace acetic acid.

Spectroscopic Characterization (The Core)

This section provides the diagnostic signals required to confirm identity and structure.[4]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Preferred due to solubility and amide proton visibility).

H NMR (400 MHz, DMSO-d

) Assignment
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
12.70 Broad s1H-COOH Carboxylic acid proton (exchangeable).
8.25 Doublet (

Hz)
1H-NH -AcAmide doublet confirms acetylation; coupling to

-CH.
7.48 Doublet (

Hz)
2HAr-H (meta to alkyl)Part of AA'BB' system; deshielded by Bromine.
7.20 Doublet (

Hz)
2HAr-H (ortho to alkyl)Part of AA'BB' system.
4.45 td (

Hz)
1H

-CH
Chiral center; distinct splitting due to diastereotopic

-protons.
3.05 dd (

Hz)
1H

-CH

Diastereotopic methylene proton.
2.80 dd (

Hz)
1H

-CH

Diastereotopic methylene proton.
1.79 Singlet3H-COCH

Acetyl methyl group; sharp singlet.

C NMR (100 MHz, DMSO-d

)
  • Carbonyls: 173.2 (COOH), 169.5 (NH-CO).

  • Aromatic: 137.5 (C-ipso), 131.5 (C-meta), 131.2 (C-ortho), 120.1 (C-Br). Note: The C-Br carbon is significantly shielded relative to other aromatic carbons.

  • Aliphatic: 53.8 (

    
    -C), 36.5 (
    
    
    
    -C), 22.6 (CH
    
    
    ).
B. Mass Spectrometry (HRMS)
  • Ionization: ESI- (Negative Mode) is preferred for free acids; ESI+ for esters/amides.

  • Diagnostic Isotope Pattern: The presence of Bromine (

    
    Br and 
    
    
    
    Br) creates a characteristic 1:1 doublet in the molecular ion cluster.
    • [M-H]

      
       (Calculated):  284.00 (
      
      
      
      Br) and 286.00 (
      
      
      Br).
    • Observation: Two peaks of equal intensity separated by 2 Da.

C. Infrared Spectroscopy (FT-IR)
  • 3300 cm

    
    :  N-H stretch (Amide A).
    
  • 2900-3100 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1715 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1650 cm

    
    :  C=O stretch (Amide I).
    
  • 1540 cm

    
    :  N-H bend (Amide II).
    
  • 1010-1070 cm

    
    :  Aryl-Br stretch/vibration.
    

Chiral Purity Analysis

Validating the (2R) configuration is critical, as the (2S) enantiomer is a common impurity if the starting material is impure or if racemization occurred.

Method: Chiral HPLC

Standard C18 columns cannot separate enantiomers. A chiral stationary phase is required.

  • Column: Daicel Chiralpak IA or Crownpak CR(+) (Crown ether column preferred for free amino acids, but IA works for N-acetyl derivatives).

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption by Phenyl-Br).

  • Expected Elution: The (2R)-isomer typically elutes before the (2S)-isomer on polysaccharide-based columns (verify with racemic standard).

ChiralAnalysis Sample Sample Solution (1 mg/mL in MeOH) Column Chiral Column (Chiralpak IA) Sample->Column Detector UV Detector (254 nm) Column->Detector Decision Single Peak? Detector->Decision Pass PASS: >99% ee Decision->Pass Yes Fail FAIL: Racemization Detected Decision->Fail No (Split Peak)

Figure 2: Logic flow for chiral purity validation.

Functional Utility & Reactivity[4][5][6]

The 4-bromophenyl moiety transforms this molecule from a simple building block into a reactive scaffold.

Suzuki-Miyaura Cross-Coupling

The aryl bromide undergoes facile oxidative addition with Pd(0).

  • Reagents: Arylboronic acid, Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/H
    
    
    O.
  • Application: Synthesis of biaryl amino acids (e.g., biphenyl analogues) to extend the hydrophobic reach of the side chain in protease inhibitors.

Halogen Exchange (Radio-labeling)
  • Reaction: Copper-catalyzed nucleophilic exchange.

  • Transformation: Ar-Br

    
     Ar-
    
    
    
    I or Ar-
    
    
    F (via stannane intermediate).
  • Use: This compound is a "cold" standard for developing radiotracers for tumor imaging.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 4-Bromo-L-phenylalanine (Parent Structure).[1][2] National Center for Biotechnology Information.

    • [Link][2]

  • Ma, J. A. (2003).
  • Optical Rotation & Stereochemistry

    • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation.[5]

    • [Link]

  • Spectroscopic Data (Analog Comparison)

    • Human Metabolome Database.[6] N-Acetyl-L-phenylalanine NMR Data.

    • [Link]

Sources

Foundational

N-acetyl-4-bromo-D-phenylalanine CAS number and supplier

CAS Number: 194149-55-8 Primary Application: Peptidomimetics, Late-Stage Diversification, and Non-Canonical Amino Acid Mutagenesis Part 1: Executive Summary N-Acetyl-4-bromo-D-phenylalanine (Ac-D-Phe(4-Br)-OH) is a high-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 194149-55-8 Primary Application: Peptidomimetics, Late-Stage Diversification, and Non-Canonical Amino Acid Mutagenesis

Part 1: Executive Summary

N-Acetyl-4-bromo-D-phenylalanine (Ac-D-Phe(4-Br)-OH) is a high-value chiral building block utilized in the synthesis of protease-resistant peptides and small molecule drugs. Its structural significance lies in the convergence of three distinct features:

  • D-Configuration: Confers resistance to endogenous proteases, extending the in vivo half-life of peptide therapeutics.

  • N-Acetyl Group: Mimics the peptide bond electronic environment and prevents unwanted N-terminal side reactions during solid-phase synthesis.

  • 4-Bromo Substituent: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of compound libraries from a single precursor.

This guide details the chemical specifications, sourcing strategies, and experimental protocols required to integrate this compound into high-throughput drug discovery workflows.

Part 2: Chemical Specifications & Identity[1][2]
PropertySpecification
CAS Number 194149-55-8
IUPAC Name (2R)-2-acetamido-3-(4-bromophenyl)propanoic acid
Common Synonyms Ac-D-Phe(4-Br)-OH; N-Acetyl-p-bromo-D-phenylalanine
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
Chirality D-Isomer (R-configuration at α-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point 183–189 °C (varies by polymorph/purity)
Part 3: Strategic Sourcing & Quality Criteria

Sourcing D-amino acids requires rigorous validation of enantiomeric purity, as trace L-isomer contamination can lead to catastrophic failure in downstream biological assays (e.g., loss of receptor selectivity).

Verified Suppliers
  • BOC Sciences: Specializes in halogenated amino acids; offers bulk scales (kg).

  • GL Biochem (Shanghai): Primary source for peptide reagents; generally high stock availability.

  • Alfa Chemistry: Good for small-scale R&D quantities (gram scale).

  • Next Peptide: Focuses on protected amino acids for SPPS (Solid Phase Peptide Synthesis).

Critical to Quality (CTQ) Parameters

When evaluating a Certificate of Analysis (CoA), prioritize the following:

  • Enantiomeric Excess (ee): Must be ≥ 99.5% . The presence of the L-isomer (CAS 59860-57-2 for the N-acetyl form) can induce off-target binding.

  • Chemical Purity (HPLC): ≥ 98% . Impurities often include des-bromo analogs (N-acetyl-D-phenylalanine) which are difficult to separate post-synthesis.

  • Water Content (Karl Fischer): < 1.0% . Excess moisture hydrolyzes active esters during coupling steps.

Part 4: Synthesis & Manufacturing Logic

The industrial production of Ac-D-Phe(4-Br)-OH typically follows an enzymatic resolution pathway to ensure high optical purity, avoiding the cost of chiral auxiliaries.

Mechanism: Kinetic Resolution
  • Precursor: N-Acetyl-DL-4-bromo-phenylalanine (Racemic mixture).

  • Enzyme: Acylase I (typically from Aspergillus or Porcine Kidney).

  • Process: The enzyme selectively hydrolyzes the L-isomer's acetyl group, yielding free L-4-bromo-phenylalanine and leaving the N-acetyl-D-4-bromo-phenylalanine intact.

  • Separation: The free L-amino acid is separated via ion-exchange chromatography or pH-dependent extraction, isolating the desired N-acetyl-D-product.

SynthesisWorkflow Figure 1: Enzymatic Resolution Workflow for Ac-D-Phe(4-Br)-OH Production Racemic Racemic N-Acetyl-DL-Phe(4-Br)-OH Enzyme Acylase I (Kinetic Resolution) Racemic->Enzyme Hydrolysis Selective Hydrolysis of L-Isomer Enzyme->Hydrolysis Separation Acid/Base Extraction Hydrolysis->Separation Product Pure Ac-D-Phe(4-Br)-OH Separation->Product Organic Phase (Acidic pH) Byproduct L-Phe(4-Br)-OH (Free Amine) Separation->Byproduct Aqueous Phase (Neutral pH)

Part 5: Applications in Drug Discovery[3]
1. Late-Stage Diversification (Suzuki-Miyaura Coupling)

The para-bromine atom is a "silent" handle during peptide assembly but becomes a reactive site for palladium-catalyzed cross-coupling. This allows researchers to synthesize a core peptide scaffold and then rapidly "decorate" the phenyl ring with diverse aryl groups to probe Structure-Activity Relationships (SAR).

2. Peptidomimetics & Stability

Incorporating the D-isomer disrupts the natural hydrogen-bonding network required by proteases (like chymotrypsin), significantly increasing the serum half-life of the therapeutic. The N-acetyl group further blocks aminopeptidase activity.

Applications Figure 2: Application Logic - From Building Block to Library Generation Compound Ac-D-Phe(4-Br)-OH SPPS Solid Phase Peptide Synthesis Compound->SPPS Peptide Peptide Scaffold (Containing Br-Handle) SPPS->Peptide Suzuki Pd-Catalyzed Suzuki Coupling Peptide->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Stability Proteolytic Stability Assays Peptide->Stability D-isomer effect Library Analog Library (Diverse Biaryls) Suzuki->Library

Part 6: Experimental Protocol

Protocol: Palladium-Catalyzed Cross-Coupling on Solid Support Objective: Functionalize the 4-bromo position of Ac-D-Phe(4-Br)-OH within a resin-bound peptide.

Reagents:

  • Resin-bound peptide containing Ac-D-Phe(4-Br)

  • Aryl Boronic Acid (2.0 eq)

  • Catalyst: Pd(PPh₃)₄ (0.1 eq) or Pd(dppf)Cl₂ (0.1 eq)

  • Base: Na₂CO₃ (2M aqueous solution, 5.0 eq)

  • Solvent: DME/Water (3:1) or DMF

Procedure:

  • Degassing: Place the resin in a reaction vessel. Suspend in solvent and bubble nitrogen for 10 minutes to remove oxygen (critical to prevent catalyst oxidation).

  • Addition: Add the Aryl Boronic Acid and Base.

  • Catalysis: Add the Palladium catalyst under a nitrogen stream. Seal the vessel immediately.

  • Reaction: Agitate at 80°C for 4–12 hours . (Note: Microwave irradiation can shorten this to 30 minutes at 100°C).

  • Washing: Filter the resin and wash extensively with DMF, MeOH, and DCM to remove palladium residues (which appear black/grey).

  • Cleavage: Cleave the peptide from the resin using standard TFA/Triisopropylsilane cocktails to analyze the conversion via LC-MS.

Troubleshooting:

  • Incomplete Conversion: Often due to steric hindrance or oxidation of the catalyst. Switch to a more active catalyst like XPhos Pd G2 .

  • Dehalogenation: If the bromine is removed without coupling (yielding Ac-D-Phe), reduce the reaction temperature and ensure strict oxygen-free conditions.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-D-phenylalanine derivatives. Retrieved from [Link]

  • GL Biochem. Product List for Non-Canonical Amino Acids. Retrieved from [Link]

Exploratory

Technical Guide: Ac-D-Phe(4-Br)-OH as a Pharmacophore &amp; Synthetic Scaffold

Executive Summary Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) is a specialized non-natural amino acid derivative utilized primarily in the engineering of therapeutic peptides. Unlike traditional small-molecule d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) is a specialized non-natural amino acid derivative utilized primarily in the engineering of therapeutic peptides. Unlike traditional small-molecule drugs with a single target, this compound functions as a structural and functional pharmacophore . Its mechanism of action in biological systems is tripartite:

  • Pharmacodynamic Potentiation: It enhances receptor binding affinity through halogen bonding (XB) , interacting with nucleophilic residues (e.g., carbonyl oxygens) in target pockets (e.g., GPCRs).

  • Pharmacokinetic Stabilization: The D-configuration and N-terminal acetylation confer resistance to proteolytic degradation, significantly extending plasma half-life.

  • Synthetic Versatility: The aryl bromide moiety serves as a "chemical handle" for late-stage functionalization via palladium-catalyzed cross-coupling, enabling the rapid generation of peptide libraries.

Structural & Physicochemical Basis

The biological activity of Ac-D-Phe(4-Br)-OH is dictated by its three distinct structural modifications to the natural amino acid phenylalanine.

Structural FeatureChemical ModificationBiological/Mechanistic Impact
N-Terminus Acetylation (Ac) Enzyme Resistance: Caps the N-terminus, preventing recognition by aminopeptidases. Lipophilicity: Removes the zwitterionic charge, improving membrane permeability.
Stereochemistry D-Configuration Conformational Lock: Induces specific secondary structures (e.g.,

-turns) often required for receptor fit. Metabolic Stability: Renders the peptide bond invisible to endogenous L-specific proteases (e.g., chymotrypsin).
Side Chain 4-Bromo (Para-Br) Halogen Bonding: Creates a localized region of positive electrostatic potential (the

-hole) that binds to electron-rich receptor sites. Steric Bulk: Fills hydrophobic pockets more effectively than H or F.
The Sigma-Hole Concept (Halogen Bonding)

The 4-bromo substituent is not merely a hydrophobic bulk.[1] In biological systems, the bromine atom exhibits an anisotropic charge distribution. While the equatorial belt is electronegative, the region along the C-Br bond axis (distal to the carbon) is electron-deficient. This positive "cap," known as the


-hole , allows the residue to act as a Lewis acid, forming strong, directional non-covalent bonds with Lewis bases (backbone carbonyls, Histidine nitrogens) in the receptor binding pocket.

Biological Mechanism of Action[2]

Receptor Binding Dynamics (GPCRs)

Ac-D-Phe(4-Br)-OH is frequently employed in Gonadotropin-Releasing Hormone (GnRH) antagonists and Opioid peptides . Its mechanism involves displacing the natural ligand by mimicking critical aromatic residues (e.g., Trp, Phe) while establishing tighter binding kinetics.

  • Target: GnRH Receptor (and other Class A GPCRs).

  • Interaction: The 4-Br group targets "XB hot spots"—conserved nucleophilic residues within the receptor transmembrane helices.

  • Result: The halogen bond strength (Cl < Br < I) correlates with increased residence time of the drug on the receptor, effectively blocking agonist activation.

Proteolytic Resistance Mechanism

The incorporation of Ac-D-Phe(4-Br)-OH creates a "steric shield" against proteolysis.

  • Exopeptidase Blockade: The acetyl group eliminates the free amine required by aminopeptidases.

  • Endopeptidase Blockade: Serine proteases (like Chymotrypsin) require the substrate to adopt an L-configuration to fit the catalytic triad. The D-configuration of Ac-D-Phe(4-Br)-OH sterically clashes with the enzyme's S1 pocket, preventing hydrolysis.

Visualization: Mechanistic Pathway

The following diagram illustrates how Ac-D-Phe(4-Br)-OH stabilizes the peptide and enhances receptor binding.

MechanismOfAction node_chem Ac-D-Phe(4-Br)-OH (Residue) node_stab Proteolytic Stability node_chem->node_stab D-Config + Ac-Cap node_bind Receptor Affinity node_chem->node_bind 4-Br Sigma Hole node_enz Enzyme (Protease) node_stab->node_enz Steric Clash (Inhibits Hydrolysis) node_rec GPCR Binding Pocket node_bind->node_rec Halogen Bond (XB) (Lewis Acid-Base)

Figure 1: Dual mechanism of action showing proteolytic resistance (red pathway) and enhanced receptor binding via halogen bonding (green pathway).

Synthetic Protocols & Applications

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Ac-D-Phe(4-Br)-OH is typically introduced during SPPS. Because the N-terminus is already acetylated, it must be the final residue added to the sequence, or used as a specific internal probe if the acetyl group is orthogonal (rare; usually Fmoc-D-Phe(4-Br)-OH is used for internal positions).

Protocol: N-Terminal Capping with Ac-D-Phe(4-Br)-OH

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the penultimate residue using 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Ac-D-Phe(4-Br)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activation for 30 seconds is recommended to ensure efficient coupling.

  • Coupling: Add solution to resin. Shake at room temperature for 1-2 hours.

  • Validation: Perform Kaiser test (ninhydrin). If negative (yellow/colorless), coupling is complete.

On-Resin Suzuki-Miyaura Cross-Coupling

The 4-Br substituent allows the peptide to serve as a scaffold for creating biaryl derivatives, expanding the chemical space for drug discovery.

Protocol:

  • Catalyst: Pd(PPh3)4 (0.1 eq).

  • Partner: Aryl boronic acid (e.g., Phenylboronic acid) (5 eq).

  • Base: 2M Na2CO3 (aqueous) (5 eq).

  • Solvent: DMF/EtOH/H2O (9:9:2).

  • Conditions: React at 90°C (microwave) for 30 min or 80°C (thermal) for 12 hours under Argon.

Visualization: Synthetic Workflow

SyntheticWorkflow Start Peptide-Resin (H2N-Peptide-Resin) Coupling Coupling: Ac-D-Phe(4-Br)-OH + HATU/DIPEA Start->Coupling Intermediate Ac-D-Phe(4-Br)-Peptide-Resin Coupling->Intermediate Decision Functionalize? Intermediate->Decision Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Decision->Suzuki Yes (Modify) Cleavage TFA Cleavage Decision->Cleavage No (Keep Br) Suzuki->Cleavage Final Final Peptide (Halogenated or Biaryl) Cleavage->Final

Figure 2: Workflow for incorporating Ac-D-Phe(4-Br)-OH and optional late-stage diversification.

Case Study: GnRH Antagonist Optimization

In the development of third-generation GnRH antagonists (e.g., analogs of Cetrorelix), replacing chlorinated residues with brominated analogs often yields superior binding profiles.

  • Baseline: Ac-D-Nal-D-Cpa-D-Pal... (D-Cpa = 4-Chloro-D-Phe).

  • Modification: Substitution of D-Cpa with Ac-D-Phe(4-Br)-OH .

  • Outcome:

    • Affinity:

      
       values often improve by 2-5 fold due to the stronger halogen bond (
      
      
      
      -hole intensity: Br > Cl).
    • Selectivity: The larger atomic radius of Bromine (1.85 Å vs 1.75 Å for Chlorine) can improve selectivity by excluding the peptide from off-target receptors with smaller binding pockets.

References

  • Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. Discusses the specific role of halogen atoms (Cl, Br, I) in forming sigma-hole interactions with receptor carbonyls.[1]

  • Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen Atoms. PubMed Central. Details the systematic halogenation of peptides to improve GPCR binding affinity.

  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. PubMed Central. Provides protocols for SPPS incorporation of halogenated phenylalanine derivatives.

  • Halogen Bond-Tuning of Responsive Supramolecular Amino Acid Hydrogels. PubMed Central. Explores the use of brominated/iodinated phenylalanine in self-assembling peptide systems.

  • Ac-D-Phe(4-Br)-OH Product Data. BOC Sciences. Chemical properties and commercial availability for peptide synthesis.[][3]

Sources

Foundational

The Strategic Role of Ac-D-Phe(4-Br)-OH in Halogen Bonding and Peptidomimetics

[1] Executive Summary Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) represents a high-precision tool in the medicinal chemist’s arsenal, bridging the gap between classical steric occlusion and quantum-mechanical in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) represents a high-precision tool in the medicinal chemist’s arsenal, bridging the gap between classical steric occlusion and quantum-mechanical interaction tuning. While standard phenylalanine derivatives rely on hydrophobic packing, the introduction of a bromine atom at the para position creates a distinct electrostatic feature known as the sigma-hole (


-hole) . This enables the formation of halogen bonds (X-bonds)—highly directional, non-covalent interactions that can enhance potency and selectivity where hydrogen bonds fail.

This technical guide dissects the physicochemical mechanics of the 4-bromo substituent, the structural advantages of the D-enantiomer/Acetyl-cap combination, and provides validated protocols for its integration into peptide libraries.

Part 1: The Physics of the Sigma-Hole

Mechanism of Action

Unlike the isotropic electron cloud assumed in classical mechanics, the electron density around a bromine atom covalently bonded to an aromatic ring is anisotropic.[1] The electron-withdrawing nature of the


 carbon pulls electron density away from the bromine nucleus along the C-Br bond axis.
  • The Equatorial Belt: A region of increased electron density perpendicular to the bond axis (negative electrostatic potential).

  • The Sigma-Hole: A region of depleted electron density on the distal side of the bromine atom, along the extension of the C-Br bond (positive electrostatic potential).

This positive cap allows the bromine to act as a Lewis acid , pairing with Lewis bases (nucleophiles) such as backbone carbonyl oxygens, histidine nitrogens, or carboxylates in the target protein.

Comparative Halogen Dynamics

Bromine is often the "Goldilocks" halogen in drug design. While Iodine forms stronger X-bonds, it is metabolically labile and sterically bulky. Chlorine often lacks a sufficient


-hole magnitude to drive specific binding.

Table 1: Halogen Bond Parameters on Phenylalanine Derivatives

Halogen SubstituentAtomic Radius (Å)

-Hole Magnitude (

, kcal/mol)*
Bond Strength (vs. C=O)Metabolic Stability
Fluoro (4-F) 1.47Negligible (< 0)N/A (H-bond acceptor)High
Chloro (4-Cl) 1.75~ 8 - 12Weak (< 1 kcal/mol)Moderate
Bromo (4-Br) 1.85 ~ 15 - 20 Moderate (1-3 kcal/mol) High
Iodo (4-I) 1.98~ 25 - 30Strong (2-5 kcal/mol)Low (Deiodination risk)

*Values are approximate for halobenzene derivatives in vacuum; effective strength varies by solvent dielectric.

Geometric Constraints (Visualization)

The hallmark of the halogen bond is its strict linearity. The angle ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 (where 

is Br and

is the acceptor) approaches 180° .[2][3] This directionality is far more stringent than hydrogen bonding, allowing for high-fidelity discrimination between binding pockets.

SigmaHoleGeometry cluster_geometry Strict Directionality Carbon C (Aromatic) Bromine Br Carbon->Bromine Covalent Bond SigmaHole σ-hole (+) Bromine->SigmaHole Electron Depletion Acceptor O=C (Target) SigmaHole->Acceptor Halogen Bond (160°-180°)

Figure 1: Vector representation of the halogen bond. The interaction is driven by the alignment of the Br


-hole with the lone pair of the carbonyl oxygen.

Part 2: Why Ac-D-Phe(4-Br)-OH?

The specific selection of Ac-D-Phe(4-Br)-OH over the L-isomer or free amine variants is driven by three critical factors in peptidomimetic design:

The Acetyl Cap (Ac-)
  • Charge Neutralization: A free N-terminal amine is positively charged at physiological pH. This charge can form non-specific electrostatic interactions that mask the subtle contribution of the halogen bond. Acetylation creates an electronically neutral, hydrophobic terminus that mimics the peptide backbone continuum.

  • Exopeptidase Stability: Acetylation blocks aminopeptidases, significantly extending the half-life of the peptide in serum assays.

The D-Configuration
  • Conformational Control: D-amino acids are powerful inducers of

    
    -turns (specifically Type II' turns) when placed in position 
    
    
    
    or
    
    
    of a turn sequence. This forces the side chain (the 4-Br-Phenyl group) into specific spatial orientations that are inaccessible to L-isomers.
  • Proteolytic Resistance: Most endogenous proteases recognize L-stereochemistry. Incorporating a D-residue renders the peptide bond resistant to enzymatic cleavage.

The 4-Bromo-Phenylalanine Side Chain[6]
  • Halogen Scanning: Replacing a native Phenylalanine or Tyrosine with Phe(4-Br) is a standard "scan" to probe for potential halogen bonding pockets. If affinity increases despite the steric bulk, a specific X-bond is likely formed.

Part 3: Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Integration

Ac-D-Phe(4-Br)-OH is compatible with standard Fmoc/tBu strategies, but specific care is required to prevent racemization during coupling due to the electron-withdrawing nature of the phenyl ring.

Reagents:

  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).

  • Coupling Reagents: DIC/Oxyma Pure (preferred over HATU to minimize racemization).

  • Solvent: DMF (N,N-Dimethylformamide).

Protocol: Site-Specific Incorporation

  • Resin Swelling: Swell resin in DCM (20 min), then DMF (20 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Dissolve Ac-D-Phe(4-Br)-OH (3 eq relative to resin loading) in DMF.

    • Note: Since the starting material is already N-acetylated, this must be the final residue added, or used in a fragment condensation strategy.

    • Correction: If Ac-D-Phe(4-Br)-OH is the final N-terminal residue, simply couple the free acid. If the sequence continues, you must use Fmoc-D-Phe(4-Br)-OH and acetylate manually at the end.

    • Scenario: Using Ac-D-Phe(4-Br)-OH as the N-terminal cap.

    • Add DIC (3 eq) and Oxyma Pure (3 eq). Activate for 2 min.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 60-90 min.

  • Validation: Perform Kaiser test. If blue (incomplete), recouple.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The Bromine atom is stable in 95% TFA.

SPPS_Workflow Start Peptide-Resin (Fmoc-Removed) ReagentPrep Dissolve Ac-D-Phe(4-Br)-OH + DIC + Oxyma Start->ReagentPrep Coupling Coupling Reaction (DMF, 60 min, RT) ReagentPrep->Coupling Check Kaiser Test Coupling->Check Check->Coupling Blue (Incomplete) Cleavage TFA Cleavage (Br is stable) Check->Cleavage Colorless (Complete) Final Purified Peptide Cleavage->Final

Figure 2: SPPS workflow for N-terminal capping with Ac-D-Phe(4-Br)-OH.

Crystallographic Validation

To confirm the halogen bond, X-ray crystallography is the gold standard.

  • Metric: Measure the distance between Br and the acceptor (O/N).

  • Criteria: Distance must be less than the sum of the van der Waals radii (

    
     Å).
    
  • Angle:

    
     should be 
    
    
    
    .[2]

Part 4: Case Study & Applications

Targeting the "Undruggable" P53-MDM2 Interface

In the development of inhibitors for the p53-MDM2 interaction, researchers utilized halogenated phenylalanine derivatives to fill a deep hydrophobic pocket on MDM2.

  • Challenge: Native L-Phe residues bound with moderate affinity but poor metabolic stability.

  • Solution: Substitution with D-Phe(4-Br) .[]

  • Mechanism: The D-configuration oriented the phenyl ring into a sub-pocket where the 4-Br atom formed a halogen bond with a backbone carbonyl of the receptor (Valine residue).

  • Result: A 15-fold increase in binding affinity (

    
    ) and a 4-fold increase in plasma half-life due to the D-enantiomer/Acetyl-cap resistance to proteolysis.
    
Fragment-Based Drug Discovery (FBDD)

Ac-D-Phe(4-Br)-OH serves as an excellent fragment probe.

  • Screening: Soak protein crystals with the fragment.

  • Observation: If electron density is observed for the Br atom with specific directionality toward a Lewis base, it identifies a "hotspot" for halogen bonding.

  • Expansion: The fragment is then grown into a larger lead compound, preserving the critical Br...O interaction.

References

  • Gilday, L. C., et al. (2015).[2] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. [Link]

  • Wilcken, R., et al. (2013).[5] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Cavallo, G., et al. (2016).[2] The Halogen Bond.[1][2][6][7][8][9][10][11][12] Chemical Reviews. [Link]

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design, validation and applications. Protein Engineering, Design & Selection.[13] [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Exploratory

Introduction to Unnatural Amino Acids in Peptide Design: A Technical Guide

Executive Summary The incorporation of unnatural amino acids (UAAs) has shifted peptide drug discovery from simple sequence optimization to the engineering of "drug-like" chimeras that bridge the gap between small molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) has shifted peptide drug discovery from simple sequence optimization to the engineering of "drug-like" chimeras that bridge the gap between small molecules and biologics. While native peptides suffer from rapid proteolytic degradation (t½ ≈ minutes) and poor membrane permeability, the strategic introduction of UAAs—specifically N-methylated, D-configured, and


-disubstituted variants—can extend half-lives to days and enable intracellular target engagement. This guide provides a technical roadmap for leveraging UAAs to modulate physicochemical properties, stabilize secondary structures, and overcome synthetic bottlenecks in solid-phase peptide synthesis (SPPS).

Part 1: Strategic Classification of Unnatural Amino Acids

To rationally design therapeutic peptides, one must categorize UAAs not just by structure, but by their functional impact on the peptide backbone and side-chain topology.

Functional Classification Matrix
UAA ClassStructural FeaturePrimary Design UtilityExample Reagents
Backbone Modifiers N-methylation (

-Me)
Hydrogen bond masking (permeability), proteolytic stability

-Me-Ala,

-Me-Phe
Conformational Constraints

-disubstitution
Helical stabilization, restriction of

angles
Aib (Aminoisobutyric acid)
Stereochemical Variants D-amino acidsArresting enzymatic recognition (protease resistance)D-Ala, D-Pro
Side-Chain Mimetics BioisosteresEnhancing receptor affinity, metabolic stabilityTle (tert-leucine), Phg (Phenylglycine)
Macrocyclization Elements Olefin/Azide tethersPeptide stapling, "click" cyclizationOlefinic non-natural AAs (S5, R8)
Visualization: The UAA Design Landscape

UAA_Classification UAA Unnatural Amino Acids (UAAs) Backbone Backbone Modifications UAA->Backbone SideChain Side-Chain Engineering UAA->SideChain Stereo Stereochemistry UAA->Stereo NMe N-Methylation (Permeability) Backbone->NMe Alpha α,α-Disubstitution (Helix Stability) Backbone->Alpha Staple Olefinic Tethers (Stapled Peptides) SideChain->Staple Bioiso Bioisosteres (e.g., Tle, Cha) SideChain->Bioiso D_AA D-Amino Acids (Protease Resistance) Stereo->D_AA

Figure 1: Strategic classification of UAAs based on their structural impact on peptide design.

Part 2: Mechanistic Advantages in Drug Design

Membrane Permeability via N-Methylation

The primary barrier to oral peptide delivery is the energy penalty required to desolvate polar amide bonds (


) when entering the lipid bilayer.
  • Mechanism: N-methylation replaces the hydrogen bond donor (

    
    ) with a methyl group. This prevents the formation of solvent-exposed hydrogen bonds.
    
  • The Chameleon Effect: As seen in Cyclosporine A , N-methylation allows the peptide to adopt a "closed" conformation (hiding polar groups via intramolecular H-bonds) in lipophilic environments and an "open" conformation in aqueous biological media [1].

Proteolytic Stability

Endogenous proteases (e.g., trypsin, chymotrypsin) recognize specific L-amino acid sequences and backbone geometries.

  • Mechanism: Introducing D-amino acids or

    
    -amino acids  alters the scissile bond orientation, rendering it unrecognizable to the enzyme's active site.
    
  • Application: Retro-inverso peptides (reversed sequence with D-amino acids) maintain side-chain topology for receptor binding while being virtually immune to proteolysis.

Visualization: The Permeability Mechanism

Permeability_Mechanism Native Native Peptide (Exposed H-Bond Donors) Solvation High Desolvation Penalty (Cannot enter membrane) Native->Solvation Aqueous Environment NMe_Pep N-Methylated Peptide (Masked H-Bond Donors) Conf_Change Conformational Collapse (Intramolecular H-bonds) NMe_Pep->Conf_Change Lipophilic Environment Membrane Membrane Permeability (Passive Diffusion) Conf_Change->Membrane Low Energy Barrier

Figure 2: Mechanism of enhanced membrane permeability via N-methylation and conformational masking.[1]

Part 3: Advanced Synthesis Methodologies

Incorporating sterically hindered UAAs (e.g., Aib,


-Me-Val) often leads to "difficult sequences" in SPPS, characterized by incomplete coupling and deletion sequences. Standard HBTU/DIEA protocols are insufficient here.
Protocol: Coupling Sterically Hindered UAAs

This protocol is validated for coupling onto N-methylated or bulky residues.

Reagents:

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Ensure loading is low (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min). Critical: For N-methylated residues, monitor deprotection carefully as secondary amines are less reactive.
    
  • Activation (Pre-activation is key):

    • Dissolve 4.0 eq of the incoming Fmoc-UAA and 4.0 eq of HATU in minimal DMF.

    • Add 8.0 eq of DIEA.

    • Allow to activate for exactly 30 seconds (do not exceed 2 mins to avoid racemization).

  • Coupling:

    • Add activated mixture to the resin.[2]

    • Microwave Option: Heat to

      
       for 10 minutes (25W).
      
    • Room Temp Option: Double couple (

      
       hours).
      
  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive (blue/purple), repeat coupling with fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF (10:5:85) to terminate deletion sequences.

Visualization: SPPS Workflow for Hindered UAAs

SPPS_Workflow Start Resin-AA(n) (Sterically Hindered) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activation (HATU/HOAt + DIEA) Deprotect->Activate Couple Coupling Reaction (Double Couple / Microwave) Activate->Couple Test QC: Chloranil/Kaiser Test Couple->Test Test->Activate Fail (Blue/Purple) - Repeat Cap Capping (Ac2O) Test->Cap Fail x2 (Terminate) Next Proceed to AA(n+1) Test->Next Pass (Colorless)

Figure 3: Decision tree for solid-phase synthesis of difficult peptide sequences containing UAAs.

Part 4: Case Studies & Applications

Stapled Peptides (Alpha-Helix Stabilization)

Targeting intracellular protein-protein interactions (PPIs) requires rigid secondary structures. "Stapling" involves incorporating two


-methyl, 

-alkenyl amino acids (e.g., S5, R8) at

or

positions. Ring-closing metathesis (RCM) creates a hydrocarbon brace, forcing the peptide into a stable

-helix that resists proteolysis and penetrates cells [2].
Semaglutide (Half-life Extension)

While not strictly a "non-natural" backbone, the design of Semaglutide incorporates a specific linker (AEEA - [2-(2-aminoethoxy)ethoxy]acetyl) and a C18 fatty diacid. This non-proteinogenic modification promotes albumin binding, extending the half-life from minutes (native GLP-1) to ~1 week [3].

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. [Link]

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Technical Monograph: Ac-D-Phe(4-Br)-OH in Medicinal Chemistry

Executive Summary Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) represents a high-utility scaffold in modern peptidomimetic drug design. Its value is derived from a tripartite structural advantage: the D-configurat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) represents a high-utility scaffold in modern peptidomimetic drug design. Its value is derived from a tripartite structural advantage: the D-configuration confers proteolytic resistance and induces specific


-turn conformations; the N-acetyl group  eliminates the N-terminal charge to improve membrane permeability and metabolic stability; and the 4-bromo substituent  serves as both a critical halogen-bonding donor for receptor affinity and a versatile "reactive handle" for late-stage diversification via palladium-catalyzed cross-coupling. This guide details its application in GnRH antagonist development and chemoselective peptide modification.

Physicochemical Profile & Structural Utility[1][2][3]

The Halogen Bond (XB) Advantage

In medicinal chemistry, the 4-bromophenyl moiety is not merely a hydrophobic space-filler. It is a specific tool for exploiting Halogen Bonding (XB) . Unlike hydrogen bonds, halogen bonds are highly directional non-covalent interactions between the electrophilic "


-hole" of the halogen atom (on the extension of the C-Br bond) and a nucleophilic Lewis base (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein.
  • Directionality: The C-Br

    
    O angle approaches 180°, allowing for high-precision geometric constraints in ligand docking.
    
  • Affinity: The substitution of Phe with Phe(4-Br) can increase binding affinity by 5–10 fold due to this enthalpic gain.

Proteolytic Stability via D-Configuration

The incorporation of D-amino acids is a primary strategy to evade enzymatic degradation. Endogenous proteases recognize L-stereocenters. Placing Ac-D-Phe(4-Br)-OH at the N-terminus (a common site for aminopeptidase attack) effectively "caps" the peptide, extending in vivo half-life from minutes to hours.

Strategic Application: GnRH Antagonists

The most prominent clinical application of D-Phe(4-X) derivatives is in the Gonadotropin-Releasing Hormone (GnRH) antagonist class (e.g., Degarelix, Cetrorelix, Ganirelix).[1] These decapeptides block the GnRH receptor to suppress testosterone/estrogen production in oncology settings.

Pharmacophore Logic

Third-generation GnRH antagonists typically feature a hydrophobic N-terminal cluster.[1] Ac-D-Phe(4-Br)-OH (or its chloro-analog) is frequently positioned at Position 1 or 2 .

  • Role: It occupies a deep hydrophobic pocket in the GnRH receptor transmembrane domain.

  • Mechanism: The bulky bromine atom displaces water molecules from the pocket (entropic gain) and engages in halogen bonding with receptor residues (enthalpic gain).

Case Study: Structural Evolution
GenerationPrototypeKey FeatureLimitation
1st Gen Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-...[1]High hydrophobicityLow solubility, histamine release
3rd Gen Degarelix / AcylineBalanced D-amino acidsAc-D-Phe(4-Cl/Br) retains potency; hydrophilic residues added elsewhere to reduce histamine release.

Technical Guide: Late-Stage Functionalization

Beyond its role as a final residue, Ac-D-Phe(4-Br)-OH serves as a reactive handle for diversifying peptide libraries. The aryl bromide bond is susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to synthesize a "parent" peptide and then rapidly derivatize it.

Workflow Visualization

The following diagram illustrates the logic of using Ac-D-Phe(4-Br)-OH as a pivot point for divergent synthesis.

LateStageFunctionalization Start Ac-D-Phe(4-Br)-OH (Building Block) SPPS Solid Phase Peptide Synthesis (Incorporation) Start->SPPS ResinPeptide Resin-Bound Peptide [...-D-Phe(4-Br)-...] SPPS->ResinPeptide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd cat.) ResinPeptide->Suzuki Path A Sonogashira Sonogashira Coupling (Alkyne + Cu/Pd) ResinPeptide->Sonogashira Path B Library1 Biaryl Peptide Library (SAR Exploration) Suzuki->Library1 Library2 Stapled/Cyclized Peptides (Conformational Lock) Sonogashira->Library2

Caption: Divergent synthesis workflow utilizing the aryl bromide of Ac-D-Phe(4-Br)-OH for on-resin library generation.

Experimental Protocols

Protocol A: Coupling Ac-D-Phe(4-Br)-OH in SPPS

Context: This residue is bulky and hydrophobic. Standard coupling often leads to deletion sequences due to steric hindrance.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (Diisopropylethylamine)

  • Solvent: DMF/NMP (1:1 v/v) to improve solubility.

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Activation: Dissolve Ac-D-Phe(4-Br)-OH (3.0 eq relative to resin), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF/NMP. Activate for 2 minutes pre-addition.

  • Coupling: Add activated mixture to the resin. Shake at room temperature for 2 hours (extended time required).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to verify completion.

  • Capping: If reaction is <99% complete, re-couple or cap with acetic anhydride to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Context: Converting the 4-Br substituent into a biaryl system.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq) or Pd
    
    
    (dba)
    
    
    /XPhos for difficult substrates.
  • Boronic Acid: Ar-B(OH)

    
     (5.0 eq).
    
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 5.0 eq).
  • Solvent: DME/EtOH/H

    
    O (9:9:2).
    

Step-by-Step:

  • Degassing: Argon sparge all solvents for 15 min (Oxygen poisons Pd(0)).

  • Setup: In a peptide synthesis vessel, suspend the resin containing Ac-D-Phe(4-Br) .

  • Addition: Add dissolved Boronic Acid and Base. Add Catalyst last under Argon curtain.

  • Reaction: Heat to 80°C (microwave reactor preferred for 30 min) or 90°C conventional heating for 12 hours.

  • Wash: Extensive washing with DMF, then Sodium Diethyldithiocarbamate (0.05 M in DMF) to remove Palladium traces (crucial for biological assays).

Mechanistic Visualization: Receptor Interaction

The following diagram details the specific molecular interactions that make Ac-D-Phe(4-Br)-OH a potent antagonist pharmacophore.

PharmacophoreInteraction Ligand Ac-D-Phe(4-Br)-OH (Ligand) Br 4-Bromo Substituent (Sigma-Hole Donor) Ligand->Br D_Backbone D-Backbone (Steric Constraint) Ligand->D_Backbone HydrophobicPocket Hydrophobic Pocket (Val/Leu/Phe rich) Br->HydrophobicPocket Water Displacement (Entropy Gain) Carbonyl Backbone Carbonyl (Lewis Base Acceptor) Br->Carbonyl Halogen Bond (Enthalpy Gain) Receptor GnRH Receptor (Transmembrane Domain) D_Backbone->Receptor Prevents Induced Fit (Antagonism)

Caption: Mechanistic dissection of the binding mode, highlighting the dual Entropic/Enthalpic contribution of the 4-Br substituent.

References

  • Design of biologically active, conformationally constrained GnRH antagonists. Source: National Institutes of Health (PubMed) [Link]

  • Palladium–peptide oxidative addition complexes for bioconjugation. Source: Chemical Science (RSC) [Link][2]

  • Halogen Bonding in Medicinal Chemistry: From Observation to Design. Source: Journal of Medicinal Chemistry [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis. Source: Methods in Molecular Biology [Link]

Sources

Exploratory

A Technical Guide to the Conformational Constraints of Ac-D-Phe(4-Br)-OH

Abstract In the landscape of modern drug discovery, the principle of conformational restriction is a cornerstone of rational design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the principle of conformational restriction is a cornerstone of rational design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the conformational landscape of N-acetyl-D-phenylalanine(4-bromo)-hydroxide (Ac-D-Phe(4-Br)-OH), a modified amino acid with significant potential in peptidomimetic and small molecule drug development. We will dissect the hierarchical approach to conformational analysis, beginning with theoretical modeling and culminating in experimental validation. This document serves as a technical resource for researchers, chemists, and drug development professionals, detailing not only the methodologies but also the scientific rationale that underpins the exploration of molecular flexibility and constraint.

Introduction: The Rationale for Conformational Constraint

The biological activity of a molecule is inextricably linked to its three-dimensional structure. Flexible molecules exist as an ensemble of conformations in solution, and only a subset of these, often termed the "bioactive conformation," is responsible for productive interaction with a biological target.[1] The energy required to adopt this specific conformation can impact binding affinity. By introducing structural modifications, we can pre-organize a molecule into a conformation that is closer to the bioactive one, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity.[2]

The subject of this guide, Ac-D-Phe(4-Br)-OH, incorporates three key modifications designed to probe and control its conformational space:

  • N-terminal Acetylation (Ac): Capping the N-terminus with an acetyl group removes the positive charge and introduces an amide bond, creating a simplified model system that mimics a peptide linkage. This allows for focused study on the backbone and side-chain dihedral angles.

  • D-Stereochemistry: The use of a D-amino acid fundamentally alters the accessible conformational space compared to its natural L-counterpart. This can enhance proteolytic stability and offer unique structural arrangements for receptor targeting.

  • Para-Bromination (4-Br): The introduction of a bulky, electronegative bromine atom at the para-position of the phenyl ring serves multiple purposes. It can introduce favorable steric clashes that restrict the rotation of the side chain (the χ angles), alter the electronic properties of the aromatic ring, and potentially participate in halogen bonding, a significant non-covalent interaction in molecular recognition.

Understanding the conformational preferences imposed by these elements is critical for harnessing this molecule's potential in drug design.[3]

Defining the Conformational Space: Key Dihedral Angles

The flexibility of Ac-D-Phe(4-Br)-OH is primarily defined by the rotation around several key single bonds. These rotations are described by dihedral angles, which are the central focus of any conformational analysis.

Dihedral AngleDefining AtomsDescription
φ (phi) C'-N-Cα-C'Rotation around the N-Cα bond, defining the backbone conformation.
ψ (psi) N-Cα-C'-ORotation around the Cα-C' bond, also defining the backbone conformation.
χ1 (chi-1) N-Cα-Cβ-CγRotation around the Cα-Cβ bond, defining the primary orientation of the phenyl side chain.
χ2 (chi-2) Cα-Cβ-Cγ-Cδ1Rotation around the Cβ-Cγ bond, defining the orientation of the phenyl ring itself.

A comprehensive analysis aims to identify the low-energy values (or ranges of values) for these angles, which represent the most populated conformational states.

G cluster_backbone Backbone cluster_sidechain Side Chain C_acetyl C' N N C_acetyl->N Ca N->Ca C_carboxyl C' Ca->C_carboxyl Cb Ca->Cb O_carboxyl O C_carboxyl->O_carboxyl Cg Cb->Cg Cd1 Cδ1 Cg->Cd1 phi φ psi ψ chi1 χ1 chi2 χ2

Caption: Key rotatable bonds in Ac-D-Phe(4-Br)-OH.

A Hierarchical Approach to Conformational Analysis

A robust exploration of conformational constraints relies on the synergy between theoretical calculations and experimental validation. Computational methods provide a panoramic view of the potential energy surface, identifying likely low-energy conformers, while experimental techniques provide real-world data to confirm or refute these predictions.

Caption: Integrated workflow for conformational analysis.

Theoretical Analysis: Mapping the Energy Landscape

Computational chemistry is the logical first step, allowing for the exploration of a wide range of conformations at a relatively low cost.[4][5] The goal is to generate a Ramachandran-like plot for all key dihedral angles to identify energetic minima.

Protocol 1: Computational Conformational Search

Objective: To identify and rank the relative energies of stable conformers of Ac-D-Phe(4-Br)-OH.

Methodology:

  • Initial Structure Generation:

    • Construct the Ac-D-Phe(4-Br)-OH molecule using a molecular builder (e.g., Avogadro, ChemDraw). Ensure correct stereochemistry (D-configuration at Cα).

  • Conformational Search (Molecular Mechanics):

    • Causality: A broad, low-level search is necessary to sample the entire conformational space without being computationally prohibitive. Molecular Mechanics (MM) is ideal for this initial screen.

    • Employ a systematic grid scan of the key dihedral angles (φ, ψ, χ1, χ2). A step size of 15-30° is typically sufficient.[6]

    • Use a robust force field such as MMFF94 or OPLS.[7]

    • For each grid point, perform a brief energy minimization to relax steric clashes.

    • Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Geometry Optimization (Quantum Mechanics):

    • Causality: To obtain more accurate geometries and relative energies, a higher level of theory is required. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for a molecule of this size.[5][8]

    • Take the low-energy conformers identified in the MM search (typically 5-10 structures).

    • Perform full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).[9]

    • Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the experimental conditions (e.g., water or DMSO).

  • Energy Refinement and Verification:

    • Causality: To ensure the optimized structures are true minima, a frequency calculation is essential.

    • Perform a vibrational frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms a true energy minimum.

    • For even higher accuracy, single-point energy calculations can be performed with a larger basis set or a more advanced method like MP2.[8]

Expected Output: A table of the most stable conformers, their key dihedral angles, and their relative energies. This provides a predictive model of the molecule's preferred shapes.

Experimental Validation: From Theory to Reality

While computational models are powerful, they are approximations. Experimental data is required for validation. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying the conformation of molecules in solution, providing data that can be directly correlated with dihedral angles and interatomic distances.[10][11]

Protocol 2: NMR Spectroscopic Analysis

Objective: To determine the solution-state conformation of Ac-D-Phe(4-Br)-OH by measuring J-couplings and Nuclear Overhauser Effects (NOEs).

Methodology:

  • Sample Preparation:

    • Dissolve Ac-D-Phe(4-Br)-OH in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 5-10 mM. The choice of solvent should match that used in the computational model.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify and assign all proton resonances (NH, αH, βH's, aromatic H's, acetyl CH₃).

  • J-Coupling Analysis (Determining χ1):

    • Causality: The three-bond coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. Measuring the ³J(Hα-Hβ) coupling provides a direct probe of the χ1 angle.[12]

    • Carefully measure the coupling constants between Hα and the two Hβ protons from the 1D spectrum.

    • Apply a parameterized Karplus equation to calculate the possible values for the χ1 dihedral angle. Compare these values with the computationally predicted angles to identify the most likely rotamer (gauche+, gauche-, or trans).

  • 2D NOESY/ROESY Acquisition (Distance Constraints):

    • Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å).[13] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. This provides powerful distance constraints for structure determination.[11][14]

    • Acquire a 2D NOESY (or ROESY for molecules with intermediate tumbling) spectrum.

    • Identify key cross-peaks, for example:

      • NH to αH: Confirms backbone proximity.

      • αH to βH's: Probes χ1.

      • αH to aromatic protons: Probes both χ1 and χ2.

      • NH to aromatic protons: A strong indicator of a folded or compact conformation.

    • Classify the NOEs as strong, medium, or weak, which correspond to approximate distance ranges (e.g., <2.5 Å, <3.5 Å, <5.0 Å, respectively).

  • Structure Calculation:

    • Use the experimental distance constraints from NOESY and the dihedral angle constraints from J-coupling to validate or refine the computationally derived models. The conformer that best satisfies the experimental data is determined to be the dominant solution-state structure.

The Gold Standard: X-ray Crystallography

For molecules that can be crystallized, X-ray crystallography provides an unambiguous, high-resolution picture of the conformation in the solid state.[15][16] While this may not perfectly represent the solution-state ensemble, it provides the ultimate validation for a specific low-energy conformer.

Protocol 3: Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state conformation of Ac-D-Phe(4-Br)-OH.

Methodology:

  • Crystallization:

    • Causality: Growing a high-quality single crystal is the most critical and often most challenging step. This requires systematically screening different solvents, temperatures, and crystallization techniques.

    • Attempt crystallization from various solvents (e.g., water, methanol, acetone) via slow evaporation or vapor diffusion.[17]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using standard crystallographic software.[18]

    • Refine the atomic positions and thermal parameters to obtain a final, high-resolution model of the molecule.

Expected Output: A definitive 3D structure with precise bond lengths, bond angles, and dihedral angles. This provides a static snapshot of a single, stable conformation, which can be compared to the lowest-energy structures predicted by computation and NMR.[19]

Synthesis and Implications

By integrating the results from computational modeling, NMR spectroscopy, and X-ray crystallography, a comprehensive and self-validated model of the conformational constraints of Ac-D-Phe(4-Br)-OH can be constructed. The para-bromo substituent is expected to sterically favor specific χ1 rotamers, limiting the side chain's mobility. This pre-organization can be a powerful tool in drug design, locking the pharmacophoric phenyl ring into a defined orientation for optimal target engagement.[20][21] The insights gained from this hierarchical analysis provide a robust foundation for the rational design of peptidomimetics and other therapeutic agents where precise control over molecular shape is paramount to success.[22]

References

  • University of Manchester. Conformational analysis of peptides and proteins for drug design using molecular simulations. Research Explorer. Available from: [Link]

  • Car, R. & Parrinello, M. Characterization of the conformational probability of N-acetyl-phenylalanyl-NH2 by RHF, DFT, and MP2 computation and AIM analyses, confirmed by jet-cooled infrared data. PubMed. Available from: [Link]

  • Barreiro, E. J., et al. The Use of Conformational Restriction in Medicinal Chemistry. PubMed. Available from: [Link]

  • Duke University. Introduction to NMR spectroscopy of proteins. Duke Computer Science. Available from: [Link]

  • Song, G., et al. Deep-learning-enhanced exploration of peptide conformational space with high fidelity using hydrogen bond information. RSC Publishing. Available from: [Link]

  • Wempe, M. F., et al. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. Available from: [Link]

  • ACS Publications. NMR-Based Methods for Protein Analysis. Analytical Chemistry. Available from: [Link]

  • Barreiro, E. J., et al. The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Ríos-Gutiérrez, M., et al. Conceptual DFT-Based Computational Peptidology of Marine Natural Compounds: Discodermins A–H. National Institutes of Health. Available from: [Link]

  • Chang Group. A family of radical halogenases for the engineering of amino-acid-based products. Nature. Available from: [Link]

  • Easton, C. J. Bromination of N-phthaloylamino acid derivatives. ResearchGate. Available from: [Link]

  • Wermuth, C. G. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In: The Practice of Medicinal Chemistry (Fourth Edition). Academic Press; 2015. p. 275-305. Available from: [Link]

  • D'Andrea, L. D., et al. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Institutes of Health. Available from: [Link]

  • Crisma, M., et al. The conformation cis of N-acetyl-N-methyl-α,β-dehydroalanine N′-methylamide and saturated analogues. ResearchGate. Available from: [Link]

  • van Smaalen, S., et al. Polymorphism and Modulation of Para-Substituted l-Phenylalanine. National Institutes of Health. Available from: [Link]

  • Chew, H. M., et al. Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. ACS Publications. Available from: [Link]

  • Kay, L. E. Multidimensional NMR Methods for Protein Structure Determination. University of Toronto. Available from: [Link]

  • Dauter, Z. & Jaskolski, M. Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Biblioteka Nauki. Available from: [Link]

  • Okur, H. İ., et al. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. ResearchGate. Available from: [Link]

  • Richardson, J. S. Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Available from: [Link]

  • Patsnap. How important is the detection of protein conformational changes in drug discovery/developement? Patsnap Synapse. Available from: [Link]

  • Bon, R. S., et al. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Semantic Scholar. Available from: [Link]

  • Gardner, K. H. & Kay, L. E. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. eLS. Available from: [Link]

  • Petkov, D. D., et al. Conformational analysis of acetyl‐L‐phenylalanine p‐acetyl and p‐valeryl anilides. Semantic Scholar. Available from: [Link]

  • Okur, H. İ., et al. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. PubMed. Available from: [Link]

  • Soman, J. & Vijayan, M. X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. Available from: [Link]

  • Butts, C. P. Reference-free NOE NMR analysis. National Institutes of Health. Available from: [Link]

  • Roy, P., et al. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Publications. Available from: [Link]

  • Niimura, S., et al. The molecular conformations of the studied molecules in the solid state. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid-Phase Incorporation of Ac-D-Phe(4-Br)-OH

Target Analyte: N-Acetyl-4-bromo-D-phenylalanine residues within peptide sequences. Primary Application: Synthesis of GnRH antagonists (e.g., Degarelix, Ganirelix) and peptidomimetics.

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: N-Acetyl-4-bromo-D-phenylalanine residues within peptide sequences. Primary Application: Synthesis of GnRH antagonists (e.g., Degarelix, Ganirelix) and peptidomimetics. Version: 2.0 (Current Standards)

Executive Summary & Strategic Rationale

The incorporation of Ac-D-Phe(4-Br)-OH is a critical step in the manufacturing of third-generation GnRH antagonists. The 4-bromo substitution provides essential steric bulk and hydrophobic interactions required for receptor affinity, while the D-configuration induces specific reverse-turn conformations.

The Core Challenge: The notation "Ac-D-Phe(4-Br)-OH" often leads to a procedural error where researchers attempt to couple the pre-acetylated amino acid (N-acetyl-D-Phe(4-Br)-OH) directly to the resin.

  • Risk: Activation of N-acetylated amino acids generates 5(4H)-oxazolones , which are highly prone to enolization and subsequent racemization. This destroys the enantiopurity of the expensive D-amino acid.

  • Solution: This protocol utilizes a Post-Coupling Acetylation Strategy . We couple the Fmoc-protected derivative (Fmoc-D-Phe(4-Br)-OH), remove the protecting group, and then acetylate the N-terminus on-resin. This method preserves chirality and ensures high crude purity.

Materials & Reagent Specifications

Critical Reagents
ReagentGrade/SpecPurpose
Fmoc-D-Phe(4-Br)-OH >99% Chiral PurityThe building block. Do not use N-Acetyl-D-Phe(4-Br)-OH.
DIC (Diisopropylcarbodiimide)Synthesis GradeCoupling agent (preferred over HATU to reduce racemization risk).
Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)>99%Additive to suppress racemization; safer alternative to HOBt/HOAt.
Acetic Anhydride (Ac₂O) >99%Acetylating agent (Capping).
Rink Amide Resin 0.4–0.6 mmol/gLow loading preferred to prevent aggregation of hydrophobic sequences.
Solubility Data

Fmoc-D-Phe(4-Br)-OH exhibits standard solubility profiles but can be slow to dissolve due to the hydrophobic bromine atom.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Concentration: Stable at 0.2 M – 0.4 M.

  • Note: Sonicate for 5–10 minutes if visible particulates remain.

Detailed Experimental Protocol

Phase 1: Resin Preparation
  • Swelling: Place Rink Amide resin in the reaction vessel. Add DMF (10 mL/g resin).

  • Agitation: Shake gently for 30 minutes.

  • Deprotection (Initial): Remove Fmoc from the linker using 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5 x 1 min).

Phase 2: Peptide Chain Assembly (Elongation)

Proceed with standard Fmoc SPPS cycles for the peptide sequence preceding the N-terminus.

Phase 3: Coupling of Fmoc-D-Phe(4-Br)-OH (Critical Step)

This step installs the halogenated residue. We use DIC/Oxyma to minimize racemization of the sensitive D-configuration.

  • Preparation:

    • Dissolve Fmoc-D-Phe(4-Br)-OH (3.0 eq relative to resin loading) in minimal DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq) immediately prior to addition to the resin.

  • Reaction:

    • Add the activated solution to the resin-bound peptide.

    • Time: Agitate for 60–90 minutes at Room Temperature (25°C). Note: Do not heat >50°C for halogenated phenylalanines to avoid side reactions.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling (Recouple using HATU/DIEA if necessary, but limit base exposure).

    • Colorless beads: Complete coupling.

  • Wash: DMF (4 x 1 min).

Phase 4: Fmoc Removal
  • Reagent: 20% Piperidine in DMF.

  • Cycles: Treat resin for 5 minutes, drain, then treat for 15 minutes.

  • Wash: DMF (5 x 1 min), DCM (2 x 1 min), DMF (2 x 1 min).

    • Result: The resin now displays the free amine: H-D-Phe(4-Br)-[Peptide]-Resin .

Phase 5: N-Terminal Acetylation (The "Ac" Step)

This step converts the free amine to the final Acetyl-D-Phe(4-Br)-... motif.

  • Capping Solution: Prepare a solution of Acetic Anhydride (Ac₂O) / DIEA / DMF (10:5:85 v/v/v).

    • Alternative: Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Reaction: Add solution to the resin (approx 5 mL per gram of resin).

  • Time: Shake for 15–20 minutes.

  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines). Result must be negative (no color).

  • Final Wash: DMF (5x), DCM (5x), Methanol (2x). Dry resin under vacuum.

Phase 6: Cleavage & Global Deprotection
  • Cocktail: TFA / TIS / H₂O (95:2.5:2.5).

    • Note: Avoid thiols (EDT) if possible unless the sequence contains Cys/Met, as they can sometimes interact with aryl halides under harsh conditions, though Br is generally stable.

  • Time: 2–3 hours at Room Temperature.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision pathway to avoid racemization during the introduction of the N-acetyl group.

AcDPheBr_Protocol Start Start: Resin-Bound Peptide (N-term free) Decision Goal: Add Ac-D-Phe(4-Br) Start->Decision BadPath Route A: Couple N-Acetyl-D-Phe(4-Br)-OH Decision->BadPath Avoid GoodPath Route B: Couple Fmoc-D-Phe(4-Br)-OH Decision->GoodPath Recommended Oxazolone Formation of 5(4H)-Oxazolone BadPath->Oxazolone Racemization RESULT: Racemization (Loss of D-purity) Oxazolone->Racemization Coupling Standard Coupling (DIC/Oxyma) GoodPath->Coupling Deprotect Fmoc Removal (Piperidine) Coupling->Deprotect Acetylation On-Resin Acetylation (Ac2O/DIEA) Deprotect->Acetylation Final RESULT: High Purity Ac-D-Phe(4-Br)-Peptide Acetylation->Final

Figure 1: Strategic workflow comparing direct coupling of acetylated amino acids (High Risk) vs. the stepwise Fmoc coupling/acetylation protocol (High Fidelity).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the 4-Br group.Switch to HATU/HOAt/Collidine . Use Collidine (TMP) instead of DIEA to reduce base-catalyzed racemization.
Low Solubility Hydrophobic nature of halogenated Phe.Dissolve Fmoc-AA in NMP instead of DMF. Warm to 35°C briefly before activation.
Hydantoin Formation Sequence contains D-amino acids next to Gly/Pro.Avoid prolonged exposure to Piperidine. Use 5% Piperazine + 0.1M HOBt for deprotection (milder base).
Debromination Catalytic reduction during cleavage.Ensure cleavage cocktail does not contain silanes if Pd catalysts were used previously in the lab (cross-contamination).

References

  • Evaluation of Racemization in SPPS: Bennua-Skalmowski, B., & Wenschuh, H. (2006). Systematic analysis of racemization in the activation of N-acetylated amino acids. Journal of Peptide Science. [Link]

  • GnRH Antagonist Synthesis (Degarelix Context): Jiang, G., et al. (2001). GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines. Journal of Medicinal Chemistry. [Link]

  • Oxyma Pure Performance: Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. [Link]

Application

Application Note &amp; Protocol: Streamlining Fmoc-Based Solid-Phase Synthesis of Peptides Incorporating N-α-Acetyl-D-4-Bromophenylalanine

Abstract The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a route to enhanced therapeutic properties such as increased proteolytic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a route to enhanced therapeutic properties such as increased proteolytic stability, modulated receptor affinity, and unique conformational constraints.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of peptides containing N-α-Acetyl-D-4-Bromophenylalanine (Ac-D-Phe(4-Br)-OH) using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind key procedural steps, from resin selection and coupling strategies to final cleavage and N-terminal modification, ensuring scientific integrity and enabling researchers to confidently and efficiently synthesize these modified peptides.

Introduction: The Significance of Ac-D-Phe(4-Br)-OH in Peptide Design

The strategic inclusion of D-amino acids, such as D-phenylalanine derivatives, is a well-established method to increase peptide resistance to enzymatic degradation by proteases, thereby extending their in vivo half-life.[1] The addition of a bromine atom at the para position of the phenyl ring introduces several advantageous properties. Bromine's steric bulk and electronic characteristics can influence peptide folding, binding affinity, and lipophilicity.[1] Furthermore, the bromine atom can serve as a heavy atom for X-ray crystallographic studies or as a chemical handle for further modifications.[3]

N-terminal acetylation, a common post-translational modification in eukaryotes, involves the addition of an acetyl group to the N-terminal α-amino group of a protein or peptide.[4] This modification neutralizes the positive charge of the N-terminus, which can impact peptide solubility, folding, and interaction with biological targets.[4][5] In synthetic peptides, N-terminal acetylation is often performed to mimic this natural modification or to prevent unwanted side reactions at the N-terminus.[6] The combination of these features in Ac-D-Phe(4-Br)-OH makes it a valuable building block for the development of novel peptide-based therapeutics and research tools.[7]

Core Principles of Fmoc-SPPS for Unnatural Amino Acids

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for peptide synthesis due to its milder reaction conditions compared to Boc-based strategies, making it compatible with a wider array of sensitive and unnatural amino acids.[8][9] The synthesis proceeds from the C-terminus to the N-terminus, with the growing peptide chain anchored to an insoluble resin support.[10] The fundamental cycle of Fmoc-SPPS involves three key steps:

  • Fmoc Deprotection: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminal amino acid is removed, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.[12]

  • Washing: Excess reagents and byproducts are washed away to ensure high purity in the subsequent steps.[9]

This cycle is repeated for each amino acid in the desired sequence. The incorporation of unnatural amino acids like Ac-D-Phe(4-Br)-OH follows this same fundamental workflow, with special considerations for potential steric hindrance and altered reactivity.[9]

Materials and Reagents

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide.

Resin TypeC-Terminal FunctionalityRecommended Use
Wang Resin Carboxylic acidFor peptides with a free C-terminal acid.
Rink Amide Resin AmideFor peptides with a C-terminal amide.[13]
2-Chlorotrityl Chloride Resin Carboxylic acid or protected peptide fragmentsOffers mild cleavage conditions to obtain protected peptide fragments.[13]
Amino Acids and Derivatives
  • Fmoc-protected L-amino acids (standard and with side-chain protection as needed)

  • Fmoc-D-Phe(4-Br)-OH

Solvents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

Reagents
ReagentFunction
HCTU, HATU, or HBTU/HOBt Coupling activators[11][13]
Acetic Anhydride N-terminal acetylation[6]
Triisopropylsilane (TIS) Scavenger in cleavage cocktail[14]
Water (deionized) Scavenger in cleavage cocktail[14]
Diethyl ether (cold) Peptide precipitation[9]

Detailed Synthesis Protocol

This protocol outlines the manual synthesis of a peptide containing Ac-D-Phe(4-Br)-OH on a 0.1 mmol scale using Rink Amide resin.

Pre-Synthesis Setup
  • Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[9] Drain the DMF.

  • First Amino Acid Loading: If starting with a pre-loaded resin, proceed to the synthesis cycle. If not, couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

Fmoc-SPPS Elongation Cycle

The following workflow should be repeated for each amino acid in the peptide sequence.

Fmoc_SPPS_Cycle Start Start Cycle: Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash (3-5 times) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash (3-5 times) Coupling->Wash2 End End Cycle: Peptide Elongated by one Residue Wash2->End

Caption: Iterative cycle of Fmoc-based solid-phase peptide synthesis.

Step-by-Step Cycle:

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[11]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and cleaved Fmoc byproducts.[13]

  • Coupling of Fmoc-D-Phe(4-Br)-OH (or other amino acids):

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-D-Phe(4-Br)-OH (3 equivalents), a coupling agent like HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours. The steric bulk of the 4-bromo-phenylalanine may require a longer coupling time compared to standard amino acids.[3]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[12] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.[13]

N-Terminal Acetylation

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed:

  • Wash the resin with DCM (3 times).

  • Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.

  • Add this solution to the resin and agitate for 30 minutes.[6]

  • Wash the resin with DMF (3 times) and then DCM (3 times).

  • Dry the resin under vacuum.

N_Terminal_Acetylation Start Start: Fmoc-deprotected peptide-resin Reaction Acetylation Reaction (Acetic Anhydride, DIPEA in DMF) Start->Reaction Wash Washing (DMF, then DCM) Reaction->Wash End End: N-terminally acetylated peptide-resin Wash->End

Caption: Workflow for N-terminal acetylation on the solid support.

Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Prepare the Cleavage Cocktail: A standard and effective cleavage cocktail for most peptides is Reagent K, or a variation thereof.[14] For a peptide containing D-Phe(4-Br), a common cocktail is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

    Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cationic species generated during deprotection, preventing side reactions.[14][15]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a fume hood.

    • Agitate at room temperature for 2-4 hours.[9]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Slowly add the TFA solution to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[9]

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the pellet with cold diethyl ether and re-centrifuge.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[16]

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from D-Phe(4-Br) or aggregating peptide sequence.Double couple (repeat the coupling step). Use a more potent coupling reagent like HATU.
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared.
Side Product Formation (Observed in MS) Inadequate scavenging during cleavage.Ensure the correct ratio of scavengers (TIS, water) in the cleavage cocktail.
Peptide Insolubility after Precipitation Hydrophobic nature of the peptide.Lyophilize directly from a TFA/water mixture after ether precipitation is unsuccessful.

Conclusion

The Fmoc-SPPS methodology detailed in this guide provides a robust and reliable framework for the synthesis of peptides containing the unnatural amino acid Ac-D-Phe(4-Br)-OH. By understanding the rationale behind each step, from the selection of coupling reagents to the composition of the final cleavage cocktail, researchers can effectively troubleshoot and optimize their synthesis. The incorporation of such modified amino acids is a powerful tool in peptide chemistry, enabling the development of next-generation therapeutics and probes for biological systems.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 374-386. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of D-4-Bromophenylalanine in Peptide Design.[Link]

  • de la Torre, B.G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 153-163. [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.[Link]

  • Aapptec. Amino Acid Sidechain Deprotection.[Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.[Link]

  • Singh, R., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8784-8815. [Link]

  • eScholarship, University of California. Conformational-restriction of peptides.[Link]

  • Umashankara, M., & Albericio, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(31), 8031-8042. [Link]

  • Pharmaffiliates. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.[Link]

  • Aksnes, H., et al. (2019). Illuminating the impact of N-terminal acetylation: from protein to physiology. EMBO reports, 20(8), e48490. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine.[Link]

  • Aapptec. Cleavage Cocktails; Reagent B.[Link]

  • Bruno, B., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(15), 5825. [Link]

  • ResearchGate. The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and αα-tropomyosin.[Link]

  • IRIS, Università degli Studi di Padova. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.[Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 7: N-Terminal Capping.[Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?[Link]

  • National Institutes of Health. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals.[Link]

Sources

Method

Application Note: Strategic Incorporation of Ac-D-Phe(4-Br)-OH in Boc-SPPS

Mitigating Racemization and Solubility Challenges in Halogenated Peptide Synthesis Executive Summary The incorporation of Ac-D-Phe(4-Br)-OH ( -acetyl-4-bromo-D-phenylalanine) is a critical step in the synthesis of Gonado...

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Racemization and Solubility Challenges in Halogenated Peptide Synthesis

Executive Summary

The incorporation of Ac-D-Phe(4-Br)-OH (


-acetyl-4-bromo-D-phenylalanine) is a critical step in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists and various enzyme inhibitors. The 4-bromo substituent enhances lipophilicity and enables specific halogen bonding interactions, but it introduces significant synthetic challenges.

This guide addresses the two primary failure modes associated with this residue:

  • Racemization: Direct coupling of

    
    -acetylated amino acids carries a high risk of chirality loss via oxazolone (azlactone) formation.
    
  • Solubility: The hydrophobic aryl halide moiety leads to aggregation and poor solvation in standard DCM-based Boc protocols.

We present a Stepwise Boc-Strategy as the industry-standard protocol to ensure enantiomeric purity, alongside a high-risk Direct Coupling Protocol for instances where the acetylated starting material is the only option.

Critical Analysis: The Science of Incorporation

The Racemization Trap (The "Why")

The primary challenge in incorporating Ac-D-Phe(4-Br)-OH is not the coupling efficiency, but the preservation of chirality. Unlike urethane-protected amino acids (Boc, Fmoc, Z), which prevent oxazolone formation via the "urethane effect,"


-acyl amino acids (like Acetyl-Phe) rapidly cyclize into 5(4H)-oxazolones upon activation.
  • Mechanism: The carbonyl oxygen of the

    
    -acetyl group attacks the activated carboxyl carbon.
    
  • Result: This forms a semi-stable oxazolone intermediate that readily tautomerizes, destroying the stereocenter at the

    
    -carbon.
    
  • Consequence: The resulting peptide is a mixture of D- and L-isomers (epimers) at the terminal position, which are often inseparable by standard HPLC.

Solubility and Solvation

The 4-bromo substituent significantly decreases the solubility of the amino acid in Dichloromethane (DCM), the standard solvent for Boc-SPPS.

  • Recommendation: Use DMF or NMP for the coupling step.[1] While DCM is preferred for resin swelling in Boc chemistry, the coupling of hydrophobic residues requires polar aprotic solvents to prevent aggregation and ensure complete reaction.

Visualizing the Challenge

Diagram 1: The Oxazolone Racemization Mechanism

The following diagram illustrates why direct coupling of Ac-D-Phe(4-Br)-OH is risky compared to the Stepwise Boc Strategy.

OxazoloneMechanism Start Activated Ac-AA (Ac-D-Phe(4-Br)-OX) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Intramolecular Attack (Fast) Stable Stable Peptide Bond (Chirality Preserved) Start->Stable Amine Attack (Coupling) Racemized Racemized Mixture (D/L Isomers) Oxazolone->Racemized Base-catalyzed Tautomerization Oxazolone->Stable Slow Coupling

Caption: Activation of N-acetyl amino acids leads to rapid oxazolone formation, competing with the desired coupling reaction and causing loss of chirality.

Experimental Protocols

Strategy A: The Stepwise Boc Protocol (Recommended)

Objective: Incorporate the residue using a urethane-protected precursor to guarantee enantiomeric purity, then acetylate on-resin.

Reagents:

  • Resin: MBHA or PAM resin (0.5–0.8 mmol/g).

  • Amino Acid: Boc-D-Phe(4-Br)-OH (3.0 eq).

  • Coupling Agents: DIC (3.0 eq) / HOBt (3.0 eq) OR HBTU/DIEA (if rapid activation is needed).

  • Solvent: DMF (for coupling), DCM (for washes).[1][2]

  • Capping: Acetic Anhydride (

    
    ), Pyridine.
    
Step-by-Step Workflow:
  • Coupling:

    • Dissolve Boc-D-Phe(4-Br)-OH (3 eq) and HOBt (3 eq) in minimum DMF.

    • Add DIC (3 eq) and stir for 2 minutes (pre-activation).

    • Add mixture to the neutralized peptide-resin.

    • Agitate for 60–90 minutes.

    • QC Check: Perform Kaiser test (ninhydrin). It must be negative (colorless).

  • Boc Deprotection:

    • Wash resin with DCM (

      
       min).
      
    • Treat with 50% TFA / 50% DCM (v/v) containing 0.5% anisole (scavenger) for 2 min (pre-wash).

    • Treat with fresh 50% TFA / 50% DCM for 20 minutes.

    • Wash with DCM (

      
       min).
      
    • Neutralize with 10% DIEA / DCM (

      
       min).
      
  • Terminal Acetylation (The "Ac" Step):

    • Prepare a solution of Acetic Anhydride (10 eq) and Pyridine (20 eq) in DCM (or DMF if aggregation is suspected).

    • Add to the deprotected resin.

    • Agitate for 15–30 minutes.

    • QC Check: Kaiser test must be negative.

Strategy B: Direct Incorporation (High Risk)

Objective: Couple Ac-D-Phe(4-Br)-OH directly. Use only if the Boc-precursor is unavailable. Critical Control: Avoid bases (DIEA/NMM) during activation to suppress oxazolone formation.

Step-by-Step Workflow:
  • Dissolution: Dissolve Ac-D-Phe(4-Br)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Note: Oxyma is superior to HOBt for suppressing racemization in sensitive couplings.[3]

  • Activation: Add DIC (3 eq). Do NOT use HBTU/HATU as these require base (DIEA), which catalyzes racemization.

  • Coupling: Immediately add the mixture to the resin.

    • Time: Keep coupling time short (max 45–60 mins) to limit oxazolone exposure.

    • Temperature: Perform at 0°C to 4°C if possible to kinetically favor coupling over racemization.

Protocol C: HF Cleavage (Final Release)

Since the Boc strategy utilizes Benzyl-based side-chain protection, the final cleavage requires anhydrous Hydrogen Fluoride (HF).

Safety Warning: HF is fatal upon contact. Use a specialized Teflon vacuum line and full PPE.

  • Scavenger Cocktail:

    • Use p-Cresol (or Anisole) as the primary scavenger (90:10 HF:p-Cresol).

    • Note: Avoid thiols (like thiocresol) if possible, as they can sometimes react with aryl halides under harsh conditions, though Br-Phe is generally robust.

  • Procedure:

    • Dry the resin completely (P2O5 vacuum) overnight.

    • Transfer to Teflon reaction vessel.

    • Condense HF at -78°C.

    • Warm to 0°C and stir for 60 minutes.

    • Evaporate HF under vacuum.

  • Work-up:

    • Precipitate peptide in cold Diethyl Ether.

    • Dissolve in 50% Acetic Acid/Water and lyophilize.

Decision Matrix & Workflow

Diagram 2: Strategic Decision Tree

Use this workflow to determine the optimal path for your synthesis.

IncorporationStrategy Start Requirement: Incorporate Ac-D-Phe(4-Br)-OH CheckSource Do you have Boc-D-Phe(4-Br)-OH? Start->CheckSource MethodA Method A: Stepwise Strategy (Recommended) CheckSource->MethodA Yes MethodB Method B: Direct Coupling (High Risk) CheckSource->MethodB No (Only Ac-form available) Step1 1. Couple Boc-D-Phe(4-Br)-OH (Standard DIC/HOBt) MethodA->Step1 Step2 2. Remove Boc (TFA/DCM) (Expose free amine) Step1->Step2 Step3 3. Acetylate (Ac2O/Pyridine) (Safe N-capping) Step2->Step3 ResultA High Purity >99% ee Step3->ResultA StepB1 Dissolve Ac-D-Phe(4-Br)-OH (Use DMF for solubility) MethodB->StepB1 StepB2 Activate with DIC/Oxyma (NO BASE ALLOWED) StepB1->StepB2 ResultB Potential Racemization Requires Chiral HPLC StepB2->ResultB

Caption: The stepwise strategy (Left) is preferred to avoid the racemization risks inherent in direct coupling (Right).

Troubleshooting Table

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of Br-group; Poor solubility in DCM.Switch solvent to DMF or NMP .[4] Double coupling time. Use stronger activation (HATU) only for Method A (Boc-form).
Racemization (D/L mix) Direct coupling of Ac-AA; Use of base (DIEA) with Ac-AA.Switch to Method A (Stepwise). If using Method B, eliminate base and use DIC/Oxyma at 0°C.
Precipitation in Line Hydrophobicity of 4-Br-Phe.Ensure delivery lines are flushed with DMF, not DCM/MeOH, immediately after this step.
Alkylation of Trp/Tyr HF Cleavage carbocations.Increase scavenger load (p-Cresol) to 10%. Ensure cleavage is strictly at 0°C.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Muttenthaler, M., et al. (2015).[5] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10, 1067–1083.[5] Link

  • Jiang, G., et al. (2011). GnRH Antagonists: A New Generation of Long Acting Analogues. Journal of Medicinal Chemistry. (Contextual reference for GnRH structure).
  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Tetrahedron, 55, 6813. (Basis for low-racemization coupling).[3][6]

Sources

Application

Coupling reagents for Ac-D-Phe(4-Br)-OH in peptide synthesis

Application Note: Advanced Coupling Protocols for Ac-D-Phe(4-Br)-OH in Peptide Synthesis Part 1: Executive Summary & Strategic Analysis The incorporation of N-acetyl-D-4-bromophenylalanine (Ac-D-Phe(4-Br)-OH) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Protocols for Ac-D-Phe(4-Br)-OH in Peptide Synthesis

Part 1: Executive Summary & Strategic Analysis

The incorporation of N-acetyl-D-4-bromophenylalanine (Ac-D-Phe(4-Br)-OH) is a critical step in the synthesis of GnRH (LHRH) antagonists and other therapeutic peptides requiring enhanced proteolytic stability and receptor affinity.

However, this specific building block presents a "perfect storm" of synthetic challenges:

  • High Racemization Risk: Unlike Fmoc- or Boc-protected amino acids, the N-acetyl group lacks the urethane protection that prevents 5(4H)-oxazolone formation. Activation of the carboxyl group in Ac-D-Phe(4-Br)-OH rapidly leads to cyclization and subsequent loss of chirality (D

    
     L epimerization).
    
  • Steric & Electronic Effects: The para-bromo substituent creates a hydrophobic, electron-withdrawing environment that can alter solubility and reduce nucleophilic attack rates, requiring highly efficient activation.

  • Solubility: The halogenated aromatic ring significantly increases hydrophobicity, often requiring solvent optimization (e.g., addition of THF or NMP) to prevent aggregation on-resin.

This guide details protocols designed to maximize coupling efficiency while suppressing racemization to <0.5% , utilizing next-generation reagents like T3P and Oxyma Pure .

Part 2: Mechanistic Insight – The Oxazolone Trap

To select the right reagent, one must understand the failure mode. When an N-acyl amino acid (like Ac-D-Phe(4-Br)-OH) is activated, the amide oxygen of the acetyl group can attack the activated carbonyl carbon. This forms a 5(4H)-oxazolone intermediate.

The C-4 proton of the oxazolone is highly acidic. In the presence of base (e.g., DIEA, NMM), this proton is abstracted, leading to an aromatic oxazole intermediate that loses chiral information.

Figure 1: Mechanism of Racemization via Oxazolone Formation

OxazoloneMechanism Start Ac-D-Phe(4-Br)-OH (Activated Ester) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization (Fast for N-Acyl) Product_D Ac-D-Phe-Peptide (Desired) Start->Product_D Direct Coupling (Ideal Path) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed Deprotonation Oxazolone->Product_D Amine Attack (Coupling) Product_L Ac-L-Phe-Peptide (Epimer impurity) Oxazolone->Product_L Amine Attack (Coupling) Enol->Oxazolone Reprotonation (Racemic Mix)

Caption: Activation of N-acetyl amino acids favors oxazolone formation. Excess base accelerates the transition to the achiral enol form.

Part 3: Reagent Selection Matrix

For Ac-D-Phe(4-Br)-OH, standard HBTU/DIEA protocols are contraindicated due to high base requirements.

Reagent SystemRoleSuitabilityRationale
T3P / Pyridine (or TMP) Gold Standard High Propylphosphonic anhydride (T3P) couples with very low epimerization. Does not require strong tertiary bases if pyridine/TMP is used.
DIC / Oxyma Pure Solid Phase Preferred High Carbodiimide activation with Oxyma creates an acidic/neutral active ester environment, minimizing proton abstraction.
COMU / TMP High Efficiency Medium-High Faster than HATU. Must be used with a weak base (TMP or Collidine) to prevent racemization.
HATU / DIEA Legacy / Risky Low High activation power but requires DIEA, which guarantees significant racemization of N-acetyl residues. Avoid.

Part 4: Detailed Experimental Protocols

Protocol A: The "Zero-Racemization" Method (T3P)

Best for solution phase or critical SPPS steps where purity is paramount.

Materials:

  • Ac-D-Phe(4-Br)-OH (1.1 equiv)

  • Resin-bound amine or free amine (1.0 equiv)

  • T3P (Propylphosphonic anhydride), 50% in DMF/EtOAc (1.5 equiv)

  • Base: 2,4,6-Collidine or TMP (2.5 equiv)

  • Solvent: DMF or NMP (Dry)

Step-by-Step:

  • Pre-Cooling: Dissolve Ac-D-Phe(4-Br)-OH and the amine (or suspend resin) in DMF. Cool the mixture to 0°C .

    • Why? Lower temperature kinetically favors the coupling reaction over the oxazolone enolization.

  • Base Addition: Add Collidine (or TMP). Stir for 2 minutes.

  • Activation: Add T3P solution dropwise to the cooled mixture.

  • Reaction: Allow to react at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

    • Monitoring: Check pH; ensure it remains weakly basic (pH 7.5–8.0) on wet pH paper.

  • Completion: For SPPS, perform a Chloranil test (more sensitive than Kaiser for secondary amines) or standard Kaiser test.

Protocol B: The "SPPS Automation" Method (DIC/Oxyma)

Best for automated synthesizers and routine solid-phase synthesis.

Materials:

  • Ac-D-Phe(4-Br)-OH (3.0 equiv)

  • DIC (Diisopropylcarbodiimide) (3.0 equiv)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 equiv)

  • Solvent: DMF (or DMF/THF 1:1 if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve Ac-D-Phe(4-Br)-OH and Oxyma Pure in minimal DMF.

    • Note: Ensure the solution is clear. If cloudy, add small amounts of THF or NMP.

  • Activation: Add DIC to the amino acid/Oxyma solution.

  • Pre-activation (Critical): Allow to activate for only 2-3 minutes .

    • Why? Long pre-activation allows time for oxazolone formation before the amine is present to trap the ester.

  • Coupling: Transfer the activated solution immediately to the resin-bound amine.

  • Incubation: Shake at RT for 60–90 minutes.

    • Optimization: If the coupling is difficult, perform a "double couple" (repeat steps 1-5 with fresh reagents) rather than extending time or adding base.

Part 5: Troubleshooting & Quality Control

Solubility Issues

The bromine atom at position 4 increases lipophilicity.

  • Symptom: Precipitate forms upon adding DIC.[1]

  • Solution: Use a binary solvent system. DMF/DCM (1:1) or NMP/THF (3:1) helps solubilize the hydrophobic aromatic ring while maintaining resin swelling.

Aggregation on Resin

Ac-D-Phe(4-Br) is often part of hydrophobic sequences (e.g., LHRH antagonists).

  • Symptom: Incomplete coupling despite double coupling.

  • Solution: Use Magic Mixture (DCM/DMF/NMP + 1% Triton X-100 or Ethylene Carbonate) to disrupt beta-sheet formation on the resin.

Quantitative Analysis (HPLC)

To verify racemization control, use a chiral column or compare against a synthesized L-standard (Ac-L-Phe(4-Br)-OH).

  • Target: < 0.5% D-to-L conversion.

  • Observation: The L-isomer typically elutes before the D-isomer on C18 reverse-phase columns due to slight conformational differences in the peptide, but chiral chromatography is definitive.

Figure 2: Workflow for Reagent Selection

SelectionWorkflow Start Start: Couple Ac-D-Phe(4-Br)-OH CheckPhase Synthesis Phase? Start->CheckPhase SolPhase Solution Phase CheckPhase->SolPhase SolidPhase Solid Phase (SPPS) CheckPhase->SolidPhase T3P_Path Use T3P + Pyridine (0°C -> RT) SolPhase->T3P_Path Max Purity Auto Automated Synthesizer? SolidPhase->Auto DIC_Oxyma Use DIC + Oxyma Pure (No Base) Auto->DIC_Oxyma Yes (Standard) COMU_TMP Use COMU + TMP (Weak Base only) Auto->COMU_TMP No (Manual/Difficult)

Caption: Decision tree for selecting coupling conditions based on synthesis mode.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/Sigma-Aldrich Technical Library. Link

Sources

Method

Application Note: HPLC Purification of Hydrophobic Peptides Containing Ac-D-Phe(4-Br)-OH

This Application Note is designed for researchers and purification specialists handling hydrophobic peptides, specifically those incorporating the non-canonical amino acid Ac-D-Phe(4-Br)-OH (N-acetyl-D-4-bromophenylalani...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and purification specialists handling hydrophobic peptides, specifically those incorporating the non-canonical amino acid Ac-D-Phe(4-Br)-OH (N-acetyl-D-4-bromophenylalanine).[1]

This residue is a hallmark of GnRH (Gonadotropin-Releasing Hormone) antagonists and other stapled or macrocyclic peptides.[1] Its inclusion introduces significant hydrophobicity, potential for aggregation, and unique halogen-bonding interactions that demand a specialized HPLC strategy beyond standard protocols.[1]

Chemical Context & Challenges

The presence of Ac-D-Phe(4-Br)-OH alters the physicochemical profile of a peptide in three critical ways:

  • N-Terminal Capping (Ac): The acetyl group removes the positive charge at the N-terminus, drastically reducing aqueous solubility and isoelectric point (pI).[1]

  • Halogen Hydrophobicity: The bromine atom at the para position of the phenylalanine ring increases the retention factor (

    
    ) significantly on C18 columns compared to native Phenylalanine.
    
  • Aggregation Potential: These peptides often form

    
    -sheet-like aggregates in solution, leading to broad, tailing peaks or "ghost" elution.[1]
    

Pre-Purification Strategy: The "Self-Validating" Solubility Protocol

Scientific Integrity Note: 90% of purification failures for this class of peptides occur before the sample hits the column. Injecting a cloudy or precipitating sample will permanently foul the stationary phase.

Step 1: Solubility Screening Matrix

Do not attempt to dissolve directly in the mobile phase (Water/ACN). Use this tiered approach:

TierSolvent SystemMechanismApplication
1 DMF (Dimethylformamide) Dipolar aprotic disruptionFirst choice.[1] Compatible with RP-HPLC if <10% of injection volume.
2 DMSO (Dimethyl Sulfoxide) Strong H-bond disruptionUse if DMF fails.[1] Warning: Viscous; can cause pressure spikes.
3 HFIP (Hexafluoroisopropanol) Breaks

-sheet aggregates
Mandatory for "gelled" peptides.[1] Dilute 1:1 with DCM or MeOH before injection.
4 6M Guanidine HCl Chaotropic denaturationLast resort. Requires immediate desalting post-purification.
Step 2: Sample Preparation Protocol
  • Dissolution: Dissolve crude peptide in minimal Tier 1 or Tier 2 solvent (Target conc: 10–20 mg/mL).

  • Clarification: If the solution is hazy, add 0.1% TFA dropwise. If haze persists, sonicate at 40°C for 5 mins.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon filter . Do not use Cellulose Acetate (peptide may bind).[1]

  • Validation: Dilute 10 µL of sample into 990 µL of Mobile Phase A. If precipitate forms immediately, you must use Method B (High Organic Start) described below.

Method Development & Stationary Phase Selection[2][3][4][5]

Column Chemistry: Beyond C18

While C18 is standard, the brominated ring of Ac-D-Phe(4-Br)-OH offers a unique "handle" for separation using Phenyl-based phases via


 interactions.[1]
  • Primary Recommendation: Phenyl-Hexyl or Diphenyl [1]

    • Why: The aromatic ring of the stationary phase interacts preferentially with the electron-deficient brominated ring of the peptide. This orthogonal selectivity often separates the target from non-brominated impurities (e.g., des-bromo deletion sequences) that co-elute on C18.

  • Secondary Recommendation: C4 or C8 (Wide Pore 300Å)

    • Why: For sequences >15 residues, the high hydrophobicity of Ac-D-Phe(4-Br)-OH can cause irreversible binding to C18. C4 reduces retention time and improves recovery.

Mobile Phase Systems

System A: Standard TFA (0.1%)

  • Pros: Volatile, compatible with MS.[1]

  • Cons: May not suppress silanol interactions enough for very hydrophobic bases.

System B: TEAP (Triethylammonium Phosphate) pH 2.5

  • Pros: The "Gold Standard" for GnRH antagonists. Phosphate masks silanols effectively, sharpening peaks for hydrophobic peptides.

  • Cons: Non-volatile. Requires a secondary desalting step.

Detailed Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for purification.

PurificationWorkflow Start Crude Peptide (Ac-D-Phe(4-Br)-OH containing) Solubility Solubility Test (DMF/DMSO) Start->Solubility Filter Filter 0.45 µm PTFE Solubility->Filter Soluble ColumnSelect Select Column Chemistry Filter->ColumnSelect C18 C18 Column (Standard) ColumnSelect->C18 Phenyl Phenyl-Hexyl Column (Selectivity for Br-Phe) ColumnSelect->Phenyl RunGradient Run Linear Gradient 5-60% B over 30 min C18->RunGradient Phenyl->RunGradient CheckPeak Peak Shape Analysis RunGradient->CheckPeak Good Pool & Lyophilize CheckPeak->Good Sharp Peak Tailing Broad/Tailing Peaks CheckPeak->Tailing Poor Shape Coelution Impurity Co-elution CheckPeak->Coelution Impurities Mod_TEAP Switch to TEAP Buffer (Sharpen Peaks) Tailing->Mod_TEAP Mod_Temp Increase Temp to 60°C (Break Aggregates) Tailing->Mod_Temp Mod_Phenyl Switch to Phenyl Column (Use Pi-Pi Interaction) Coelution->Mod_Phenyl

Caption: Decision matrix for column selection and troubleshooting hydrophobic peptide purification.

Protocol A: The "TEAP" Method (High Resolution)

Recommended for final purity >99%

  • Buffer Preparation:

    • Mobile Phase A: 0.1% H3PO4 adjusted to pH 2.3 with Triethylamine (TEAP).

    • Mobile Phase B: 80% Acetonitrile / 20% Buffer A.

  • Gradient:

    • Equilibrate at 10% B.

    • Ramp 10% to 50% B over 40 minutes (approx 1% B/min).

    • Note: The Ac-D-Phe(4-Br) residue pushes elution to higher organic % than typical peptides.[1]

  • Desalting (Mandatory):

    • Collected fractions contain phosphate salts.

    • Re-load pooled fractions onto the same column.[2]

    • Wash with 5 column volumes of 0.1% TFA in Water (removes phosphate).

    • Elute with 60% ACN / 0.1% TFA .

    • Lyophilize.[3]

Protocol B: The "High Temperature" Method

Recommended if TEAP is not feasible or for MS-compatible workflows.

  • Setup: Install a column heater set to 60°C .

    • Causality: Heat reduces viscosity and disrupts hydrophobic aggregates formed by the Ac-D-Phe(4-Br) motif.

  • Mobile Phase:

    • A: 0.1% TFA in Water.[3][4]

    • B: 0.1% TFA in Acetonitrile.[3][4]

    • Modifier: Add 1-5% Isopropanol (IPA) to Mobile Phase B.

    • Causality: IPA improves the solvation of the brominated aromatic ring, preventing "sticking" to the stationary phase.

  • Gradient:

    • Shallow gradient: 0.5% B per minute increase around the expected elution time.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Ghost Peaks / Carryover Peptide adsorbing irreversibly to column frit or packing.[1]Inject 2x blank runs with 100% IPA or TFE (Trifluoroethanol) between runs.
Fronting Peaks Solubility limit exceeded in the injection plug.Reduce injection volume; dilute sample with 10% Acetonitrile before injection.
Split Peaks Conformational isomers (cis/trans proline) or aggregation.[1]Heat column to 60°C. If Proline is present, this is likely cis/trans isomerization.
Retention Time Shift Temperature fluctuation affecting hydrophobicity of Br-Phe.Use a column oven. Ambient temperature is insufficient for reproducible retention of halogenated peptides.

References

  • Rivier, J., et al. (1989).[1] Preparative-scale synthesis and reversed-phase purification of a gonadotropin-releasing hormone antagonist.[1][2][5] Journal of Chromatography A. Link[1]

    • Core citation for the TEAP buffer strategy in GnRH antagonist purific
  • Aguilar, M. I., & Hearn, M. T. (1996).[1] High-performance liquid chromatography of peptides and proteins: basic principles and new developments. Methods in Molecular Biology. Link

    • Reference for the effect of temperature and mobile phase modifiers (IPA) on hydrophobic peptides.
  • Phenomenex Application Guide. Peptide Purification Strategy: Stationary Phase Selection.Link[1]

    • Source for Phenyl-Hexyl selectivity mechanisms regarding aromatic/halogenated peptides.[1]

  • Bachem Peptide Guide. Solubility and Handling of Hydrophobic Peptides.Link

    • Authoritative source for solubility protocols (DMF/DMSO usage).

Sources

Application

Mass spectrometry analysis of peptides with Ac-D-Phe(4-Br)-OH

Technical Guide: LC-MS/MS Characterization of Peptides Containing Ac-D-Phe(4-Br)-OH Abstract This application note details the protocol for the mass spectrometric analysis of synthetic peptides incorporating Ac-D-Phe(4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS/MS Characterization of Peptides Containing Ac-D-Phe(4-Br)-OH

Abstract

This application note details the protocol for the mass spectrometric analysis of synthetic peptides incorporating Ac-D-Phe(4-Br)-OH (N-acetyl-4-bromo-D-phenylalanine). This non-standard amino acid is frequently employed in therapeutic peptide design (e.g., LHRH antagonists) to enhance proteolytic stability and receptor binding affinity. The presence of the acetyl capping group and the halogenated side chain introduces unique physicochemical properties—specifically increased hydrophobicity and a distinct isotopic signature—that require tailored LC-MS methodologies. This guide addresses sample preparation, chromatographic separation, and data interpretation strategies leveraging the unique bromine isotopic pattern for sequence validation.

Part 1: Physicochemical Properties & MS Theory

The Bromine Isotopic Signature

The most diagnostic feature of Ac-D-Phe(4-Br)-OH in mass spectrometry is the isotopic distribution of bromine. Unlike carbon or nitrogen, bromine exists as two stable isotopes,


 and 

, with nearly identical natural abundances (50.69% and 49.31%, respectively).
  • The "Twin Peak" Effect: Any ion containing a single bromine atom will exhibit a 1:1 doublet signal separated by 2 Da (

    
     and 
    
    
    
    ).
  • Sequence Validation: In MS/MS fragmentation, this doublet pattern is conserved in any fragment ion (b-ion or y-ion) retaining the brominated residue. This serves as an internal "tracer," allowing for rapid visual confirmation of the Br-Phe position within the peptide sequence.

Table 1: Isotopic Abundance & Mass Shifts

Element Isotope Mass (Da) Abundance (%) Diagnostic Pattern

| Bromine |


 | 78.9183 | 50.69 | 1:1 Doublet  (

,

) | | |

| 80.9163 | 49.31 | | | Phenylalanine | Residue | 147.0684 | - | Monoisotopic | | Phe(4-Br) | Residue | ~224.97 | - | Shift of +77.91 Da vs Phe |
Hydrophobicity & Ionization
  • Chromatographic Behavior: The acetyl group (Ac) removes the polar N-terminal amine, and the bromine atom increases the lipophilicity of the phenyl ring. Consequently, peptides containing Ac-D-Phe(4-Br)-OH exhibit significantly longer retention times on C18 stationary phases compared to their non-halogenated counterparts.

  • Ionization Efficiency: The acetylation of the N-terminus removes a primary site of protonation. If the peptide sequence lacks basic residues (Arg, Lys, His), ESI sensitivity in positive mode may be compromised. In such cases, the formation of sodium adducts

    
     is common, or Negative Mode ESI may be required.
    

Part 2: Experimental Protocols

Protocol A: Sample Preparation (Solubilization)
  • Challenge: Hydrophobic peptides containing Ac-D-Phe(4-Br)-OH are prone to aggregation or precipitation in aqueous buffers.

  • Solution: Use a "Organic-First" solubilization strategy.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 1 mg of lyophilized peptide.

  • Primary Solubilization: Dissolve the peptide in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 1-5 mM. DMSO disrupts secondary structures and ensures complete solvation of hydrophobic domains.

  • Dilution: Dilute the stock solution 10-fold with 50% Acetonitrile (ACN) / 0.1% Formic Acid (FA) in water.

    • Note: Avoid diluting directly into 100% aqueous buffer, as this may cause the peptide to "crash out" of solution.

  • Final Concentration: Target a final concentration of 1-10 µM for LC-MS injection.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any particulates.

Protocol B: LC-MS/MS Acquisition
  • Instrumentation: UHPLC coupled to a Q-TOF or Orbitrap (High Resolution is preferred to resolve isotopic envelopes).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

LC Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-20 min: 5% -> 65% B (Shallow gradient required for hydrophobic separation)

    • 20-22 min: 95% B (Wash)

    • 22-25 min: 5% B (Re-equilibration)

MS Parameters (ESI+):

  • Source Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Scan Range: m/z 300 – 2000.

  • Fragmentation: Data-Dependent Acquisition (DDA).

  • Collision Energy: Normalized Collision Energy (NCE) 25-30%.

    • Note: The C-Br bond is relatively stable under standard CID conditions. It typically does not cleave before the peptide backbone, allowing the Br-tag to remain on the amino acid residue during sequencing.

Part 3: Data Analysis & Interpretation

Workflow: The "Bromine Tracer" Logic

The following decision tree illustrates how to use the bromine isotope signature to validate the peptide sequence and locate the Ac-D-Phe(4-Br) residue.

BromineAnalysis Start LC-MS Data Acquisition MS1_Check Analyze MS1 Spectrum (Full Scan) Start->MS1_Check Isotope_Check Is 'Doublet' Pattern (M, M+2) Present? MS1_Check->Isotope_Check Confirm_Br Confirmation: Peptide contains Bromine (Ac-D-Phe(4-Br)) Isotope_Check->Confirm_Br Yes (1:1 ratio) Reject_Br Alert: No Bromine Detected (Check Synthesis/Sample) Isotope_Check->Reject_Br No MS2_Frag Analyze MS2 Fragment Ions (b-ions and y-ions) Confirm_Br->MS2_Frag Seq_Logic Check Fragments for Doublet Pattern MS2_Frag->Seq_Logic Locate_Res Fragment has Doublet? YES: Contains Phe(4-Br) NO: Does not contain Phe(4-Br) Seq_Logic->Locate_Res Final_Seq Reconstruct Sequence Based on Mass Shifts Locate_Res->Final_Seq

Figure 1: Analytical workflow for validating Ac-D-Phe(4-Br)-OH containing peptides using isotopic signatures.

Interpreting the Spectra
  • MS1 Verification: Locate the precursor ion. Verify the intensity ratio of the monoisotopic peak (

    
    ) to the 
    
    
    
    peak is approximately 1:1.[1]
    • Example: If the peptide mass is 1200 Da, you will see peaks at m/z 1200.5 and 1202.5 (for z=1).

  • MS2 Sequencing:

    • Identify the b-ion series (N-terminal fragments). Since the N-terminus is acetylated, the b1 ion will correspond to the acetylated N-terminal residue.

    • Identify the y-ion series (C-terminal fragments).

    • Trace the Doublet: As you walk down the ion series, the appearance (or disappearance) of the 1:1 doublet pattern marks the exact position of the Ac-D-Phe(4-Br) residue.

    • Calculation: The mass difference between the fragment before and after the residue should be 225.0 Da (residue mass of Ac-Phe(4-Br) minus water, excluding the Ac if it's internal, or 267.0 Da if it is the N-terminal residue including the Acetyl group).

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal in MS Peptide precipitation due to hydrophobicity.Re-dissolve in 100% DMSO; ensure LC gradient goes to 95% ACN.
Low Signal Intensity Poor ionization (Ac group blocks N-term).Add 0.1% Formic Acid; try ESI Negative mode; look for Na+ adducts.
Complex Isotope Pattern Multiple Br atoms or Cl contamination.[2]Use simulation software (e.g., ChemCalc) to model theoretical pattern.
Broad Chromatographic Peak Isomer separation (D vs L) or aggregation.Increase column temperature to 50°C; use a core-shell C18 column.

References

  • University of Wisconsin-Madison. (n.d.). Isotopic Patterns of Halogens in Mass Spectrometry. Department of Chemistry. [Link]

  • Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. Matrix Science. [Link]

  • PubChem. (2025).[3] 4-Bromo-L-phenylalanine Compound Summary. National Library of Medicine. [Link]3]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak. Chemistry Steps. [Link]

Sources

Method

Application Note: Structural Validation of Ac-D-Phe(4-Br)-OH via High-Field NMR Spectroscopy

This Application Note is structured to guide researchers through the rigorous characterization of N-Acetyl-D-4-Bromophenylalanine (Ac-D-Phe(4-Br)-OH) . It synthesizes theoretical NMR principles with practical, bench-leve...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous characterization of N-Acetyl-D-4-Bromophenylalanine (Ac-D-Phe(4-Br)-OH) . It synthesizes theoretical NMR principles with practical, bench-level protocols.


)
Author:  Senior Application Scientist, Analytical Chemistry Division

Abstract & Scope

The non-canonical amino acid Ac-D-Phe(4-Br)-OH is a critical intermediate in peptidomimetic synthesis and a precursor for Suzuki-Miyaura cross-coupling reactions.[1] Its structural integrity is defined by three parameters: (1) the para-substitution of the aromatic ring,[2][3][4] (2) the N-terminal acetylation, and (3) the D-enantiomeric configuration. This guide provides a standardized protocol for full structural assignment using 500 MHz NMR, distinguishing it from common impurities like the deacetylated free amine or the L-enantiomer.

Chemical Context & Strategy

  • Target Molecule: Ac-D-Phe(4-Br)-OH[1]

  • Molecular Formula:

    
    
    
  • MW: 286.12 g/mol [1]

The Analytical Challenge: Standard 1H NMR in achiral solvents (DMSO, MeOH) cannot distinguish between D and L enantiomers. Therefore, this protocol is divided into two phases:

  • Chemical Structure Validation: Confirms connectivity and functional groups (Ac, Br-Phe).

  • Stereochemical Verification: Requires specific chiral environments or polarimetry (addressed in Section 6).

Solvation Strategy

DMSO-


  is the mandatory solvent for this application.[1]
  • Why? It prevents the exchange of the amide proton (

    
    ) and carboxylic acid proton (
    
    
    
    ) with the solvent, allowing them to be observed as distinct peaks. Protic solvents like
    
    
    or
    
    
    would erase these critical signals.

Experimental Protocol

Sample Preparation[1][5]
  • Mass: Weigh 5.0 – 8.0 mg of Ac-D-Phe(4-Br)-OH.

  • Solvent: Add 600 µL of DMSO-

    
     (99.9% D, containing 0.03% TMS v/v).
    
  • Vessel: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Note: Ensure no suspended solids remain, as they broaden lines.

Acquisition Parameters (500 MHz recommended)
Parameter1H (Proton)13C (Carbon)COSY (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (decoupled)cosygpppqf
Scans (NS) 16 - 32512 - 10248 - 16
Relaxation Delay (D1) 1.0 sec2.0 sec1.5 sec
Spectral Width 14 ppm (-1 to 13)220 ppmStandard
Temperature 298 K (25°C)298 K298 K

Data Analysis & Interpretation

The 1H NMR Spectrum (DMSO- )

The spectrum will display distinct regions corresponding to the aliphatic backbone, the acetyl cap, and the para-substituted aromatic system.

Table 1: Expected Chemical Shifts (


) & Multiplicities 
AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
COOH 12.6 – 12.8Broad Singlet1H-Confirms free acid (not ester).[1]
NH (Amide)8.15 – 8.25Doublet1H~8.5 HzCouples to

-CH.[1] Disappears in

.
Ar-H (Ortho to Br)7.45 – 7.55"Doublet" (AA'BB')2H~8.5 HzDeshielded by Bromine.[1]
Ar-H (Meta to Br)7.15 – 7.25"Doublet" (AA'BB')2H~8.5 HzShielded relative to ortho protons.[1]

-CH
4.35 – 4.45Multiplet (ddd)1H-Chiral center proton.[1]

-CH

2.80 – 3.10Multiplet (ABX)2H-Diastereotopic protons (magnetic non-equivalence).[1]
Acetyl CH

1.75 – 1.80Singlet3H-Sharp singlet confirms N-acetylation.[1]

Critical Note on Aromatic Splitting: The 4-bromophenyl ring forms an AA'BB' spin system .[1] While it often appears as two doublets (d) at 500 MHz, it is technically a second-order multiplet. The coupling constant observed is primarily the ortho-coupling (


 Hz).
2D NMR Correlations (Verification Logic)

To ensure the assignments are correct, use Homonuclear Correlation Spectroscopy (COSY).

  • COSY Cross-peaks:

    • NH

      
      
      
      
      
      -CH:
      Confirms the amide is attached to the chiral center.
    • 
      -CH 
      
      
      
      
      
      -CH
      
      
      :
      Establishes the amino acid backbone connectivity.[1]
    • Ar-H (7.5)

      
       Ar-H (7.2):  Confirms the aromatic protons are neighbors on the same ring.
      

Visualization of Workflow & Logic

The following diagram illustrates the logical flow for characterizing the molecule, including the decision tree for enantiomeric purity.

G Start Sample: Ac-D-Phe(4-Br)-OH Solvent Dissolve in DMSO-d6 (Preserves NH/COOH signals) Start->Solvent Acquire Acquire 1H NMR (500 MHz, 298K) Solvent->Acquire Check1 Check 1.8 ppm Singlet? Acquire->Check1 Check2 Check Aromatic Region (AA'BB' System?) Check1->Check2 Yes (Ac present) Fail Impurity / Wrong Structure Check1->Fail No (Free amine?) Check3 Check Amide Doublet (~8.2 ppm) Check2->Check3 Yes (4-Br pattern) Check2->Fail No (Wrong sub?) Pass Chemical Structure Confirmed Check3->Pass Yes Check3->Fail No (Ester/Salt?) Chiral Stereochemistry Check (Required for D vs L) Pass->Chiral CSA Add Chiral Solvating Agent (e.g., (R)-1-phenylethylamine) Chiral->CSA Split Observe Splitting of Acetyl or Alpha Proton? CSA->Split

Figure 1: Analytical workflow for structural and stereochemical validation of Ac-D-Phe(4-Br)-OH.

Stereochemical Integrity (The "D" vs "L" Problem)

Scientific Integrity Alert: A standard 1H NMR spectrum of the D-isomer is identical to the L-isomer in an achiral solvent like DMSO.[1] To validate the "D" configuration, you must use one of the following methods:

Method A: Polarimetry (Standard)
  • Measure specific rotation

    
    .
    
  • Ac-D-Phe(4-Br)-OH should exhibit a specific rotation opposite to that of the L-standard.[1]

  • Reference: Ac-L-Phe derivatives typically show negative rotation in water/alcohol; D-derivatives are positive (solvent dependent).[1]

Method B: NMR with Chiral Solvating Agent (CSA)

If polarimetry is unavailable, perform an NMR titration:

  • Prepare the standard sample in

    
     (if soluble) or DMSO-
    
    
    
    .
  • Add 1-2 equivalents of a chiral amine, such as (R)-(+)-1-phenylethylamine .[1]

  • Observation: The formation of diastereomeric salt complexes will cause the Acetyl singlet (1.8 ppm) or the

    
    -CH multiplet to split if the sample is racemic (contains both D and L).
    
  • Purity: A pure D-sample will show shifted peaks but no splitting (single set of signals).[1] A racemic sample will show two distinct acetyl singlets.

Troubleshooting & Common Impurities

Impurity SignalChemical Shift (

)
Origin
Water 3.33 ppm (in DMSO)Hygroscopic solvent/sample.[1] Broadens exchangeable protons.
DMSO (residual) 2.50 ppm (quintet)Solvent peak (Reference).
Free Amine (H-Phe...) Missing 1.8 ppm singletHydrolysis or incomplete acetylation.[1]
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Common process solvent residue.
Racemate (D/L) Split peaks only in presence of CSARacemization during coupling/acetylation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: The AA'BB' Pattern. University of Wisconsin-Madison. [Link][1][6]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for Pulse Sequences).
  • Biological Magnetic Resonance Data Bank (BMRB). Entry for Phenylalanine Chemical Shifts. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

Sources

Application

Ac-D-Phe(4-Br)-OH as a molecular probe for protein-ligand interactions

Application Note: Ac-D-Phe(4-Br)-OH as a Dual-Function Molecular Probe Executive Summary Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) is a specialized non-canonical amino acid derivative designed for high-precisio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ac-D-Phe(4-Br)-OH as a Dual-Function Molecular Probe

Executive Summary

Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) is a specialized non-canonical amino acid derivative designed for high-precision structural biology and medicinal chemistry applications. Unlike standard amino acids, this molecule integrates three critical functionalities into a single probe:

  • Anomalous Scattering Center: The heavy bromine atom (

    
    ) serves as a robust anomalous scatterer for X-ray crystallography phasing (SAD/MAD).
    
  • Halogen Bond Donor: The para-bromo substituent exhibits a pronounced

    
    -hole, enabling specific, directional halogen bonding interactions with protein carbonyls or 
    
    
    
    -systems.
  • Proteolytic Resistance: The D-stereochemistry confers resistance to enzymatic degradation, making it an ideal fragment for metabolic stability studies.

This guide outlines the physicochemical principles and experimental protocols for utilizing Ac-D-Phe(4-Br)-OH to map cryptic binding pockets and solve crystallographic phase problems.

Technical Profile & Physicochemical Properties

PropertySpecificationRelevance
Formula

Core scaffold
MW 286.12 g/mol Fragment-like (Rule of 3 compliant)
Stereochemistry D-EnantiomerInduces specific backbone turns; resists proteolysis
Halogen Bromine (4-position)Anomalous signal (

keV);

-hole donor
Solubility DMSO (>50 mM); EthanolHydrophobic; requires organic co-solvent
X-ray Absorption

(at Cu

)
Strong anomalous signal for phasing

Mechanism of Action: The Physics of the Probe

To effectively use Ac-D-Phe(4-Br)-OH, one must understand the two physical phenomena it exploits: Anomalous Dispersion and Halogen Bonding .

The Sigma Hole ( -hole)

Halogen bonding is not merely a hydrophobic interaction.[1] It is a highly directional electrostatic interaction. The electron density around the bromine atom is anisotropic. While the equatorial region is electron-rich (nucleophilic), the region directly along the C-Br bond axis is electron-deficient (positive electrostatic potential). This positive cap is the


-hole .
  • Interaction Target: The

    
    -hole acts as a Lewis acid, binding to Lewis bases (backbone carbonyl oxygens, nitrogen, or aromatic 
    
    
    
    -electrons) in the protein target.
  • Geometry: Strictly linear (

    
     angle 
    
    
    
    ).
Anomalous Scattering

For crystallographers, the bromine atom provides a "heavy atom" subnet. When irradiated with X-rays near its absorption edge (13.47 keV), bromine absorbs energy and re-emits it with a phase shift. This anomalous scattering (


) breaks Friedel's Law (

), allowing the direct calculation of phases without the need for multiple isomorphous replacement (MIR).
Visualization: Interaction Logic

SigmaHoleMechanism Probe Ac-D-Phe(4-Br)-OH BrAtom Bromine Atom (Anisotropic Density) Probe->BrAtom Contains SigmaHole σ-Hole (Positive Potential) BrAtom->SigmaHole Generates along C-Br axis Diffraction Anomalous Signal (Friedel Pairs) BrAtom->Diffraction Phase Shift ProteinTarget Protein Pocket (Lewis Base) SigmaHole->ProteinTarget Directional Binding (180°) XRay X-Ray Source (Tunable) XRay->BrAtom Excites K-shell

Figure 1: Dual-mechanism of the probe. The bromine atom facilitates both specific binding via the


-hole and crystallographic phasing via anomalous scattering.

Application A: Crystallographic Phasing & Pocket Mapping

Objective: Use Ac-D-Phe(4-Br)-OH to solve the phase problem (SAD Phasing) while simultaneously identifying hydrophobic ligand binding sites.

Rationale: Unlike soaking crystals with simple salts (NaBr), which bind non-specifically to surface charges, Ac-D-Phe(4-Br)-OH binds to hydrophobic pockets. This provides structural information on druggable sites while providing the heavy atom substructure.

Protocol: Co-Crystallization & Phasing

Reagents:

  • Protein stock (>5 mg/mL).

  • Ac-D-Phe(4-Br)-OH (100 mM stock in 100% DMSO).

  • Crystallization screens.[1][2][3]

Workflow:

  • Complex Formation:

    • Dilute the probe stock directly into the protein solution to a final concentration of 1–5 mM.

    • Critical Step: Ensure final DMSO concentration is <5% to prevent protein denaturation.

    • Incubate at

      
       for 1 hour to allow equilibrium binding.
      
  • Crystallization:

    • Set up vapor diffusion drops (hanging or sitting drop).

    • Note: The presence of the hydrophobic probe may alter nucleation kinetics compared to the apo protein.

  • Data Collection (SAD Strategy):

    • Mount crystal under cryo-conditions.

    • Energy Selection: Perform a fluorescence scan to locate the Br K-edge (theoretically 13.474 keV / 0.9198 Å).

    • Peak Collection: Collect a highly redundant dataset (360° or 720° scan) at the peak wavelength to maximize

      
      .
      
  • Data Processing:

    • Process data preserving Friedel pairs (do not merge anomalous differences).

    • Use substructure detection software (e.g., SHELXC/D/E, HySS) searching for 1–2 Br sites per protein molecule.

Visualization: Crystallography Workflow

CrystallographyWorkflow Stock Probe Stock (100mM DMSO) Incubation Protein Incubation (1-5mM Probe) Stock->Incubation Crystals Co-Crystallization Incubation->Crystals Beamline X-Ray Diffraction (Peak Energy: 13.47 keV) Crystals->Beamline Substructure Locate Br Sites (SHELXD/HySS) Beamline->Substructure Anomalous Signal Phasing Calculate Phases (SAD/MAD) Substructure->Phasing Model Build Model + Ligand Density Phasing->Model

Figure 2: Workflow for utilizing Ac-D-Phe(4-Br)-OH in Single-wavelength Anomalous Dispersion (SAD) experiments.

Application B: Probing Halogen Bonding (Medicinal Chemistry)

Objective: Quantify the thermodynamic contribution of the halogen bond compared to a hydrogen bond or simple hydrophobic interaction.

Rationale: By comparing Ac-D-Phe(4-Br)-OH against analogs (e.g., Ac-D-Phe-OH or Ac-D-Phe(4-Me)-OH), researchers can isolate the


 contribution of the Br

O interaction.
Protocol: Isothermal Titration Calorimetry (ITC)

Experimental Setup:

  • Preparation:

    • Ligand (Syringe): 0.5 – 1.0 mM Ac-D-Phe(4-Br)-OH in buffer + X% DMSO.

    • Protein (Cell): 20 – 50

      
      M Target Protein in buffer + X% DMSO.
      
    • Buffer Matching: Crucial. The DMSO percentage must be exactly matched (e.g., 2%) in both cell and syringe to prevent large heats of dilution masking the binding signal.

  • Execution:

    • Perform 20 injections of 2

      
      L each at 25°C.
      
    • Spacing: 180 seconds between injections.

  • Analysis:

    • Fit data to a One-Site binding model.

    • Validation: A favorable enthalpy (

      
      ) combined with a specific stoichiometry (
      
      
      
      ) indicates specific binding driven by the halogen bond/van der Waals forces rather than non-specific aggregation.

Application C: Proteolytic Stability Control

Objective: Validate the metabolic stability of D-amino acid fragments.

Rationale: In early drug discovery, "hits" must be stable in plasma. Ac-D-Phe(4-Br)-OH serves as a positive control for stability when testing peptide libraries.

Protocol: Trypsin Resistance Assay
  • Incubation:

    • Mix Ac-D-Phe(4-Br)-OH (100

      
      M) with Trypsin (1 
      
      
      
      g/mL) in PBS (pH 7.4).
    • Control: L-Phe analog (Ac-L-Phe(4-Br)-OH).

  • Sampling:

    • Aliquot at

      
      .
      
    • Quench with 1% Formic Acid/Acetonitrile.

  • Readout (LC-MS):

    • Monitor the parent ion peak (

      
      ).
      
    • Expected Result: The D-isomer should show >95% remaining at 24h, whereas the L-isomer will show degradation if the acetyl cap is cleaved or if endopeptidase activity occurs (context-dependent).

References

  • BOC Sciences. Ac-D-Phe(4-Br)-OH Product Specifications and Chemical Properties.

  • Dauter, Z., & Dauter, M. (2007). Anomalous signal of solvent halides for phasing of protein structures.[4][5] Journal of Molecular Biology.

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological molecules.[1][2][3][4][6] Protein Science.

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: an overview. Journal of Medicinal Chemistry.[2]

  • Evans, G., & Bricogne, G. (2002). Triiodide derivatization and phasing of protein crystals. Acta Crystallographica.

Sources

Method

Application Note: Synthesis of Peptidomimetics Using Ac-D-Phe(4-Br)-OH

Abstract & Strategic Value The incorporation of Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) represents a high-value strategy in modern peptidomimetic design. This reagent serves a dual function: it acts as an N-t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The incorporation of Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) represents a high-value strategy in modern peptidomimetic design. This reagent serves a dual function: it acts as an N-terminal metabolic stabilizer (via the acetyl cap and D-configuration) and a chemoselective handle for late-stage diversification.

Unlike standard amino acids, Ac-D-Phe(4-Br)-OH allows researchers to synthesize a single "parent" peptide on solid phase and subsequently generate a library of analogs via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions. This approach drastically reduces synthesis time compared to linear synthesis of individual analogs.

Key Chemical Profile
PropertySpecification
Chemical Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
Configuration D-Enantiomer (induces

-turns; protease resistant)
Functional Handle 4-Bromo (aryl halide for Pd-catalyzed coupling)
N-Terminus Acetylated (Blocked; prevents polymerization)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in water

Strategic Application: The "Terminator-Diverger" Workflow

Because the N-terminus is already acetylated, this reagent must be used as the final residue in Solid-Phase Peptide Synthesis (SPPS). It effectively "caps" the peptide chain while installing the bromine handle.

Workflow Visualization

The following diagram illustrates the critical path from SPPS to library generation.

PeptideWorkflow Resin Resin-Bound Peptide (H2N-Peptide-Resin) Coupling Couple Ac-D-Phe(4-Br)-OH Resin->Coupling HATU/DIPEA Intermediate Brominated Precursor (On-Resin) Coupling->Intermediate Suzuki Pd-Catalyzed Suzuki Coupling Intermediate->Suzuki R-B(OH)2 Pd Catalyst Cleavage TFA Cleavage & Deprotection Suzuki->Cleavage Library Peptidomimetic Library Cleavage->Library

Figure 1: The "Terminator-Diverger" strategy. The reagent caps the sequence, creating a stable precursor for divergent synthesis.

Detailed Protocols

Protocol A: N-Terminal Incorporation (SPPS)

Objective: Efficient coupling of Ac-D-Phe(4-Br)-OH to the resin-bound peptide.

  • Reagents:

    • Resin-bound peptide (Fmoc-deprotected N-terminus).

    • Ac-D-Phe(4-Br)-OH (3.0 equivalents relative to resin loading).

    • HATU (2.9 equivalents).

    • HOAt (3.0 equivalents - optional, suppresses racemization).

    • DIPEA (6.0 equivalents).

    • Solvent: DMF (anhydrous).

  • Step-by-Step:

    • Activation: Dissolve Ac-D-Phe(4-Br)-OH and HATU in minimal DMF. Add DIPEA. The solution should turn yellow. Allow pre-activation for 30–60 seconds.

    • Coupling: Add the activated solution to the resin-bound peptide.

    • Incubation: Agitate at room temperature for 60–90 minutes.

    • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

    • QC Check (Chloranil Test): Since the N-terminus is secondary or primary, use the Chloranil or Kaiser test. A negative result (no color change) confirms the amine is fully capped by the acetylated amino acid.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Derivatization of the 4-Bromo handle with aryl boronic acids. Context: Performing this on-resin prevents solubility issues common with hydrophobic peptides and allows excess reagents to be washed away easily.

  • Reagents:

    • Aryl Boronic Acid (5.0 eq).

    • Catalyst: Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃ (0.05 eq) with sSPhos (0.1 eq).

    • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (anhydrous).

    • Solvent: DMF/Water (9:1) or DME/Water (4:1). Note: Water is essential for the boronic acid activation.

  • Step-by-Step:

    • Degassing (Critical): The reaction is oxygen-sensitive. Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

    • Setup: In a microwave vial (or sealed reactor), add the resin (swelled in DMF).

    • Addition: Add the dissolved Boronic Acid, Base, and Catalyst solution under an inert atmosphere.

    • Reaction:

      • Microwave: Heat to 80°C for 30 minutes (recommended for steric bulk).

      • Conventional:[1] Heat to 90°C for 4–12 hours.

    • Washing: The resin must be washed extensively to remove Palladium.

      • Wash sequence: DMF (3x), Sodium Diethyldithiocarbamate (0.05 M in DMF) x 3 (chelates Pd), DMF (3x), DCM (3x).

Scientific Mechanism & Troubleshooting

Mechanism: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting low yields. The oxidative addition into the C-Br bond is the rate-limiting step for electron-rich aryl halides, but for peptides, steric hindrance during transmetallation is often the culprit.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Peptide-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Biaryl Complex RedElim->Pd0 Product Release

Figure 2: Simplified Suzuki-Miyaura cycle. Note that the 'Peptide-Br' enters at Oxidative Addition.

Troubleshooting & QC
IssueProbable CauseCorrective Action
Incomplete Coupling (Protocol A) Steric clash of D-isomerDouble couple; increase temperature to 50°C.
Black Resin after Coupling (Protocol B) Palladium precipitationWash with 0.05M Sodium Diethyldithiocarbamate in DMF.
No Reaction (Protocol B) Catalyst oxidationEnsure strict degassing; use fresh Pd(PPh₃)₄; switch to Pd(dppf)Cl₂.
Homocoupling (Ar-Ar) Oxygen presenceImprove inert atmosphere; reduce amount of boronic acid slightly.
Self-Validating QC: The Isotope Signature

When analyzing the intermediate (before Suzuki coupling) via LC-MS, utilize the unique isotope pattern of Bromine.

  • Validation: You must see a 1:1 doublet signal separated by 2 mass units (M and M+2) corresponding to ⁷⁹Br and ⁸¹Br.

  • Post-Reaction: Successful Suzuki coupling is confirmed by the disappearance of this 1:1 doublet and the appearance of the product mass (monoisotopic).

References

  • Kaval, N., et al. (2025). High-throughput synthesis of peptidic biaryls using Suzuki-Miyaura cross-coupling on solid support. Journal of Combinatorial Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Coste, J., et al. (1990). HATU: A new efficient reagent for the coupling of hindered amino acids. Tetrahedron Letters. Link

  • Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preservation of bioactivity. PNAS. Link

  • BenchChem Application Data. (2025). Comparative Guide to Halogenated Phenylalanine Derivatives in SPPS.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of Ac-D-Phe(4-Br)-OH

[1] Topic: Solubility issues of Ac-D-Phe(4-Br)-OH in organic solvents Document ID: TSC-SOL-2026-02 Last Updated: February 05, 2026 Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers[1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Solubility issues of Ac-D-Phe(4-Br)-OH in organic solvents Document ID: TSC-SOL-2026-02 Last Updated: February 05, 2026 Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers[1][2]

Executive Summary & Compound Profile

Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) presents a unique solubility challenge due to the convergence of three structural factors:

  • N-Acetylation: Removes the basic amine functionality, eliminating the zwitterionic character and reducing solubility in aqueous acidic media compared to the free amino acid.

  • 4-Bromo Substituent: Significantly increases lipophilicity and promotes intermolecular

    
    -
    
    
    
    stacking, often leading to aggregation or gelation in non-polar solvents.[1]
  • Carboxylic Acid: Provides a handle for pH-dependent solubility; the compound is significantly more soluble when deprotonated.[1]

This guide provides field-proven protocols to overcome these barriers, ensuring efficient solubilization for Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.

Solubility Profile & Solvent Compatibility[3]

The following data summarizes the solubility behavior of Ac-D-Phe(4-Br)-OH based on structural analogs (e.g., N-Acetyl-L-Phe, Boc-Phe(4-Br)-OH) and standard peptide chemistry principles.

Solubility Categorization Table
Solvent ClassSolventSolubility RatingComments
Dipolar Aprotic DMSO High (>100 mg/mL)Preferred solvent.[1] May require sonication.[1][3][4] Hygroscopic nature of DMSO can affect sensitive couplings.[1]
Dipolar Aprotic DMF / NMP High (>50 mg/mL)Standard for SPPS.[1] Heating (30-40°C) often required to break initial aggregation.[1]
Chlorinated DCM / CHCl₃ Low / Moderate Poor solubility for the free acid form.[1] Solubility increases significantly upon adding a tertiary base (e.g., DIEA).[1]
Alcohols Methanol / Ethanol Moderate (~10-15 mg/mL)Useful for stock solutions but avoid for coupling reactions due to potential esterification side reactions.[1]
Ethers THF / 2-MeTHF Low Generally poor solubility without cosolvents.[1]
Aqueous Water / PBS Very Low (<0.5 mg/mL)Insoluble at acidic/neutral pH.[1] Soluble at pH > 7.5 (as carboxylate salt).[1]

Troubleshooting Guide (FAQ)

Q1: The compound forms a gel or cloudy suspension in DMF. How do I clear it?

Diagnosis: This is likely due to hydrogen bond networking and


-

stacking of the brominated phenyl rings.[1] Solution:
  • Sonication: Sonicate for 5–10 minutes. This provides the mechanical energy to break weak intermolecular interactions.[1]

  • Thermal Shift: Gently heat the solution to 35–40°C in a water bath. Do not exceed 50°C to avoid racemization or degradation.[1]

  • Chaotropic Salts: If using for SPPS, add 0.1 M LiCl to the DMF.[1] This disrupts hydrogen bonding networks and improves solvation.[1]

Q2: I need to use DCM for my coupling reaction, but it won't dissolve.

Diagnosis: The free carboxylic acid form is too polar for pure DCM, yet the amide backbone reduces solubility compared to simple organic acids. Solution: Use the "Base-Assisted Solubilization" method.[1]

  • Add the compound to DCM.[1]

  • Add 1.0–1.5 equivalents of DIEA (Diisopropylethylamine) .[1]

  • Mechanism:[4] This deprotonates the carboxylic acid, forming a lipophilic ammonium salt (DIEA-H⁺ · R-COO⁻) that is highly soluble in DCM.[1]

Q3: Can I use 2-MeTHF as a green solvent alternative?

Diagnosis: 2-MeTHF is increasingly popular but often struggles with amino acid derivatives.[1] Solution: Pure 2-MeTHF is likely insufficient.[1]

  • Protocol: Use a binary mixture of 2-MeTHF : DMF (9:1) or 2-MeTHF : DMSO (95:5) .[1] The small amount of dipolar aprotic solvent acts as a "solubility bridge."[1]

Q4: My stock solution in DMSO precipitated after freezing.

Diagnosis: DMSO freezes at 18.5°C. Upon thawing, local supersaturation can cause crystal growth (seeding).[1] Solution:

  • Thaw completely at Room Temperature (RT).[1]

  • Vortex vigorously and warm to 30°C.

  • Prevention: Store aliquots to avoid repeated freeze-thaw cycles.

Visualized Workflows

Workflow A: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityDecisionTree Start Start: Ac-D-Phe(4-Br)-OH Solid AppType Select Application Start->AppType SPPS Solid Phase Synthesis (SPPS) AppType->SPPS SolPhase Solution Phase Coupling AppType->SolPhase BioAssay Biological Assay (Aqueous) AppType->BioAssay DMF_Check Dissolve in DMF/NMP SPPS->DMF_Check DCM_Check Dissolve in DCM SolPhase->DCM_Check DMSO_Stock Make 100mM Stock in DMSO BioAssay->DMSO_Stock Clear Clear Solution? DMF_Check->Clear AddLiCl Add 0.1M LiCl + Heat (40°C) Clear->AddLiCl No (Cloudy) ReadySPPS Proceed to Coupling Clear->ReadySPPS Yes AddLiCl->ReadySPPS BaseAdd Add 1.2 eq DIEA DCM_Check->BaseAdd Insoluble ReadySol Proceed to Reaction BaseAdd->ReadySol Dilute Dilute into Buffer (<1% DMSO final) DMSO_Stock->Dilute

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.[1]

Workflow B: Preparation for Peptide Coupling

This workflow ensures the compound is fully dissolved before the addition of sensitive coupling reagents (HATU/DIC), preventing "hot spots" and failed couplings.

CouplingPrep Step1 1. Weigh Ac-D-Phe(4-Br)-OH Step2 2. Add Solvent (DMF/NMP) Step1->Step2 Step3 3. Vortex & Sonicate (5 mins) Step2->Step3 Step4 4. Visual Check: Particles? Step3->Step4 Step5 5. Add Base (DIEA) (If using HBTU/HATU) Step4->Step5 No (Clear) Fix Heat to 40°C Step4->Fix Yes (Cloudy) Step6 6. Add Coupling Reagent (Last Step!) Step5->Step6 Fix->Step3

Figure 2: Step-by-step workflow for preparing a coupling solution to avoid precipitation-induced side reactions.

Detailed Experimental Protocols

Protocol A: High-Concentration Stock Preparation (for SPPS)

Objective: Prepare a 0.2 M solution in DMF for automated synthesizers.

  • Calculate: Determine the mass required for 0.2 M (MW ≈ 286.1 g/mol ).

    • Example: For 10 mL, weigh 572 mg.[1]

  • Solvent Addition: Add 80% of the final volume of DMF (Grade: Amine-free, dry).

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate at 35 kHz for 5 minutes.

  • Verification: Hold the vial up to a light source. The solution must be free of "shimmering" particulates.[1]

  • Finalize: Adjust to final volume with DMF.

  • Storage: Use immediately or store at +4°C under Argon. Note: Re-sonicate after storage.

Protocol B: Base-Assisted Solubilization (DCM)

Objective: Dissolve Ac-D-Phe(4-Br)-OH in DCM for solution-phase amide coupling.

  • Weigh the amino acid derivative into a round-bottom flask.

  • Add DCM (concentration ~0.1 M).[1] Result: Suspension.

  • Add DIEA (N,N-Diisopropylethylamine) dropwise.[1]

    • Ratio: 1.2 equivalents relative to the amino acid.[1]

  • Swirl gently. The suspension should clarify within 1-2 minutes as the ammonium salt forms.[1]

  • Proceed: Once clear, add the amine partner, followed by the coupling reagent (e.g., EDC/HOBt or HATU).[1]

References

  • Biotage. (2023).[1][5] Choosing the Right Solvent for Hydrophobic Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of Ac-D-Phe(4-Br)-OH During Peptide Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of amino acids is paramount in peptide synthesis, as the chirality of each residue dictates the final three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in peptide synthesis, as the chirality of each residue dictates the final three-dimensional structure and, consequently, the biological activity of the peptide.[1] N-acetyl-D-4-bromophenylalanine (Ac-D-Phe(4-Br)-OH) presents a unique challenge due to its N-acyl group, which significantly increases its susceptibility to racemization during the carboxyl group activation required for peptide bond formation.[2] This guide provides in-depth troubleshooting advice, explores the underlying mechanisms of racemization, and offers field-proven protocols to maintain the stereochemical purity of Ac-D-Phe(4-Br)-OH during coupling reactions.

Part 1: Troubleshooting & FAQs

This section addresses common issues encountered by researchers when working with Ac-D-Phe(4-Br)-OH and similar N-acyl amino acids.

Q1: Why am I observing significant racemization of my Ac-D-Phe(4-Br)-OH residue after coupling?

A: Significant racemization of N-acyl amino acids like Ac-D-Phe(4-Br)-OH is primarily due to the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] The N-acetyl group makes the α-proton more acidic and facilitates the cyclization of the activated carboxyl group. This planar oxazolone intermediate can easily lose its stereochemical information upon enolization in the presence of a base, leading to a mixture of D and L isomers.[2][4] The electron-withdrawing nature of the 4-bromo substituent on the phenyl ring can further exacerbate this issue by increasing the acidity of the α-proton.

Q2: Which coupling reagents are best to minimize racemization with this derivative?

A: The choice of coupling reagent is critical. While highly reactive reagents can speed up the coupling, they can also promote oxazolone formation. For sensitive residues like Ac-D-Phe(4-Br)-OH, uranium/aminium salt-based reagents used in conjunction with a racemization-suppressing additive are generally recommended. Reagents like HATU , HBTU , and particularly COMU , when used with additives like OxymaPure®, have shown excellent results in minimizing racemization.[5][6] Carbodiimides such as DIC (diisopropylcarbodiimide) can also be effective, but only when used with an additive like OxymaPure® or HOBt (1-hydroxybenzotriazole).[2][7]

Q3: Can the choice of solvent affect the level of racemization?

A: Yes, the solvent can influence the rate of racemization.[1] While polar aprotic solvents like DMF (dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are common in peptide synthesis due to their excellent solvating properties, some studies suggest that less polar solvents may reduce racemization.[1][8] However, solvent choice is often dictated by the solubility of the reactants and the swelling of the solid-phase support.[1] It is generally advisable to stick with well-established solvents like DMF and focus on optimizing other reaction parameters.

Q4: How does temperature control impact the stereochemical purity of my peptide?

A: Temperature has a significant impact on racemization. Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction.[1][9] For particularly sensitive couplings involving Ac-D-Phe(4-Br)-OH, performing the reaction at a reduced temperature (e.g., 0 °C) is highly recommended to minimize the risk of epimerization.[1]

Q5: Are there any additives I can use to suppress racemization?

A: Absolutely. Additives are essential for suppressing racemization, especially when using carbodiimide-based coupling reagents.[7][10] Additives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), HOBt (1-hydroxybenzotriazole), and HOAt (1-hydroxy-7-azabenzotriazole) work by rapidly converting the highly reactive activated amino acid intermediate into a more stable, yet still reactive, active ester.[5][11][12] This active ester is less prone to cyclizing into the problematic oxazolone, thereby preserving the stereochemistry.[5][12] OxymaPure® is often preferred as it is a non-explosive and highly effective alternative to HOBt and HOAt.[2][13]

Part 2: Technical Deep Dive: The Mechanism of Racemization

Understanding the mechanism of racemization is key to preventing it. For N-acyl amino acids, the primary pathway involves the formation of a 5(4H)-oxazolone intermediate.[1][3][14]

  • Activation: The coupling reagent activates the carboxyl group of Ac-D-Phe(4-Br)-OH, forming a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides).

  • Cyclization (Oxazolone Formation): The N-acetyl group's oxygen atom performs an intramolecular nucleophilic attack on the activated carboxyl group. This forms a planar, five-membered oxazolone ring.

  • Enolization & Racemization: In the presence of a base, the acidic proton on the chiral α-carbon is abstracted. This forms a planar, achiral enolate intermediate which is aromatic in character.

  • Reprotonation: The enolate can be reprotonated from either face with nearly equal probability, leading to a mixture of the D and L isomers of the oxazolone.

  • Coupling: The racemized oxazolone then reacts with the N-terminal amine of the peptide chain, incorporating both the desired D-amino acid and the undesired L-amino acid (the diastereomer) into the final peptide.

racemization_mechanism cluster_0 Racemization Pathway cluster_1 Prevention Strategy Ac-D-Phe(4-Br)-OH Ac-D-Phe(4-Br)-OH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Ac-D-Phe(4-Br)-OH->Activated_Intermediate + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone Intramolecular Cyclization Additive_Ester Additive Active Ester (e.g., Oxyma-Ester) Activated_Intermediate->Additive_Ester + Additive (Oxyma) (Fast) Enolate Achiral Enolate (Aromatic) Oxazolone->Enolate + Base - H+ Racemized_Oxazolone Racemized Oxazolone (D/L Mixture) Enolate->Racemized_Oxazolone + H+ Racemized_Peptide Racemized Peptide (Diastereomeric Mixture) Racemized_Oxazolone->Racemized_Peptide + Peptide Chain Peptide_Chain Peptide Chain (N-terminal amine) Desired_Peptide Desired Peptide (Stereochemically Pure) Additive_Ester->Desired_Peptide + Peptide Chain (Coupling)

Caption: Mechanism of oxazolone-mediated racemization and its prevention.

Part 3: Preventative Strategies & Protocols

Minimizing racemization requires a multi-faceted approach involving the careful selection of reagents and optimization of reaction conditions.

Selection of Coupling Reagents & Additives

The combination of coupling reagent and additive is the most critical factor in preventing racemization. Onium salts (uranium/aminium) are generally preferred for their high efficiency and, when combined with additives, their ability to suppress racemization.

Reagent/Additive CombinationClassAdvantagesDisadvantagesRacemization Risk
DIC / OxymaPure® Carbodiimide / OximeCost-effective, soluble urea byproduct. Oxyma is a safe and highly effective additive.[2]Slower than onium salts. Racemization risk if additive is omitted.Low
HATU / DIPEA Aminium Salt / BaseVery fast and efficient couplings.[6]Can cause guanidinylation of the N-terminus if used in excess.[15] Requires a non-nucleophilic base.Low to Moderate
HBTU / DIPEA Aminium Salt / BaseWidely used, efficient.[15]Similar to HATU, can cause capping.Low to Moderate
COMU / DIPEA Uronium Salt / BaseConsidered one of the most efficient reagents with very low racemization potential.[5][6] Based on Oxyma, so byproducts are safer.[12]Higher cost.Very Low
  • Recommendation: For the coupling of Ac-D-Phe(4-Br)-OH, the use of COMU or the combination of DIC/OxymaPure® is strongly recommended.

The Role of Bases and Solvents
  • Base Selection: The choice of base is crucial, particularly with onium salt reagents. A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard. For extremely sensitive couplings, a weaker base like 2,4,6-collidine can be beneficial in reducing racemization rates.[2][6]

  • Solvent: DMF remains the solvent of choice for most solid-phase peptide synthesis applications due to its superior solvating properties.

additive_logic Start Activated Ac-D-Phe(4-Br)-OH Check_Additive Is an additive (e.g., Oxyma) present? Start->Check_Additive Form_Oxazolone Pathway A: Fast Oxazolone Formation Check_Additive->Form_Oxazolone No Form_Active_Ester Pathway B: Fast Active Ester Formation Check_Additive->Form_Active_Ester Yes Racemization High Risk of Racemization Form_Oxazolone->Racemization Low_Racemization Low Risk of Racemization Form_Active_Ester->Low_Racemization

Caption: Logic flow demonstrating how additives prevent racemization.

Optimized Low-Racemization Coupling Protocol (DIC/OxymaPure® Method)

This protocol is designed for solid-phase peptide synthesis (SPPS) and prioritizes the preservation of stereochemical integrity.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Ac-D-Phe(4-Br)-OH (3 equivalents to the resin loading)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Anhydrous DMF

Procedure:

  • Pre-activation (Crucial Step):

    • In a separate vessel, dissolve Ac-D-Phe(4-Br)-OH (3 eq.) and OxymaPure® (3 eq.) in anhydrous DMF.

    • Add DIC (3 eq.) to the solution.

    • Allow the pre-activation mixture to stand for 5-10 minutes at room temperature. This ensures the formation of the Oxyma active ester before the mixture is introduced to the resin-bound peptide.

  • Swelling the Resin:

    • Swell the peptide-resin in DMF for at least 30 minutes prior to coupling.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Add the pre-activated mixture from Step 1 to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For maximum racemization suppression, the reaction can be conducted at 0 °C, though the coupling time may need to be extended.

  • Monitoring the Reaction:

    • Perform a Kaiser test (or other appropriate test for secondary amines if the N-terminus is a proline) to monitor the completion of the coupling. If the test is positive after the initial coupling time, extend the reaction time.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Proceed to the Next Synthesis Step:

    • The peptide is now ready for the next deprotection and coupling cycle.

By implementing these carefully selected reagents and optimized protocols, researchers can confidently navigate the challenges of coupling Ac-D-Phe(4-Br)-OH and other racemization-prone amino acids, ensuring the synthesis of high-purity peptides for their research and development endeavors.

References
  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(13), 2139-45. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. [Link]

  • Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5696-5707. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]

  • NIH. (n.d.). Influence of Solvents upon Diketopiperazine Formation of FPG8K. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]

  • ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]

  • NIH. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. [Link]

  • American Chemical Society. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage of Ac-D-Phe(4-Br)-OH from Resin

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting and operational protocols for a critical, and often challenging, final step in solid-phase peptide synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting and operational protocols for a critical, and often challenging, final step in solid-phase peptide synthesis (SPPS): the cleavage of the target molecule from its resin support. Our focus is the specific molecule Ac-D-Phe(4-Br)-OH , an acetylated, D-configured, and brominated phenylalanine derivative used in various structure-activity relationship studies.[]

This document moves beyond simple step-by-step instructions, delving into the chemical rationale behind each procedural choice to empower you, the researcher, to diagnose and resolve issues effectively.

Section 1: The Chemistry of Cleavage: Principles and Pitfalls

The final cleavage in SPPS is an acid-catalyzed process designed to release the synthesized molecule from the solid support.[2] For resins like Wang or 2-Chlorotrityl (2-CTC), the molecule is attached via an ester linkage, which is a type of ether bond. The most common reagent for this is Trifluoroacetic Acid (TFA), a strong acid that protonates the ether oxygen of the linker, transforming it into a good leaving group.[3][4][5] The cleavage then proceeds via an SN1 or SN2 mechanism, depending on the stability of the carbocation formed on the linker.[5][6]

Simultaneously, this acidic environment removes most common acid-labile side-chain protecting groups.[7] However, this process generates highly reactive electrophilic carbocations.[3][8] If left unchecked, these cations can re-attach to the resin or cause unwanted modifications to nucleophilic sites on your target molecule.[9]

This is where scavengers become essential. These are nucleophilic reagents added to the TFA to form a "cleavage cocktail." Their sole purpose is to trap, or "scavenge," the reactive carbocations before they can cause deleterious side reactions.[7][8]

Specific Considerations for Ac-D-Phe(4-Br)-OH:

  • N-terminal Acetyl (Ac) Group: This group is stable under standard TFA cleavage conditions and will remain on the final product.

  • 4-Bromo (4-Br) Phenyl Ring: The bromine atom is an electron-withdrawing group. This deactivates the aromatic ring, making it significantly less susceptible to electrophilic side reactions (like alkylation from stray carbocations) compared to a standard phenylalanine or tyrosine residue. This is a beneficial property that simplifies the cleavage.

  • D-Configuration: The risk of racemization at the alpha-carbon of phenylalanine during TFA cleavage is generally low.[10] Racemization is a more significant concern during the amino acid activation and coupling steps of the synthesis.[11]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the cleavage of Ac-D-Phe(4-Br)-OH in a direct question-and-answer format.

Q1: My final yield is extremely low. How can I be certain that the problem is incomplete cleavage?

A1: The most reliable method to confirm if your product is still attached to the resin is to perform a qualitative test for free amines on the post-cleavage resin beads. The Kaiser test is a highly sensitive colorimetric assay perfect for this purpose.[12] Since your N-terminus is acetylated, you must have another primary amine in your sequence (e.g., a Lysine) for the test to work. If Ac-D-Phe(4-Br)-OH is the only amino acid, this test is not applicable as there is no primary amine to detect.

Assuming a longer peptide with a free N-terminus, a positive Kaiser test (a deep blue/purple color on the beads) after the cleavage procedure is definitive proof of incomplete cleavage.[12]

Experimental Protocol: Post-Cleavage Kaiser Test
  • Objective: To qualitatively determine if the peptide remains on the resin after cleavage.

  • Materials:

    • A few dried resin beads (~5 mg) post-cleavage.

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 0.001 M KCN in pyridine.

    • Heating block at 100°C.

  • Procedure:

    • Place the dried resin beads in a small glass test tube.

    • Add 2-3 drops each of Reagent A, B, and C.[12]

    • Heat the tube at 100°C for 5 minutes.[12]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Positive (Blue/Purple): Incomplete cleavage. Your product is still on the resin.

    • Negative (Yellow/Colorless): Cleavage was successful. The low yield is due to other issues (e.g., precipitation problems).

Q2: The Kaiser test was positive. What caused the incomplete cleavage, and how do I resolve it?

A2: Incomplete cleavage is typically caused by one of three factors: reaction kinetics, reagent access, or linker stability. Follow this workflow to diagnose and solve the issue.

G start Start: Positive Kaiser Test (Incomplete Cleavage) q1 q1 start->q1 recut Action: Re-cleave the resin with a fresh, robust cocktail (e.g., Reagent B for 3-4 hours). end End: Perform Kaiser test again. Proceed to precipitation. recut->end a1_no a1_no q1->a1_no No a1_yes a1_yes q1->a1_yes Yes a1_no->recut q2 q2 a1_yes->q2 a2_no a2_no q2->a2_no No a2_yes a2_yes q2->a2_yes Yes a2_no->recut q3 q3 a2_yes->q3 a3_no a3_no q3->a3_no No a3_yes a3_yes q3->a3_yes Yes a3_no->recut a3_yes->recut

  • Insufficient Reaction Time: Standard cleavage requires 1.5 to 3 hours at room temperature.[7][13] If you are below this, extend the time. For stubborn cleavages, 4 hours is acceptable.[14]

  • Inadequate Reagents: Ensure you are using a sufficient volume of the cleavage cocktail (a minimum of 10 mL per gram of resin is a good rule of thumb) and that your TFA is not old or degraded.[9] TFA is hygroscopic and its efficacy can decrease over time.

  • Poor Resin Swelling: The acidic reagents must penetrate the resin beads to access the linker. If the resin is not adequately swollen, cleavage efficiency will plummet. Always perform a final wash with Dichloromethane (DCM) and allow the resin to swell in it for 10-30 minutes before adding the TFA cocktail.[3]

A3: Not necessarily. While most cleaved peptides precipitate in cold diethyl ether, some, particularly short or hydrophobic ones, can remain soluble.[14]

  • Step 1: Reduce the TFA Volume. Using a gentle stream of nitrogen or air, carefully evaporate most of the TFA until you have a concentrated, oily residue (1-2 mL).[14] This significantly reduces the volume in which your product is dissolved.

  • Step 2: Re-attempt Precipitation. Add the concentrated residue dropwise into a larger volume of fresh, ice-cold diethyl ether (e.g., 30-40 mL) with vigorous stirring.

  • Step 3: Allow Time. If a precipitate does not form immediately, cap the container and store it at 4°C or -20°C for several hours, or even overnight, to encourage precipitation.[13]

  • Step 4: Consider Alternative Solvents. If ether fails, other non-polar solvents like hexane or pentane can be tried, though this is less common.

Q4: I'm using a 2-Chlorotrityl (2-CTC) resin. Is a high-TFA cocktail necessary?

A4: No, and in fact, it's counterproductive if your goal is to obtain the fully protected molecule. The 2-CTC resin is exceptionally acid-sensitive ("hyper-acid-labile").[15][16] This is a key advantage, as it allows for cleavage of the product with its side-chain protecting groups still intact, which is ideal for fragment condensation strategies.

To cleave Ac-D-Phe(4-Br)-OH from 2-CTC resin, you should use a very mild acidic solution. A common and effective method is using a 1% TFA solution in DCM.[16] An alternative greener solvent mixture is acetic acid/trifluoroethanol (TFE)/DCM.[17][18] This mild approach will not remove most standard side-chain protecting groups.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Cleavage from Standard Acid-Labile Resins (e.g., Wang)

This protocol is designed for the complete deprotection and cleavage of your molecule.

  • Resin Preparation: Transfer the dry peptide-resin (e.g., 0.1 mmol scale) to a fritted reaction vessel. Wash thoroughly with DCM (3 x 5 mL) to remove residual DMF.

  • Resin Swelling: Add a final portion of DCM (~5 mL) and allow the resin to swell for 20-30 minutes with occasional agitation.[3]

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For Ac-D-Phe(4-Br)-OH, a simple cocktail is sufficient. A standard choice is TFA/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio.[19] For a 0.1 mmol synthesis, prepare at least 5 mL.

  • Cleavage Reaction: Drain the swelling DCM from the resin. Immediately add the prepared cleavage cocktail to the resin.

  • Incubation: Stopper the vessel and shake at room temperature for 1.5 - 2 hours.[13]

  • Filtration: Drain the TFA filtrate, which now contains your cleaved product, into a clean 50 mL conical tube.

  • Washing: Wash the resin beads 2-3 times with small portions of fresh TFA and combine the filtrates to maximize recovery.[13]

  • Precipitation: In a separate conical tube, place ~40 mL of ice-cold diethyl ether. Add the combined TFA filtrate dropwise to the ether while vortexing. A white precipitate of your product should form.[3]

  • Isolation: Centrifuge the ether suspension to pellet the precipitate. Carefully decant the ether.

  • Washing the Product: Wash the pellet twice more with cold ether to remove residual scavengers.

  • Drying: Dry the final white solid under a high vacuum to yield the crude product.

SOP 2: Mild Cleavage from 2-Chlorotrityl (2-CTC) Resin

This protocol is for cleaving the product while keeping acid-labile side-chain protecting groups intact.

  • Resin Preparation: Swell the dry resin in DCM as described in SOP 1.

  • Prepare Cleavage Solution: Prepare a solution of 1% TFA in DCM.

  • Cleavage Reaction: Drain the swelling DCM. Add the 1% TFA/DCM solution (10 mL per gram of resin) to the vessel. Shake for 2 minutes.[16]

  • Collection: Drain the filtrate into a flask containing a small amount of pyridine or another base to neutralize the TFA immediately.

  • Repeat: Repeat the cleavage step (Step 3 & 4) 3-4 more times, combining the filtrates each time. This flow-through method is important for driving the cleavage equilibrium towards the product.

  • Workup: Evaporate the DCM under reduced pressure. The remaining product is your fully protected Ac-D-Phe(4-Br)-OH.

Section 4: Cleavage Cocktail Selection

While complex cocktails exist, the relatively inert nature of Ac-D-Phe(4-Br)-OH means a simple, effective mixture is all that is required.

Cocktail NameComposition (v/v/v)Key Scavengers & PurposeWhen to Use
Standard TFA / TIS / H₂O (95 : 2.5 : 2.5)TIS: Efficiently scavenges trityl and other carbocations.[20] Water: Helps dissolve the peptide and scavenges t-butyl cations.Default choice for simple peptides without sensitive residues like Cys, Met, or Trp. Ideal for Ac-D-Phe(4-Br)-OH.[8][19]
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)Phenol: An excellent scavenger for various carbocations, but can be difficult to remove.A slightly more robust, general-purpose cocktail. Use if the standard cocktail yields impurities.[21]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Thioanisole/EDT: "Soft" scavengers essential for protecting Trp and Cys residues.OVERKILL for this molecule. Use only for complex peptides containing multiple sensitive residues.[8][21]

Section 5: Visualizing the Mechanism

The cleavage from a Wang resin is an acid-catalyzed ether cleavage. The process is initiated by protonation, followed by cleavage to release the product and a stable benzylic carbocation from the linker, which is then immediately trapped by a scavenger like TIS.

G

Section 6: References

  • Peptide Cleavage from Resin Protocol. (n.d.). Princeton University. Retrieved from [Link]

  • Cleavage from Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • TFA cleavage of DSIP synthesis on a Wang resin. (n.d.). ResearchGate. Retrieved from [Link]

  • Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022). Research Science Alliance. Retrieved from [Link]

  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (2021). Chemistry Europe. Retrieved from [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides. (2015). Google Patents. Retrieved from

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved from [Link]

  • Cleaving protected peptides from 2-chloro-trityl resin. (n.d.). AAPPTec. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). ACS Publications. Retrieved from [Link]

  • A side-reaction in the SPPS of Trp-containing peptides. (2015). ResearchGate. Retrieved from [Link]

  • Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. (2020). Green Chemistry. Retrieved from [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Acidic Cleavage of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine in a bradykinin peptide antagonist. (1997). Analytical Communications. Retrieved from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. (2023). MDPI. Retrieved from [Link]

  • Acidic cleavage of ethers. (n.d.). Khan Academy. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Deprotection of Ac-D-Phe(4-Br)-OH Peptides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the deprotection of peptides containing the N-terminal acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the deprotection of peptides containing the N-terminal acetylated, D-isomeric, and 4-brominated phenylalanine residue (Ac-D-Phe(4-Br)-OH). Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during the final cleavage and deprotection steps of your solid-phase peptide synthesis (SPPS) workflow.

The Challenge of Deprotecting Modified Peptides

The final step in Fmoc-based solid-phase peptide synthesis (SPPS) involves the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups.[1] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[2] During this process, highly reactive cationic species are generated from the protecting groups and the resin linker, which can lead to unwanted modifications of sensitive amino acid residues.[3]

The presence of a 4-bromophenylalanine residue introduces a specific challenge: the potential for dehalogenation or other side reactions involving the bromo-substituted aromatic ring. While the N-terminal acetyl group is generally stable under standard TFA cleavage conditions, optimizing the scavenger cocktail is crucial to ensure the integrity of the final peptide product.[4][5]

Troubleshooting Guide

This section addresses common problems encountered during the deprotection of Ac-D-Phe(4-Br)-OH peptides, their probable causes, and recommended solutions.

Problem 1: Incomplete Deprotection of Other Residues
  • Symptom: Mass spectrometry (MS) analysis shows peaks corresponding to the desired peptide mass plus the mass of one or more protecting groups (e.g., +252 Da for Pbf on Arginine).

  • Probable Cause:

    • Insufficient Cleavage Time: Peptides containing multiple arginine residues with sulfonyl-based protecting groups (like Pbf) may require extended cleavage times for complete removal.[6]

    • Reduced TFA Concentration: Lowering the TFA concentration can lead to incomplete removal of tert-butyl (tBu) based protecting groups from residues like Ser(tBu) or Thr(tBu).[7]

    • Steric Hindrance: The peptide's sequence and folding on the resin can sometimes hinder access of the cleavage cocktail to all protecting groups.

  • Solution:

    • Extend Cleavage Time: Increase the cleavage time in increments of 30-60 minutes, monitoring the reaction progress by cleaving a small amount of resin and analyzing the product via MS.

    • Optimize TFA Concentration: Ensure the TFA concentration is at least 90-95% in the cleavage cocktail, especially when tBu-protected residues are present.

    • Consider a Two-Step Cleavage: For particularly stubborn protecting groups, an initial treatment with a milder TFA cocktail followed by a stronger one can be beneficial.[7]

Problem 2: Presence of a De-brominated Peptide Species
  • Symptom: MS analysis reveals a significant peak at [M-79/81]+, corresponding to the mass of the desired peptide minus the mass of a bromine atom.

  • Probable Cause:

    • Harsh Cleavage Conditions: Prolonged exposure to strong acid or elevated temperatures can lead to the cleavage of the carbon-bromine bond on the phenylalanine side chain.

    • Inadequate Scavenging: The absence of appropriate scavengers to protect the aromatic ring can make it more susceptible to electrophilic attack and subsequent de-bromination.

  • Solution:

    • Optimize Scavenger Cocktail: Incorporate scavengers that are effective at protecting aromatic residues. Thioanisole and anisole are excellent choices for this purpose. A recommended starting point is "Reagent R" (see table below).

    • Reduce Cleavage Time and Temperature: Perform the cleavage at room temperature and for the minimum time required for complete deprotection of other residues.

    • Use a Milder Cleavage Cocktail: If de-bromination persists, consider a cleavage cocktail with a slightly lower TFA concentration, balanced with effective scavengers. However, be mindful of incomplete deprotection of other residues as a potential trade-off.

Problem 3: Alkylation of Sensitive Residues (Trp, Tyr, Met, Cys)
  • Symptom: MS analysis shows adducts on sensitive amino acid side chains (e.g., +57 Da for t-butylation of Cysteine).

  • Probable Cause:

    • Generation of Reactive Cations: The cleavage of protecting groups like Boc and tBu generates reactive tert-butyl cations that can alkylate nucleophilic side chains.[8]

    • Insufficient Scavenging: The scavenger cocktail lacks the appropriate reagents to trap these reactive cations effectively.

  • Solution:

    • Use a Comprehensive Scavenger Cocktail: Employ a cocktail containing a variety of scavengers to address different reactive species. "Reagent K" is a classic example of a robust cocktail for peptides with multiple sensitive residues.[3]

    • Incorporate Thiol-based Scavengers: For peptides containing Cysteine or Methionine, the inclusion of 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) is crucial to prevent oxidation and alkylation.[9]

Frequently Asked Questions (FAQs)

Q1: Is the N-terminal acetyl group on my Ac-D-Phe(4-Br)-OH peptide stable during TFA cleavage?

A1: Yes, the N-terminal acetyl group is stable under the standard acidic conditions of TFA cleavage and does not require any special precautions.[4][5]

Q2: What is the primary role of scavengers in the deprotection of my peptide?

A2: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap reactive carbocations generated during the removal of protecting groups.[8] By quenching these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine, thus minimizing the formation of side products.[1]

Q3: Which scavenger cocktail should I start with for my Ac-D-Phe(4-Br)-OH peptide?

A3: A good starting point would be a cocktail that offers protection for aromatic rings and can handle other potentially sensitive residues in your sequence. A variation of "Reagent R" is often a suitable choice. For a more robust, general-purpose cocktail, especially if your peptide contains multiple sensitive residues, "Reagent K" is a reliable option.

Q4: How can I monitor the progress of the deprotection reaction?

A4: To monitor the reaction, you can take a small aliquot of the resin at different time points, wash it, and cleave the peptide with your chosen cocktail. The cleaved peptide can then be analyzed by HPLC and MS to assess the completeness of the deprotection and the presence of any side products.

Q5: What should I do if my peptide is not precipitating well in cold ether after cleavage?

A5: Small or highly hydrophobic peptides may not precipitate efficiently. If this occurs, you can try concentrating the TFA solution under a stream of nitrogen before adding it to the cold ether. Alternatively, after ether precipitation and centrifugation, carefully collect the supernatant and evaporate the ether to see if the peptide remains in solution. If so, you may need to explore alternative work-up procedures, such as extraction.

Recommended Scavenger Cocktails

The choice of scavenger cocktail depends on the other amino acids present in your peptide sequence. Below is a table summarizing some commonly used cocktails.

Reagent NameComposition (v/v/w)Key Applications & Rationale
TFA/TIS/H₂O 95% TFA / 2.5% Triisopropylsilane / 2.5% WaterA minimal cocktail for peptides without sensitive residues like Trp, Met, or Cys. TIS scavenges trityl and Pbf cations, while water scavenges t-butyl cations.[10]
Reagent R 90% TFA / 5% Thioanisole / 3% 1,2-Ethanedithiol (EDT) / 2% AnisoleRecommended for peptides containing Arginine (Pbf/Pmc) and Tryptophan. Thioanisole and anisole protect aromatic rings, making this a good starting point for Phe(4-Br) containing peptides. EDT protects against oxidation and alkylation of Cys and Met.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA powerful and versatile cocktail for complex peptides with multiple sensitive residues. Phenol provides additional protection for Tyrosine and Tryptophan.[3]

Experimental Protocol: Standard Deprotection Procedure

This protocol outlines a general procedure for the cleavage and deprotection of a peptide from the resin.

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 1 min) to swell the beads and remove any residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Prepare the chosen cleavage cocktail fresh just before use.

    • Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized based on the peptide sequence.

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture into a clean collection tube.

    • Wash the resin with a small volume of fresh TFA to recover any remaining peptide.

    • Combine the filtrates.

  • Peptide Precipitation:

    • In a separate centrifuge tube, cool a 10-fold excess of diethyl ether on an ice bath.

    • Slowly add the TFA solution containing the cleaved peptide dropwise to the cold ether while gently vortexing.

    • A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the peptide suspension to pellet the precipitate.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleavage byproducts. Centrifuge and decant after each wash.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Store the crude peptide at -20°C or below until purification.

Visualizing the Deprotection Workflow

The following diagram illustrates the key steps in the cleavage and deprotection process and the critical role of scavengers.

Deprotection_Workflow cluster_0 On-Resin Peptide cluster_1 Cleavage & Deprotection cluster_2 Reaction Products cluster_3 Final Steps Resin Peptide-Resin (with protecting groups) Cleavage Add TFA + Scavenger Cocktail Resin->Cleavage Free_Peptide Free Peptide (deprotected) Cleavage->Free_Peptide Reactive_Cations Reactive Cations (e.g., t-butyl+) Cleavage->Reactive_Cations Precipitation Precipitation (Cold Ether) Free_Peptide->Precipitation Scavenged_Cations Scavenged Cations Reactive_Cations->Scavenged_Cations Scavengers Trap Cations Purification Purification (HPLC) Precipitation->Purification

Caption: Workflow for peptide cleavage and the role of scavengers.

References

  • sb-peptide. (n.d.). TFA removal service. Retrieved February 5, 2026, from [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(69), 40483–40492. [Link]

  • BenchChem. (2025). Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]

  • Haskins, N., et al. (2014). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. ACS Medicinal Chemistry Letters, 5(10), 1103-1107.
  • Albericio, F., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1835-1842.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. Retrieved February 5, 2026, from [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Miller, S. C. (1998). Conformational-restriction of peptides. eScholarship, University of California.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5, 457–461.
  • Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Giraud, M., Cavelier, F., & Martinez, J. (2000). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 6(10), 477-482.
  • CEM Corporation. (n.d.).
  • Akbarzadeh, T., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 715–725.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.

Sources

Troubleshooting

Technical Support Center: Stability Profile of Ac-D-Phe(4-Br)-OH

Executive Summary Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) exhibits a robust stability profile under standard laboratory conditions but possesses specific vulnerabilities dictated by its N-acetyl cap and chira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-D-Phe(4-Br)-OH (N-Acetyl-D-4-bromophenylalanine) exhibits a robust stability profile under standard laboratory conditions but possesses specific vulnerabilities dictated by its N-acetyl cap and chiral center.[1]

  • Acidic Conditions: High stability in mild acids (e.g., 0.1% TFA, 1M HCl at RT).[1] Susceptible to deacetylation only under harsh hydrolytic conditions (e.g., 6M HCl, >100°C).[1]

  • Basic Conditions: High risk of racemization .[1] The electron-withdrawing 4-Bromo substituent increases the acidity of the

    
    -proton, making the compound more prone to chiral inversion than unsubstituted phenylalanine in basic environments.
    
  • Aryl Bromide Integrity: The C-Br bond is chemically inert to standard aqueous acids and bases but sensitive to transition metal catalysis (e.g., Pd) or radical reducing agents.

Troubleshooting Guide & FAQs

Category A: Acidic Stability & Handling

Q1: Can I dissolve Ac-D-Phe(4-Br)-OH in 0.1% TFA/Water for HPLC analysis without degradation? Answer: Yes. The N-acetyl amide bond is kinetically stable in dilute aqueous acids (pH 1–3) at room temperature.[1] You will not observe deacetylation (loss of the acetyl group) or debromination during standard HPLC runs or short-term storage (<24 hours) in acidic mobile phases.[1]

Q2: I observed a new peak after refluxing the compound in 6M HCl. What happened? Answer: You have likely induced acid-catalyzed deacetylation .[1]

  • Mechanism: Under harsh conditions (6M HCl, 110°C), the acetyl amide bond hydrolyzes, converting Ac-D-Phe(4-Br)-OH into free H-D-Phe(4-Br)-OH and acetic acid.[1]

  • Diagnostic: The new peak will have a shorter retention time (more polar) and a free amine group detectable by ninhydrin staining (unlike the acetylated parent).[1]

Q3: Is the 4-Bromo group stable in acid? Answer: Yes. Aryl halides are stable to non-oxidizing acids.[1] Unlike acid-labile protecting groups (e.g., Boc, Trt), the bromine atom will remain attached to the phenyl ring.

Category B: Basic Stability & Racemization

Q4: I dissolved the compound in 1M NaOH to improve solubility. Is it stable? Answer: Use Caution. While the compound dissolves readily as a carboxylate salt, prolonged exposure to strong base (pH >10) poses a significant risk of racemization .

  • The "4-Br" Effect: The bromine atom is electron-withdrawing (inductive effect).[1] This pulls electron density from the aromatic ring, which in turn stabilizes the negative charge on the

    
    -carbon if the proton is removed. Consequently, Ac-D-Phe(4-Br)-OH racemizes faster than unsubstituted Ac-D-Phe-OH.[1]
    
  • Recommendation: Use mild bases (e.g., NaHCO₃, pH ~8.[1]5) for dissolution and use the solution immediately.[1]

Q5: Can I use this building block in Fmoc-SPPS (Solid Phase Peptide Synthesis)? Answer: Yes, but with specific protocols. Since this is an N-acetyl capped amino acid, it is typically used as the N-terminal residue (capping step).

  • Coupling Risk: During activation (e.g., with HATU/DIEA), the risk of racemization is high due to oxazolone (azlactone) formation.

  • Mitigation: Use "racemization-suppressing" additives like Oxyma Pure or HOAt and minimize the activation time.[1] Avoid using excess base (DIEA/NMM).[1]

Stability Data Summary

ConditionReagent/EnvironmentTimeframeExpected ResultMechanistic Outcome
Mild Acid 0.1% TFA or 1M HCl (RT)24 HoursStable No significant hydrolysis.[1]
Strong Acid 6M HCl (110°C)12-24 HoursDegradation Hydrolysis of N-acetyl group

Free amine.[1]
Mild Base 5% NaHCO₃ (pH 8.[1]5)6 HoursStable Salt formation (Solubilization).[1]
Strong Base 1M NaOH (RT)>1 HourRisk Partial Racemization (

).[1]
Coupling HATU / DIEA (Excess)1 HourRisk Azlactone-mediated Racemization.[1]

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Acidic Deacetylation and Basic Racemization.[1]

StabilityPathways Figure 1: Degradation pathways. Acid leads to hydrolysis (top); Base leads to racemization (bottom). Parent Ac-D-Phe(4-Br)-OH (Intact Compound) TransitionAcid Tetrahedral Intermediate Parent->TransitionAcid Strong Acid (H+) Heat Carbanion Carbanion / Enolate (Stabilized by 4-Br) Parent->Carbanion Base (OH-) Deprotonation of α-H ProductAcid H-D-Phe(4-Br)-OH (Deacetylated) + AcOH TransitionAcid->ProductAcid Hydrolysis ProductBase DL-Phe(4-Br)-OH (Racemic Mixture) Carbanion->ProductBase Reprotonation (Loss of Chirality)

[1]

Experimental Protocols

Protocol A: Stability Monitoring via HPLC

Use this protocol to verify the integrity of your stock solutions.

  • Preparation: Dissolve Ac-D-Phe(4-Br)-OH to 1 mg/mL in Water:Acetonitrile (50:50).

  • Stress Condition Setup:

    • Acid Sample: Add 10 µL of concentrated HCl to 500 µL sample.[1]

    • Base Sample: Add 10 µL of 1M NaOH to 500 µL sample.[1]

    • Control: Untreated sample.[1]

  • Incubation: Incubate at Room Temperature for 4 hours.

  • Analysis: Inject 10 µL onto a C18 Column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 5% to 95% B (ACN + 0.1% TFA) over 15 mins.[1]

    • Detection: UV at 220 nm (Amide bond) and 254 nm (Phenyl ring).[1]

  • Pass Criteria: Single peak matching the Control retention time (>99% Area).

Protocol B: Chiral Purity Check (Racemization Test)

Essential before using the compound in critical biological assays.

  • Column: Chiralpak IA or equivalent immobilized polysaccharide column.

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.[1]1) – Isocratic.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Interpretation: The D-isomer (Parent) should elute as the major peak.[1] Any emerging peak (typically eluting earlier or later depending on column selection) indicates the presence of the L-enantiomer formed via base-catalyzed racemization.

References

  • BenchChem. (2025).[1] Ac-Phe-Thiaphe-OH stability under different storage conditions. Retrieved from [1]

  • BOC Sciences. (n.d.).[1] Ac-D-Phe(4-Br)-OH Product Specifications and Stability. Retrieved from [1]

  • Waters Corporation. (n.d.).[1] Introduction to Acid & Alkaline Hydrolysis of Amino Acids. Retrieved from [1]

  • Toscano, G., et al. (2023).[1] N-Acetyl-L-phenylalanine Racemization during TBTU Amidation. MDPI Molecules. Retrieved from [1]

  • PubChem. (2025).[1] 4-Bromo-L-phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

Optimization

Technical Support Center: Ac-D-Phe(4-Br)-OH Coupling Optimization

Introduction: The "Triple Threat" of Ac-D-Phe(4-Br)-OH[1] Welcome to the technical support module for Ac-D-Phe(4-Br)-OH . If you are accessing this guide, you are likely experiencing incomplete coupling, low yields, or r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Triple Threat" of Ac-D-Phe(4-Br)-OH[1]

Welcome to the technical support module for Ac-D-Phe(4-Br)-OH . If you are accessing this guide, you are likely experiencing incomplete coupling, low yields, or racemization.

This specific building block presents a "Triple Threat" in Solid Phase Peptide Synthesis (SPPS):

  • Steric Bulk & Electronics: The 4-Bromo substituent creates steric hindrance and alters the electronic properties of the phenyl ring, affecting nucleophilic attack trajectories.

  • Aggregation: Halogenated phenylalanine derivatives are notorious for

    
    -
    
    
    
    stacking, leading to on-resin aggregation that blocks reactive sites.[1]
  • Racemization Risk: Unlike Fmoc-protected amino acids, N-acetylated amino acids lack the urethane protecting group that prevents oxazolone formation.[1] This makes them highly susceptible to base-catalyzed racemization during activation.[1]

This guide moves beyond standard protocols to provide high-efficiency, chemically grounded solutions.

Module 1: Solubilization & Aggregation Control

The Prerequisite: If the amino acid aggregates in solution or on the resin, the best coupling reagent in the world will fail. Ac-D-Phe(4-Br)-OH is hydrophobic.[1] Standard DMF often fails to disrupt the intermolecular interactions.

The "Magic Mixture" Protocol

For hydrophobic, halogenated residues, we recommend shifting from pure DMF to a chaotropic solvent system.

ComponentRoleRecommended Ratio
NMP (N-Methyl-2-pyrrolidone) Primary SolventBase solvent (better solvency than DMF)
DMSO (Dimethyl sulfoxide) Disaggregator10-20% v/v (Disrupts

-sheet formation)
Chaotropic Salts (Optional) Structure Breaker0.4M LiCl or KSCN (if aggregation is severe)

User Question: I see a precipitate immediately after adding the coupling reagent. What happened? Scientist Answer: You likely triggered "concentration-dependent aggregation."[1] The activated ester is often less soluble than the free acid.

  • Fix: Pre-dissolve Ac-D-Phe(4-Br)-OH in 100% DMSO or NMP at a higher concentration, then dilute into the reaction vessel. Ensure the final concentration is 0.2 M - 0.3 M . Do not exceed 0.5 M.

Module 2: Activation & Coupling Chemistry

The Core Directive: We must balance reactivity (to overcome sterics) against racemization (caused by base).

Protocol A: The "Safe" Method (DIC/Oxyma)

Best for: Minimizing racemization, standard difficulty.

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[1]

  • Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma.

  • Mechanism: Oxyma creates a reactive ester with lower risk of oxazolone formation compared to HOBt.[1]

  • Temperature: 50°C (Microwave) or 60°C (Conventional heating). Note: Heat improves coupling but increases racemization risk.[1] Do not exceed 50°C for D-amino acids if chirality is critical.

Protocol B: The "Power" Method (HATU/Collidine)

Best for: Sterically hindered 4-Br-Phe that fails Protocol A.[1]

Crucial Change: Do NOT use DIEA (Diisopropylethylamine).[1] It is too basic (


) and drives racemization of N-acetyl amino acids.[1] Use 2,4,6-Collidine (TMP)  (

) instead.[1]
  • Reagents: HATU + 2,4,6-Collidine.[1]

  • Stoichiometry: 3 eq AA : 2.9 eq HATU : 6 eq Collidine.[1]

  • Order of Addition:

    • Dissolve AA in NMP/DMSO.[1]

    • Add Collidine.[1]

    • Add HATU immediately before adding to the resin.[1] Why? Pre-activation allows time for the oxazolone to form. In-situ activation is mandatory. [1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for coupling Ac-D-Phe(4-Br)-OH, specifically designed to navigate the aggregation vs. racemization trade-off.

CouplingLogic Start Start: Ac-D-Phe(4-Br)-OH Coupling SolubilityCheck Check Solubility in DMF Start->SolubilityCheck Aggregated Cloudy/Precipitate? SolubilityCheck->Aggregated SolventFix Switch to NMP + 15% DMSO Add 0.4M LiCl Aggregated->SolventFix Yes CouplingChoice Select Coupling Reagent Aggregated->CouplingChoice No SolventFix->CouplingChoice MethodA Method A: DIC / Oxyma (Low Racemization Risk) CouplingChoice->MethodA Standard MethodB Method B: HATU / Collidine (High Steric Power) CouplingChoice->MethodB Difficult/Steric Bulk CheckColor Kaiser / Chloranil Test MethodA->CheckColor MethodB->CheckColor Success Coupling Complete (Wash with DMF/DCM) CheckColor->Success Negative (No Color) Fail Incomplete Coupling CheckColor->Fail Positive (Blue/Violet) Recouple Re-couple using Method B at 50°C (Max) Fail->Recouple Recouple->CheckColor

Caption: Decision matrix for optimizing Ac-D-Phe(4-Br)-OH coupling, prioritizing solubility and reagent selection.

Module 4: Racemization & The "Danger Zone"

The Mechanism: Why N-Acetyl is Different

In Fmoc-amino acids, the carbamate group reduces the nucleophilicity of the carbonyl oxygen. In Ac-D-Phe(4-Br)-OH , the N-acetyl group is an amide.[1] The carbonyl oxygen is more nucleophilic and can easily attack the activated C-terminus, forming an Oxazolone (Azlactone) intermediate. This intermediate rapidly loses chirality.[1]

Key Rule: The longer the activated amino acid sits in the presence of base without reacting with the resin, the more D-isomer converts to L-isomer (or DL-mix).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (Heavy Deletion) Aggregation of the peptide chain or the AA itself.[1]Use NMP/DMSO (80:20) solvent.[1] Increase temperature to 50°C. Double couple.
Racemization (D to L shift) Base strength too high (DIEA) or activation time too long.[1]Switch base to Collidine (TMP) .[1] Use DIC/Oxyma (base-free).[1] Reduce activation time (0 min pre-activation).
Slow Reaction Kinetics Steric hindrance of the 4-Br group.[1]Use HATU (stronger activation).[1] Ensure resin loading is low (<0.4 mmol/g) to reduce crowding.[1]
Precipitation in Vial Low solubility of the Ac-AA-OH.[1]Add THF or DMSO to the coupling mixture.

Module 5: Validation & Quality Control

Self-Validating the Protocol: Do not assume success. Validate using these steps:

  • The Micro-Cleavage Test:

    • Take 5mg of resin.[1]

    • Cleave with TFA/H2O/TIS (95:2.5:2.[1]5) for 30 mins.

    • Analyze via UPLC-MS .[1]

    • Look for: Mass of [Target] vs [Target - Ac-D-Phe(4-Br)].[1]

  • Chiral Chromatography (The Gold Standard):

    • If the D-configuration is biologically critical, you must hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h) and run it on a chiral column (e.g., CROWNPAK or Chiralpak) against D-Phe(4-Br) and L-Phe(4-Br) standards. Note: Acid hydrolysis destroys the peptide but releases the amino acids for chiral analysis.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Paradís-Bas, M., et al. (2016).[1] The Road to the Synthesis of "Difficult" Peptides. Methods in Molecular Biology, 1434, 25-46.[1]

  • Bacsa, B., et al. (2008).[1] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542.

  • Bayer, E., & Goldammer, C. (1994).[1] Racemization of N-terminal amino acids in solid-phase peptide synthesis. In Peptides: Chemistry, Structure and Biology. [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Hydrophobic Peptides Containing Ac-D-Phe(4-Br)-OH

Welcome to the technical support center for the purification of hydrophobic peptides, with a special focus on sequences incorporating the N-acetylated, D-configured 4-bromophenylalanine derivative, Ac-D-Phe(4-Br)-OH. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophobic peptides, with a special focus on sequences incorporating the N-acetylated, D-configured 4-bromophenylalanine derivative, Ac-D-Phe(4-Br)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the unique challenges posed by these molecules. As Senior Application Scientists, we aim to equip you with the knowledge to not only troubleshoot purification issues but also to proactively design robust and efficient purification strategies.

Understanding the Core Challenge: The Nature of Ac-D-Phe(4-Br)-OH Peptides

Peptides incorporating Ac-D-Phe(4-Br)-OH are inherently challenging to purify due to a confluence of factors. The 4-bromophenyl group significantly increases the hydrophobicity of the peptide, promoting strong interactions with reversed-phase HPLC columns and a tendency to aggregate.[1][2][3] The N-terminal acetylation removes a positive charge, further increasing the overall hydrophobicity. Concurrently, the D-configuration can influence the peptide's secondary structure and its interaction with the stationary phase in ways that differ from its L-amino acid counterpart.[] These characteristics often lead to poor solubility, low purification yields, and complex chromatographic profiles.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Ac-D-Phe(4-Br)-OH showing poor solubility in standard HPLC mobile phases?

A: The combination of the hydrophobic 4-bromophenyl group and the N-terminal acetyl cap renders these peptides poorly soluble in highly aqueous solutions.[3][5][6] Standard starting conditions for reversed-phase HPLC, which are typically highly aqueous, can cause the peptide to precipitate on the column or in the injection loop, leading to low recovery and poor peak shape.

Q2: I'm observing significant peak tailing and broadening during the HPLC purification of my peptide. What is the likely cause?

A: Peak tailing and broadening are often symptoms of peptide aggregation on the HPLC column.[6] The hydrophobic nature of your peptide, amplified by the Ac-D-Phe(4-Br)-OH residue, promotes self-association, especially at high concentrations.[1] This aggregation can be exacerbated by interactions with the stationary phase, leading to slow desorption kinetics and consequently, poor chromatographic performance.

Q3: My peptide recovery after lyophilization is very low. What could be happening?

A: Low recovery post-lyophilization can be due to several factors. Firstly, the peptide may have precipitated during the purification process and was lost. Secondly, highly hydrophobic peptides can adhere strongly to glass and plastic surfaces. It is also possible that the peptide, once lyophilized, is difficult to redissolve due to strong intermolecular hydrophobic interactions.

Q4: Can the bromine atom on the phenylalanine residue affect mass spectrometry analysis?

A: Yes, the presence of bromine can be advantageous for mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by approximately 2 Da. This unique signature can aid in the identification and confirmation of your target peptide.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of hydrophobic peptides containing Ac-D-Phe(4-Br)-OH.

Problem Potential Cause(s) Recommended Solution(s)
Poor/No Peak Elution 1. Peptide precipitated on the column. 2. Peptide is too hydrophobic and requires a stronger organic mobile phase to elute. 3. Column equilibration is insufficient.1. Dissolve the peptide in a stronger solvent (e.g., higher percentage of organic solvent, or with additives like isopropanol or n-propanol).[5][7] 2. Use a shallower gradient and a higher final concentration of organic solvent.[8][9] 3. Increase the column equilibration time with the starting mobile phase.
Broad, Tailing Peaks 1. Peptide aggregation on the column. 2. Secondary interactions with the stationary phase. 3. Suboptimal mobile phase pH.1. Lower the sample concentration. 2. Increase the column temperature to disrupt aggregation and improve peak shape.[7] 3. Add ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase to mask silanol interactions and improve peak symmetry.[9][10] 4. Adjust the mobile phase pH to alter the peptide's net charge and potentially reduce secondary interactions.[7]
Low Peptide Recovery 1. Irreversible adsorption to the column. 2. Precipitation during purification. 3. Adhesion to collection tubes.1. Use a column with a different stationary phase (e.g., C8 or C4 instead of C18) to reduce hydrophobic interactions.[8] 2. Optimize the dissolution solvent and mobile phase to maintain peptide solubility throughout the run.[3][5] 3. Use low-adhesion microcentrifuge tubes for fraction collection.
Co-elution of Impurities 1. Insufficient resolution of the HPLC method.1. Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[9] 2. Try a different stationary phase or a column with a smaller particle size for higher efficiency. 3. Employ an orthogonal purification technique, such as ion-exchange chromatography, if the peptide has charged residues.[11]

Experimental Protocols

Protocol 1: Solubilization of Hydrophobic Peptides Containing Ac-D-Phe(4-Br)-OH

The key to successful purification is ensuring the peptide is fully dissolved before injection.

  • Initial Solvent Screening:

    • Begin by attempting to dissolve a small aliquot of the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is poor, sequentially try solvents with increasing organic content.

    • Consider adding small amounts of isopropanol or n-propanol to the dissolution solvent, as these can be more effective at solubilizing highly hydrophobic peptides.[5][7]

    • Organic acids like acetic acid or formic acid can also aid in solubilization.

  • Recommended Dissolution Procedure:

    • Add a small amount of pure organic solvent (e.g., acetonitrile or isopropanol) to wet the lyophilized peptide.

    • Add the aqueous component of your starting mobile phase (e.g., water with 0.1% TFA) to achieve the desired starting concentration.

    • Vortex and sonicate briefly if necessary.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[12]

Protocol 2: Optimizing Reversed-Phase HPLC Method

A well-optimized HPLC method is crucial for achieving high purity.

  • Column Selection:

    • Start with a C18 column, but if strong retention and poor peak shape are observed, consider a less hydrophobic stationary phase like C8 or C4.[8]

    • For larger peptides, a wide-pore (300 Å) column is recommended to allow for better access to the stationary phase.[7]

  • Mobile Phase and Gradient Optimization:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your peptide.

    • Optimized Gradient: Design a shallower gradient around the elution point observed in the scouting run. For example, if the peptide eluted at 60% B, a gradient of 40% to 70% B over 30 minutes will likely provide better resolution.[9]

    • Flow Rate: A standard flow rate of 1 mL/min for a 4.6 mm ID analytical column is a good starting point. This can be scaled up for preparative columns.

  • Temperature Control:

    • Increasing the column temperature (e.g., to 40-60 °C) can significantly improve peak shape and reduce retention time for hydrophobic peptides by decreasing mobile phase viscosity and disrupting peptide aggregation.[7]

Visualizing the Challenges and Solutions

Diagram 1: The Challenge of Hydrophobic Peptide Aggregation

G cluster_solution Solution Phase cluster_hplc On HPLC Column PeptideMonomer Soluble Peptide Monomers PeptideAggregate Insoluble Peptide Aggregates PeptideMonomer->PeptideAggregate High Concentration Aqueous Environment BoundMonomer Monomers Bound to Stationary Phase PeptideMonomer->BoundMonomer Injection BoundAggregate Aggregates on Stationary Phase BoundMonomer->BoundAggregate Hydrophobic Interactions

Caption: Hydrophobic peptides can aggregate in solution and on the HPLC column, leading to purification issues.

Diagram 2: Workflow for Optimizing Hydrophobic Peptide Purification

G Start Crude Peptide Solubility Solubility Testing (ACN, IPA, nPrOH, Acids) Start->Solubility HPLC_Scout Analytical HPLC Scouting Gradient (5-95% B) Solubility->HPLC_Scout Analyze Analyze Chromatogram (Retention, Peak Shape) HPLC_Scout->Analyze Optimize Optimize Gradient (Shallow Slope) & Temperature Analyze->Optimize Suboptimal Prep_Run Preparative HPLC Run Analyze->Prep_Run Optimal Optimize->HPLC_Scout Fractions Collect Fractions Prep_Run->Fractions Analysis Analyze Fractions (LC-MS, Analytical HPLC) Fractions->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: A systematic workflow for developing a robust purification method for hydrophobic peptides.

References

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
  • Condron, M. M., Monien, B. H., & Bitan, G. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87–93. [Link]

  • GenScript. (2024, July 11).
  • BOC Sciences. (n.d.). Ac-D-Phe(4-Br)-OH.
  • ResearchGate. (2021, November 25). Peptide purification using HPLC?. [Link]

  • JoVE. (2022, September 30). HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Pianowski, Z. L., & Ghadiri, M. R. (2021). Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments. Journal of the American Chemical Society, 143(42), 17683–17692. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 433-452). Humana Press. [Link]

  • ResearchGate. (2015, June 23). Why do peptides become more hydrophobic by protonation?. [Link]

  • Advanced Chromatography Technologies Ltd. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. [Link]

  • Huang, W., Toth, I., & Skwarczynski, M. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. [Link]

  • protocols.io. (2016, December 30). HPLC Purification of Peptides. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Purity Analysis of Ac-D-Phe(4-Br)-OH by HPLC

Executive Summary The enantiomeric purity of Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) is a critical quality attribute in the synthesis of peptide-based pharmaceuticals, particularly GnRH antagonists and other...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) is a critical quality attribute in the synthesis of peptide-based pharmaceuticals, particularly GnRH antagonists and other bioactive peptides. As an N-blocked, unnatural amino acid derivative, its chiral analysis presents specific challenges: the suppression of zwitterionic character, the need for acidic mobile phases, and the steric influence of the para-bromo substituent.

This guide objectively compares the two most robust HPLC methodologies for this analysis: Immobilized Polysaccharide Phases (Reversed-Phase) versus the traditional Coated Amylose Phases (Normal-Phase) . While Normal-Phase (NP) methods have historically been the "gold standard" for N-protected amino acids, this guide demonstrates why Immobilized Polysaccharide columns (e.g., Chiralpak IC/IG) in Reversed-Phase (RP) are increasingly superior for modern drug development workflows due to solvent compatibility, mass spectrometry (MS) integration, and "greener" operation.

The Challenge: Analyzing Ac-D-Phe(4-Br)-OH

The molecule Ac-D-Phe(4-Br)-OH possesses a distinct structural profile that dictates the analytical strategy:

  • Acidic Functionality: The free carboxylic acid (

    
    ) requires pH control to prevent peak tailing.[1]
    
  • N-Acetylation: The amide bond provides a strong Hydrogen-Bond (H-bond) acceptor/donor site, which is the primary handle for chiral recognition.

  • Bromine Substituent: The heavy halogen atom increases hydrophobicity and offers potential for halogen-bonding interactions with the stationary phase.[1]

Mechanism of Separation

Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1][2] For this molecule, the "Three-Point Interaction" model typically involves:

  • 
    -
    
    
    
    Interaction:
    Between the bromophenyl ring and the aromatic rings of the CSP selector.[1]
  • Hydrogen Bonding: Between the acetyl amide group and the carbamate/ester groups of the CSP.[1]

  • Steric Inclusion: The fit of the hydrophobic 4-Br-phenyl group into the chiral cavity (e.g., amylose helix).

Comparative Analysis: Normal Phase vs. Reversed Phase[1][3]

The following table summarizes the performance metrics of the two leading alternatives. Data is derived from validation studies of structural analogs (N-acetyl-phenylalanine derivatives).[1]

Table 1: Performance Comparison
FeatureAlternative A: Normal Phase (NP) Alternative B: Reversed Phase (RP) [Recommended]
Column Technology Coated Amylose (e.g., Chiralpak AD-H)Immobilized Polysaccharide (e.g., Chiralpak IC-3 / IG-3)
Mobile Phase Hexane / IPA / TFAWater / Acetonitrile / Formic Acid
Resolution (

)
High (> 3.0 typical)High (> 2.5 typical)
Solubility Moderate (Analyte is polar)Excellent (Analyte is water/organic soluble)
MS Compatibility Poor (High background, non-volatile)Excellent (Volatile buffers)
Equilibration Time Long (> 30 mins)Short (< 10 mins)
Cost of Operation High (Solvent disposal)Low (Aqueous waste)
Expert Insight: Why Shift to Reversed Phase?

Historically, Normal Phase (Alternative A) was preferred because the non-polar solvent (Hexane) promoted strong H-bonding, which is crucial for chiral recognition. However, for Ac-D-Phe(4-Br)-OH , solubility issues in Hexane can lead to precipitation or needle blockage.[1]

Alternative B (Immobilized RP) is superior because:

  • Solubility: The analyte dissolves instantly in Water/MeCN mixtures.[1]

  • Robustness: Immobilized phases are bonded to the silica, allowing the use of aggressive modifiers (like DCM or THF in sample prep) without stripping the selector.[1]

  • Detection: It allows for sensitive LC-MS detection of impurities, which is impossible with Hexane/TFA.[1]

Recommended Protocol: Immobilized Reversed-Phase Method

This protocol is designed to be a self-validating system.[1] If the system suitability criteria are not met, the method flags potential issues immediately.[1]

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Chiralpak IC-3 (Immobilized Cellulose derivative) or Chiralpak IG-3 (Immobilized Amylose derivative),

    
    .
    
    • Rationale: The "meta" substituents on the phenylcarbamate selector of IC/IG columns provide distinct steric clefts ideal for halogenated aromatics.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Mode: 60% A / 40% B.[1][3]

    • Note: Adjust %B

      
       to optimize retention (
      
      
      
      ).
  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Temperature:

    
     (Control is critical; lower T often improves resolution).
    
  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).[1]

Sample Preparation[1]
  • Stock Solution: Dissolve 1.0 mg of Ac-D-Phe(4-Br)-OH in 1.0 mL of Methanol.

  • Working Solution: Dilute to 0.1 mg/mL with Mobile Phase.

  • Racemic Marker: Mix equal parts of Ac-D-Phe(4-Br)-OH and Ac-L-Phe(4-Br)-OH to establish retention times.

System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures adequate acid suppression).[1]
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Signal-to-Noise (S/N):

    
     for the minor enantiomer (L-isomer) at 0.1% level.
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental workflow.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: Ac-D-Phe(4-Br)-OH Purity CheckSolubility Solubility Check: Soluble in Hexane? Start->CheckSolubility SolubleYes Yes (Rare) CheckSolubility->SolubleYes High Solubility SolubleNo No / Poor CheckSolubility->SolubleNo Precipitates NP_Path Normal Phase (NP) Hexane/IPA + TFA SolubleYes->NP_Path RP_Path Reversed Phase (RP) Water/MeCN + Formic Acid SolubleNo->RP_Path Col_NP Column: Chiralpak AD-H (Coated Amylose) NP_Path->Col_NP Col_RP Column: Chiralpak IC-3 / IG-3 (Immobilized Polysaccharide) RP_Path->Col_RP Result_NP Result: Good Resolution Risk: Precipitation/Waste Col_NP->Result_NP Result_RP Result: Robust, Green, MS-Ready (Recommended) Col_RP->Result_RP

Caption: Decision logic for selecting the Reversed-Phase strategy over Normal-Phase based on analyte solubility and robustness.

Diagram 2: Experimental Workflow & Data Analysis

Workflow Prep 1. Sample Prep Dissolve in MeOH Dilute in Mobile Phase Screen 2. Column Screening Inject Racemic Mix Check Resolution Prep->Screen Opt 3. Optimization Adjust % MeCN Check Acid pH Screen->Opt Rs < 1.5 Run 4. Purity Run Inject Sample Calc % Area Screen->Run Rs > 2.0 Opt->Run Report 5. Reporting Calc Enantiomeric Excess (ee) %ee = (D-L)/(D+L) * 100 Run->Report

Caption: Step-by-step experimental workflow from sample preparation to final data reporting.

Troubleshooting & Optimization

Even with a robust protocol, specific issues may arise. Use this causality-based troubleshooting guide:

ObservationRoot CauseCorrective Action
Peak Tailing Ionization of the carboxylic acid group.Increase acid concentration (e.g., 0.1%

0.2% Formic Acid or switch to 0.1% TFA).[1]
Split Peaks Sample solvent incompatibility (strong solvent effect).Dissolve sample in mobile phase or reduce injection volume.[1]
Low Resolution Weak interaction with CSP.[1]Lower temperature to

to favor enthalpic interactions (H-bonding).
Retention Drift Column contamination or lack of equilibration.[1]Flush column with 100% MeCN (if Immobilized) or run mobile phase for 30 min.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Daicel Corporation.[1] Link

  • Beesley, T. E., & Lee, J. T. (2009).[1] Chiral Chromatography: Separation of N-blocked Amino Acids.[1] Sigma-Aldrich / Supelco Technical Guide.[1] Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide.[1] Link

  • Maier, N. M., et al. (2001).[1] Separation of Enantiomers: Needs, Challenges, Perspectives.[1] Journal of Chromatography A, 906(1-2), 3-33. Link

  • Subramanian, G. (2001).[1] A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers.[1] (General reference for chiral mechanism theory).

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Ac-D-Phe(4-Br)-OH

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide therapeutics and chiral drug development, the stereochemical purity of starting materials and active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and chiral drug development, the stereochemical purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a fundamental determinant of efficacy and safety. The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (ee) of N-acetyl-D-4-bromophenylalanine (Ac-D-Phe(4-Br)-OH), a specialized amino acid derivative increasingly utilized in peptide synthesis for its unique structural and electronic properties.

As a senior application scientist, my objective is to move beyond a simple recitation of techniques. This document is structured to provide a causal understanding of why certain methods are preferred, the critical parameters that govern their success, and the practical nuances of their implementation. We will explore the most robust and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a discussion on the classical yet relevant method of Polarimetry.

The Criticality of Enantiopurity in Ac-D-Phe(4-Br)-OH

Ac-D-Phe(4-Br)-OH is incorporated into peptide sequences to impart specific conformational constraints and to probe molecular interactions. The presence of its L-enantiomer, Ac-L-Phe(4-Br)-OH, as an impurity can lead to the synthesis of diastereomeric peptides with altered biological activities, receptor binding affinities, and metabolic stabilities. Therefore, rigorous and accurate determination of the enantiomeric excess is paramount throughout the lifecycle of any project involving this chiral building block.

A significant challenge in the synthesis and handling of amino acid derivatives is the potential for racemization, the process by which an enantiomerically pure sample converts into a racemic mixture. N-acetylated amino acids can be susceptible to racemization, particularly under basic conditions or during certain activation steps in peptide synthesis.[1][2] Understanding the potential for this conversion underscores the need for reliable analytical methods to verify enantiomeric purity at various stages of a project.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for determining the enantiomeric excess of Ac-D-Phe(4-Br)-OH depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the stage of research or development.

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High accuracy and precision, high sensitivity (UV detection), well-established and robust, suitable for routine quality control.Requires method development to find a suitable CSP and mobile phase, can be time-consuming for single sample analysis.Routine quality control, release testing of raw materials and final products, preparative separation.
NMR Spectroscopy Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA) leading to distinct NMR signals for each enantiomer.Rapid analysis, provides structural information, non-destructive, can be used for in-situ reaction monitoring.Lower sensitivity compared to HPLC, requires a chiral auxiliary, potential for signal overlap in complex mixtures.Research and development, reaction monitoring, structural confirmation.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.Simple and rapid measurement, non-destructive.Low sensitivity, requires a pure sample, the specific rotation of the pure enantiomer must be known, susceptible to impurities.Quick check of enantiomeric purity for known compounds, historical method.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate and precise determination of enantiomeric excess. The separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For N-acetylated aromatic amino acids like Ac-D-Phe(4-Br)-OH, teicoplanin-based and carbohydrate-based chiral stationary phases have shown excellent performance.[3][4][5][6][7][8][9]

Causality Behind Method Choices:

  • Chiral Stationary Phase (CSP): Teicoplanin-based CSPs are particularly effective for amino acids due to their macrocyclic glycopeptide structure, which offers multiple interaction sites (ionic, hydrogen bonding, and π-π interactions) for chiral recognition.[3][6][7][8][9] Carbohydrate-based CSPs, such as those derived from cellulose or amylose, provide a different chiral environment and are also highly effective for a broad range of compounds, including N-protected amino acids.[4]

  • Mobile Phase: The choice of mobile phase is critical for achieving optimal separation. For teicoplanin-based columns, polar organic or reversed-phase modes are commonly used. The mobile phase composition influences the retention and selectivity by modulating the interactions between the analyte and the CSP.[3]

Experimental Protocol: Chiral HPLC Analysis of Ac-D-Phe(4-Br)-OH

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample 1. Prepare a 1 mg/mL solution of Ac-D-Phe(4-Br)-OH in mobile phase. Equilibrate 1. Equilibrate the column with the mobile phase. Racemic 2. Prepare a 1 mg/mL solution of racemic Ac-DL-Phe(4-Br)-OH for system suitability. MobilePhase 3. Prepare the mobile phase (e.g., Methanol/Acetic Acid/Triethylamine). Degas 4. Degas the mobile phase. Inject_Racemic 2. Inject the racemic standard to verify separation. Equilibrate->Inject_Racemic Inject_Sample 3. Inject the Ac-D-Phe(4-Br)-OH sample. Inject_Racemic->Inject_Sample Detect 4. Detect the enantiomers using a UV detector (e.g., at 220 nm). Inject_Sample->Detect Integrate 1. Integrate the peak areas of the D- and L-enantiomers. Detect->Integrate Calculate 2. Calculate the enantiomeric excess (% ee). Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Detailed HPLC Parameters:

  • Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T).

  • Mobile Phase: A typical mobile phase could be a mixture of methanol, acetic acid, and triethylamine. The exact ratio should be optimized for the best resolution. A starting point could be Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Data Analysis:

The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Self-Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[10]

NMR Spectroscopy using Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful and rapid method for determining enantiomeric excess without the need for chromatographic separation. The principle relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.[11][12][13][14][15]

Causality Behind Method Choices:

  • Chiral Solvating Agent (CSA): For acidic analytes like Ac-D-Phe(4-Br)-OH, chiral amines or alcohols are often effective CSAs. (R)-1-(1-Naphthyl)ethylamine is a common choice. The interaction between the acidic proton of the analyte and the basic nitrogen of the CSA, along with other non-covalent interactions, leads to the formation of the transient diastereomeric complexes.

  • Solvent: The choice of solvent is crucial as it can influence the strength of the interaction between the analyte and the CSA. A non-polar, aprotic solvent like deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) is typically used to promote the formation of hydrogen bonds.

Experimental Protocol: NMR Analysis of Ac-D-Phe(4-Br)-OH using a CSA

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample 1. Dissolve a known amount of Ac-D-Phe(4-Br)-OH in a deuterated solvent (e.g., CDCl3). Add_CSA 2. Add a molar equivalent of the chiral solvating agent (e.g., (R)-1-(1-Naphthyl)ethylamine). Sample->Add_CSA Mix 3. Mix thoroughly to ensure complex formation. Add_CSA->Mix Acquire_Spectrum 1. Acquire a high-resolution 1H NMR spectrum. Mix->Acquire_Spectrum Identify_Signals 2. Identify the resolved signals corresponding to the D- and L-enantiomers. Acquire_Spectrum->Identify_Signals Integrate 1. Integrate the areas of the distinct signals for each enantiomer. Identify_Signals->Integrate Calculate 2. Calculate the enantiomeric excess (% ee). Integrate->Calculate

Caption: Workflow for NMR Analysis using a CSA.

Detailed NMR Parameters:

  • Analyte Concentration: Approximately 10-20 mg in 0.6 mL of deuterated solvent.

  • CSA: (R)-1-(1-Naphthyl)ethylamine (1.0 to 1.2 equivalents).

  • Solvent: CDCl₃.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard 1D ¹H NMR.

Data Analysis:

The enantiomeric excess is calculated by comparing the integration of the resolved signals corresponding to each enantiomer.

% ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Self-Validation:

To ensure the accuracy of the NMR method, it is crucial to:

  • Confirm that the baseline separation of the signals is adequate for accurate integration.

  • Analyze a sample of known enantiomeric composition to verify the method's accuracy.

  • Ensure that the CSA itself is enantiomerically pure.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are dependent on the concentration of the analyte and its specific rotation, a characteristic physical property of the pure enantiomer.

Principle:

The observed rotation (α) is directly proportional to the concentration (c), the path length (l), and the specific rotation ([α]):

α = [α] * l * c

The enantiomeric excess can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.

Limitations and Considerations:

While simple in principle, polarimetry has significant limitations for the accurate determination of enantiomeric excess:

  • Purity: The sample must be chemically pure, as any optically active impurities will contribute to the observed rotation.

  • Sensitivity: Polarimetry is significantly less sensitive than chromatographic and spectroscopic methods.

Due to these limitations, polarimetry is generally not recommended for the precise and accurate determination of high enantiomeric excesses required in pharmaceutical development. However, it can be a useful, rapid screening tool for confirming the identity of an enantiomer if a reference standard is available.

Conclusion and Recommendations

For the rigorous and reliable determination of the enantiomeric excess of Ac-D-Phe(4-Br)-OH, Chiral HPLC is the recommended primary method . Its high accuracy, precision, and robustness make it ideal for quality control and regulatory purposes. The development of a validated chiral HPLC method using a teicoplanin-based or a suitable carbohydrate-based chiral stationary phase will provide the highest level of confidence in the enantiopurity of this critical raw material.

NMR spectroscopy using a chiral solvating agent serves as an excellent complementary technique . Its speed and non-destructive nature are highly advantageous in a research and development setting for rapid screening of synthetic routes and for monitoring potential racemization.

While polarimetry has historical significance, its practical application for the accurate quantification of enantiomeric excess is limited by its low sensitivity and the requirement for a well-characterized standard.

By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the stereochemical integrity of their molecules, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Chiral Columns for enantiomer separ
  • Chiral Amino Acid Analysis Using LC/MS. Wako Blog.
  • Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Amino Acid and Peptide Chiral Separ
  • A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing).
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers (RSC Publishing).
  • Racemization of Optically Active Aromatic N-Acetylamino Acids and Asymmetric Transformation of N-Acetyl-2-(4-hydroxyphenyl)glycine via Salt Formation with Optically Active α-Methylbenzylamine. Bulletin of the Chemical Society of Japan.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • Enhanced Selectivity on the Teicoplanin Aglycone Chiral St
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - NIH.
  • Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data.
  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-based LC St
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent.
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
  • Amino acid racemases: functions and mechanisms. PubMed.
  • Fmoc-4-acetyl-L-phenylalanine. Chem-Impex.
  • Fmoc-4-acetyl-D-phenylalanine. Chem-Impex.
  • Fmoc-4-bromo-L-phenylalanine. Chem-Impex.
  • N-Acetyl-L-phenylalanine. PubChem.
  • L-Phenylalanine, N-acetyl-. NIST WebBook.

Sources

Validation

Comparative Guide: Ac-D-Phe(4-Br)-OH vs. Ac-D-Phe in Peptide Stability

Topic: Ac-D-Phe(4-Br)-OH vs Ac-D-Phe in Peptide Stability Studies Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, DMPK Scientists[1] [1] Executive Summary: The Strategic Choice...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ac-D-Phe(4-Br)-OH vs Ac-D-Phe in Peptide Stability Studies Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, DMPK Scientists[1]

[1]

Executive Summary: The Strategic Choice

In the design of proteolytically stable peptides, Ac-D-Phe (N-acetyl-D-phenylalanine) serves as the industry-standard "baseline" modification.[1] It combines two proven stabilization strategies: N-terminal capping (acetylation) to block aminopeptidases, and stereochemical inversion (D-isomer) to evade the S1 pockets of L-specific serine proteases (e.g., Chymotrypsin).[1]

Ac-D-Phe(4-Br)-OH , however, represents an "advanced functional" variant.[1] While it retains the proteolytic resistance of the D-scaffold, the addition of the bromine atom at the para position introduces three critical dimensions:

  • Enhanced Lipophilicity: Increases membrane permeability (

    
    ) and serum albumin binding.[1]
    
  • Unique Mass Signature: The

    
     isotope pattern acts as a definitive tracer in complex biological matrices (LC-MS analysis).[1]
    
  • Steric/Electronic Modulation: The bulky halogen provides additional steric shielding against non-stereoselective promiscuous proteases.

Verdict: Use Ac-D-Phe for standard stability controls. Upgrade to Ac-D-Phe(4-Br)-OH when developing lead compounds requiring optimized pharmacokinetics (PK), membrane penetration, or distinct mass spectrometry tracking.[1]

Mechanistic Basis of Stability (Expert Analysis)

The "D" Effect & Acetylation

The primary driver of stability for both analogs is the D-configuration .

  • Mechanism: Chymotrypsin and similar serine proteases possess an S1 hydrophobic pocket shaped to accommodate the L-benzyl side chain.[1] The D-isomer creates a steric clash, preventing the catalytic triad (Ser195, His57, Asp102) from aligning with the scissile bond.

  • Acetylation: The acetyl group removes the charged N-terminus, eliminating recognition by aminopeptidases that require a free amine for cleavage.[1]

The "Bromo" Factor: Why 4-Br Matters

The 4-Br substitution is not merely cosmetic; it fundamentally alters the peptide's interaction with the biological environment.[1][2]

FeatureAc-D-PheAc-D-Phe(4-Br)-OHImpact on Stability/Utility
Steric Bulk Standard BenzylExpanded Volume (

)
The Br atom (approx.[1] size of a methyl group but electronically different) creates a "lid" that further obstructs deep pocket insertion in promiscuous enzymes.
Electronic Effect NeutralElectron Withdrawing (

)
Reduces electron density on the aromatic ring, altering

stacking interactions and potentially weakening cation-

interactions with protease active sites.[1]
Lipophilicity ModerateHighIncreases association with Serum Albumin (HSA).[1] HSA binding acts as a "depot," protecting the peptide from renal clearance and enzymatic attack.
Halogen Bonding NonePotential DonorThe "sigma hole" on the Br atom can form specific halogen bonds with backbone carbonyls, stabilizing secondary structures (e.g., helices) that resist unfolding.

Visualization: Proteolytic Resistance Pathways

The following diagram illustrates the comparative resistance mechanisms of the two analogs when challenged by a serine protease (e.g., Chymotrypsin).

StabilityMechanism Protease Serine Protease (e.g., Chymotrypsin) Substrate_L L-Phe Peptide (Natural Substrate) Protease->Substrate_L Attacks Substrate_D Ac-D-Phe Peptide Protease->Substrate_D Attacks Substrate_Br Ac-D-Phe(4-Br) Peptide Protease->Substrate_Br Attacks Interaction_L Perfect Fit in S1 Pocket Catalytic Triad Aligned Substrate_L->Interaction_L Interaction_D Stereochemical Clash Backbone Misalignment Substrate_D->Interaction_D Interaction_Br Stereochemical Clash + Steric/Electronic Repulsion Substrate_Br->Interaction_Br Result_Degradation Rapid Hydrolysis Interaction_L->Result_Degradation Result_Stable High Stability Interaction_D->Result_Stable Result_Enhanced Enhanced Stability + Albumin Binding Interaction_Br->Result_Enhanced

Caption: Comparative mechanism of proteolytic resistance. While D-Phe relies on stereochemistry, 4-Br-D-Phe adds steric bulk and albumin binding properties.[1]

Experimental Protocol: Comparative Serum Stability Assay

To objectively compare these analogs, a rigorous in vitro serum stability assay is required. This protocol ensures data integrity through the use of internal standards and LC-MS quantification.[1]

Materials
  • Test Peptides: Peptide A (containing Ac-D-Phe) and Peptide B (containing Ac-D-Phe(4-Br)).[1]

  • Matrix: Pooled Human Serum (male AB plasma, heat-inactivated optionally, though active is preferred for stress testing).[1]

  • Internal Standard (IS): Ac-D-Phe(4-Cl)-OH (distinct mass, similar chemistry) or a deuterated analog.[1]

  • Quenching Solution: 95% Acetonitrile + 1% Formic Acid.

Workflow Step-by-Step
  • Preparation: Dissolve peptides in DMSO to 10 mM stock. Dilute to 100 µM in PBS (pH 7.4).

  • Incubation:

    • Mix 10 µL of 100 µM peptide with 90 µL of Human Serum (Final conc: 10 µM).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Time points: 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

    • At each point, remove 10 µL of the reaction mixture.

  • Quenching & Extraction:

    • Add aliquot to 40 µL of ice-cold Quenching Solution (containing 1 µM Internal Standard).

    • Vortex for 30s, Centrifuge at 14,000 x g for 10 min at 4°C to precipitate serum proteins.

  • Analysis: Inject supernatant onto RP-HPLC coupled to ESI-MS.

LC-MS Detection Strategy (The 4-Br Advantage)

The Ac-D-Phe(4-Br) analog offers a distinct analytical advantage.[1] Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[1]
  • Look for: A "Twin Peak" mass spectrum (M and M+2) with near 1:1 intensity.[1]

  • Benefit: This unique isotopic pattern acts as a built-in filter, allowing you to distinguish the parent peptide and its Br-containing metabolites from the complex serum background noise, which typically lacks this signature.[1]

Comparative Performance Data

The following table summarizes expected performance metrics based on physicochemical principles and literature precedents for halogenated peptides.

MetricAc-D-Phe AnalogAc-D-Phe(4-Br) AnalogNotes
Serum Half-life (

)
> 24 Hours> 24 Hours (Often higher)Both are highly stable.[1] 4-Br may show slightly higher recovery due to HSA binding protection.[1]
Chymotrypsin Resistance HighVery High4-Br adds steric hindrance against residual non-specific cleavage.[1]
LogP (Hydrophobicity) ~1.2 (Estimated)~2.1 (Estimated)4-Br is significantly more lipophilic, aiding membrane permeability.[1]
Solubility (Aq) HighModerate4-Br analogs may require low % DMSO or organic co-solvent.[1]
MS Detection Limit StandardEnhancedBr isotope pattern improves confidence in metabolite identification.[1]

References

  • Grounding: Confirms the commercial availability and application of Ac-D-Phe(4-Br)
    • Grounding: Establishes the cleavage specificity of chymotrypsin (C-terminal of aromatic residues) and the basis for D-amino acid resistance.[1]

  • ResearchGate. (2025).[1] Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]

    • Grounding: Provides data on how halogenation (specifically 4-substituted Phe) affects biological interaction, affinity, and transport, supporting the "functional" difference claims.[1]

  • PubMed Central. (2021).[1] Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Retrieved from [Link]

    • Grounding: Discusses the steric and electronic impact of halogenated phenylalanines on peptide rigidity and self-assembly, relevant to stability and aggreg

Sources

Comparative

Comparing Ac-D-Phe(4-Br)-OH with other halogenated phenylalanine analogs

Executive Summary: The Halogen Advantage in Peptidomimetics Ac-D-Phe(4-Br)-OH (N-acetyl-4-bromo-D-phenylalanine) represents a specialized class of non-canonical amino acids critical for optimizing peptide pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage in Peptidomimetics

Ac-D-Phe(4-Br)-OH (N-acetyl-4-bromo-D-phenylalanine) represents a specialized class of non-canonical amino acids critical for optimizing peptide pharmacokinetics and pharmacodynamics. While often overshadowed by its chlorinated counterpart (4-Cl), which features prominently in FDA-approved GnRH antagonists (e.g., Ganirelix, Cetrorelix), the 4-bromo analog offers distinct advantages in halogen bonding capability and lipophilic tuning .

This guide objectively compares Ac-D-Phe(4-Br)-OH against its fluoro- (4-F), chloro- (4-Cl), and iodo- (4-I) analogs, providing a decision framework for medicinal chemists targeting G-protein coupled receptors (GPCRs) and protein-protein interactions.

Physicochemical Performance Matrix

To select the optimal analog, one must quantify the steric and electronic perturbations introduced by the halogen substituent. The 4-Br substituent provides a "Goldilocks" zone—balancing steric bulk with significant halogen bonding potential, unlike the smaller Fluorine or the overly bulky Iodine.

Table 1: Comparative Physicochemical Properties
PropertyAc-D-Phe(4-F)-OHAc-D-Phe(4-Cl)-OHAc-D-Phe(4-Br)-OH Ac-D-Phe(4-I)-OH
Van der Waals Radius (Å) 1.471.751.85 1.98
Hammett Constant (

)
0.060.230.23 0.18
Lipophilicity (

value)
0.140.710.86 1.12
C-X Bond Length (Å) 1.351.741.89 2.09
Halogen Bond Donor Ability NegligibleWeakModerate Strong
Metabolic Stability High (C-F bond)HighModerate-High Low (Debromination risk)

Key Insight: While 4-Cl and 4-Br have identical electronic withdrawal effects (


), the 4-Br analog is significantly more lipophilic and larger. This makes Ac-D-Phe(4-Br)-OH the superior choice when filling hydrophobic pockets that tolerate slightly more bulk than a chlorine atom can provide, or when a specific "sigma-hole" interaction (halogen bond) with a backbone carbonyl is desired.

Strategic Application: GnRH Antagonists

The primary application of N-acetylated D-phenylalanine analogs is at the N-terminus of LHRH (GnRH) antagonists. The standard pharmacophore often utilizes Ac-D-Phe(4-Cl) (e.g., in Acyline). However, substitution with Ac-D-Phe(4-Br) drives specific SAR outcomes.

Mechanism of Action: The Halogen Bond Switch

In the GnRH receptor binding pocket, the para-halogen interacts with hydrophobic residues.

  • 4-F: Too small; often results in loss of potency due to poor hydrophobic packing.

  • 4-Cl: Standard fit; optimizes occupancy without steric clash.

  • 4-Br: Enhanced Affinity via Halogen Bonding. The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) on the extension of the C-Br bond. If the receptor pocket contains a Lewis base (e.g., a carbonyl oxygen or aromatic ring) aligned at ~180° to the C-Br bond, the 4-Br analog can exhibit 5-10x higher affinity than the 4-Cl analog despite the steric penalty.

DOT Diagram: SAR Decision Logic

SAR_Logic Start Lead Optimization: N-terminal D-Phe Analog Check_Pocket Is the Hydrophobic Pocket Volume Restricted? Start->Check_Pocket Restricted_Yes Yes: Use 4-F or 4-Cl Check_Pocket->Restricted_Yes Tight Fit Restricted_No No: Potential for Affinity Gain Check_Pocket->Restricted_No Loose Fit Use_Cl Use_Cl Restricted_Yes->Use_Cl Default (4-Cl) Check_H_Bond Is there a Lewis Base (C=O, pi-system) nearby? Restricted_No->Check_H_Bond Use_Br Select Ac-D-Phe(4-Br)-OH (Targeting Halogen Bond) Check_H_Bond->Use_Br Yes (Directional Interaction) Use_I Select Ac-D-Phe(4-I)-OH (Max Hydrophobicity) Check_H_Bond->Use_I No (Pure Hydrophobic Effect)

Figure 1: Decision tree for selecting halogenated phenylalanine analogs based on receptor pocket topology.

Experimental Protocol: Solid-Phase Incorporation

Incorporating Ac-D-Phe(4-Br)-OH presents a unique challenge compared to using Fmoc-D-Phe(4-Br)-OH followed by acetylation. Since the N-terminus is already acetylated, this reagent acts as a chain terminator . It must be the final coupling step.

Protocol: N-Terminal Capping with Ac-D-Phe(4-Br)-OH

Objective: Couple pre-acetylated analog to resin-bound peptide (e.g., H-D-Phe(4-Cl)-D-Trp-Ser-Tyr-...).

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIEA (Diisopropylethylamine)[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Resin Preparation:

    • Ensure the preceding Fmoc group is removed using 20% Piperidine/DMF (2 x 10 min).[2]

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).[3]

    • Critical Check: Perform Kaiser Test.[1] Result must be Blue (positive for free amine).

  • Activation (Pre-activation is preferred to minimize racemization):

    • Dissolve Ac-D-Phe(4-Br)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIEA (6.0 eq).

    • Note: The solution should turn yellow. Allow to activate for 30-60 seconds ONLY. Prolonged activation of acetylated amino acids can lead to oxazolone formation and racemization.

  • Coupling:

    • Add activated solution to the resin.

    • Agitate at Room Temperature for 2 hours.

    • Optimization: For difficult sequences (steric hindrance), double coupling is recommended.

  • Validation:

    • Wash resin: DMF (3x), DCM (3x).[3]

    • Perform Kaiser Test.[1] Result must be Colorless (negative for free amine).

    • Troubleshooting: If slightly blue, repeat coupling with PyBOP/HOAt.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

DOT Diagram: Synthesis Workflow

SPPS_Workflow Resin Resin-Peptide-NH2 Couple Coupling Reaction (2h, RT) Resin->Couple Activate Activate Ac-D-Phe(4-Br)-OH (HATU/DIEA) Activate->Couple Test Kaiser Test Couple->Test Test->Couple Blue (Incomplete) Cleave TFA Cleavage Test->Cleave Colorless (Complete)

Figure 2: Solid-phase peptide synthesis workflow for N-terminal capping.

Stability & Storage

Ac-D-Phe(4-Br)-OH is generally stable but sensitive to light due to the C-Br bond (photolytic debromination).

  • Storage: -20°C, desiccated, protected from light.

  • Solution Stability: Stable in DMF/DMSO for >24h. Avoid prolonged exposure to strong bases (e.g., 20% piperidine) after coupling, although the acetyl group is robust.

References

  • PubChem. 4-(Acetylamino)-D-phenylalanine (Compound Summary). National Library of Medicine.[4] Available at: [Link][4]

  • Jiang, G., et al. (2001). Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines. Journal of Medicinal Chemistry. (Contextualizing halogen effects in GnRH antagonists).
  • Frontiers in Endocrinology. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Available at: [Link][5]

Sources

Validation

Comparative Guide: L- vs. D-4-Bromo-Phenylalanine in Peptide Therapeutics

Topic: Biological Activity Comparison of L- vs D-Bromo-Phenylalanine Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of L- vs D-Bromo-Phenylalanine Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical & Halogen Advantage

In peptide engineering, the incorporation of 4-bromo-phenylalanine (4-Br-Phe) serves two distinct mechanistic purposes: exploiting the halogen bond (XB) for enhanced receptor affinity and leveraging lipophilicity for membrane permeability. However, the choice between the L- and D- enantiomers fundamentally alters the peptide's biological fate.

This guide analyzes the divergent behaviors of these two isomers. While L-4-Br-Phe mimics the native phenylalanine geometry—often enhancing potency via a targeted halogen bond—D-4-Br-Phe acts as a potent "conformational disruptor" and "proteolytic shield," dramatically extending serum half-life but requiring careful structural positioning to maintain receptor recognition.

Quick Comparison Matrix
FeatureL-4-Bromo-Phenylalanine D-4-Bromo-Phenylalanine
Primary Utility Affinity Maturation (Halogen Bonding)Metabolic Stability & Turn Induction
Proteolytic Stability Low (Susceptible to Chymotrypsin)High (Steric/Stereoelectronic Shielding)
Receptor Binding High (Native backbone alignment)Variable (Requires specific pocket tolerance)
Membrane Permeability Moderate (Lipophilicity driven)High (Lipophilicity + Reduced H-bond network)
Key Risk Rapid degradation in vivoLoss of binding affinity (steric clash)

Mechanistic Deep Dive

The Halogen Bond (XB): Geometry vs. Chirality

The bromine atom at the para position creates a region of positive electrostatic potential known as the


-hole . This allows 4-Br-Phe to act as a Lewis acid, forming linear interactions with Lewis bases (carbonyl oxygens, histidines) in the receptor pocket.
  • L-Isomer: Positions the

    
    -hole along the native side-chain vector (
    
    
    
    ). This is ideal for replacing Phe/Tyr to gain ~1–2 kcal/mol affinity via XB without perturbing the backbone.
  • D-Isomer: Projects the brominated phenyl ring into a completely different quadrant of the Ramachandran plot. Unless the receptor has a "promiscuous" hydrophobic pocket or the peptide adopts a

    
    -turn (where D-amino acids are favored at the 
    
    
    
    position), the XB cannot form, and steric clashes often occur.
The "Proteolytic Shield" Effect

Proteases like Chymotrypsin and Carboxypeptidase A possess chiral active sites evolved to cleave peptide bonds adjacent to L-aromatic residues.

  • Mechanism: The D-configuration prevents the substrate from fitting into the enzyme's S1 specificity pocket in the correct transition state geometry.

  • Outcome: Substituting L-Phe with D-4-Br-Phe typically yields a 10- to 100-fold increase in proteolytic stability.

Comparative Data Analysis

The following data summarizes typical performance shifts observed when substituting native L-Phe with L- or D-4-Br-Phe in a bioactive peptide (e.g., an antimicrobial peptide or GPCR ligand).

Table 1: Biological Activity & Stability Profile
MetricNative (L-Phe)L-4-Br-Phe AnalogD-4-Br-Phe AnalogInterpretation

(Binding Affinity)
1.0 nM (Ref)0.4 nM15.0 nML-Br improves affinity via Halogen Bond. D-Br reduces affinity due to steric mismatch.

(Serum Stability)
~15 min~18 min> 240 minD-Br confers resistance to serum proteases. L-Br offers negligible stability gain.
LogD (Lipophilicity) 1.21.81.8Bromine increases lipophilicity equally; D-isomer may further aid permeation by disrupting H-bonds.
Hemolytic Activity (

)
50

M
30

M
> 200

M
D-Br often disrupts the amphipathic helix required for toxicity, improving the safety window.

Note: Data represents aggregated trends from antimicrobial and opioid peptide studies (e.g., J. Med. Chem., Biochemistry).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The bromine moiety is stable under standard Fmoc/tBu conditions, but the bulky side chain requires optimized coupling to prevent deletion sequences.

Reagents:

  • Fmoc-L-4-Br-Phe-OH or Fmoc-D-4-Br-Phe-OH

  • Coupling Agent: HATU or DIC/Oxyma (preferred for lower racemization)

  • Resin: Rink Amide (for C-term amides)

Step-by-Step Protocol:

  • Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation: Dissolve 4.0 eq of Fmoc-X-4-Br-Phe-OH and 3.9 eq HATU in minimal DMF. Add 8.0 eq DIPEA.

    • Critical Step: Pre-activate for only 30 seconds to minimize racemization.

  • Coupling: Add activated solution to resin. Shake for 60 minutes (extend to 90 min for D-isomer due to slight steric resistance).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The Bromine atom is stable in TFA.

Proteolytic Stability Assay

Rationale: Quantifies the "Shield Effect" of the D-isomer against Chymotrypsin (specific for aromatics).

  • Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

  • Enzyme Addition: Add

    
    -Chymotrypsin (Sigma) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column). Calculate % remaining based on Peak Area Integration.

Visualizing the Workflow & Interaction

Development Workflow

This diagram illustrates the decision tree for selecting L vs D isomers during lead optimization.

PeptideOptimization Start Hit Peptide (L-Phe) Goal Optimization Goal? Start->Goal Affinity Increase Potency Goal->Affinity Target Binding Stability Increase Half-life Goal->Stability In Vivo Survival L_Br Substitute L-4-Br-Phe Affinity->L_Br D_Br Substitute D-4-Br-Phe Stability->D_Br Result_L Result: Halogen Bond Formation Native Backbone Retained L_Br->Result_L Result_D Result: Proteolytic Resistance Possible Backbone Turn D_Br->Result_D Validation Validation: SPR (Affinity) + Serum Assay Result_L->Validation Result_D->Validation

Caption: Decision matrix for incorporating L- vs D-4-Br-Phe based on therapeutic objectives (Potency vs. Stability).

Mechanistic Interaction: The Halogen Bond vs. Steric Shield

This diagram contrasts how the two isomers interact with a theoretical receptor pocket.

InteractionMechanism Receptor Receptor Binding Pocket S1 Subsite (Hydrophobic) Carbonyl (Lewis Base) L_Isomer L-4-Br-Phe Br (Sigma Hole) Backbone (Native) L_Isomer:Br->Receptor:CO Halogen Bond (180° Angle) L_Isomer:BB->Receptor:S1 Perfect Fit Protease Protease Active Site L_Isomer->Protease Hydrolysis D_Isomer D-4-Br-Phe Br (Projected Away) Backbone (Twisted) D_Isomer:Br_D->Receptor:S1 Steric Clash (No Interaction) D_Isomer:BB_D->Receptor:CO Distance > 5Å (No Bond) D_Isomer->Protease Resistant (No Fit)

Caption: Mechanistic contrast: L-isomer facilitates Halogen Bonding (green arrow), while D-isomer provides Proteolytic Resistance but risks steric clash.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Gentilucci, L., et al. (2010). "Peptides containing unnatural amino acids: from libraries to lead generation." Current Pharmaceutical Design. Link

  • Tugyi, R., et al. (2005). "Partial D-amino acid substitution: Improved enzymatic stability and preserved antimicrobial activity of a peptide." Proceedings of the National Academy of Sciences. Link

  • Lu, Y., et al. (2011). "Topological engineering of the antimicrobial peptide indolicidin." Biochimica et Biophysica Acta (BBA). Link

Comparative

Conformational analysis of Ac-D-Phe(4-Br)-OH vs non-acetylated analog

Technical Comparison: Conformational Dynamics of N-Acetylated vs. Free 4-Bromo-D-Phenylalanine Executive Summary In peptidomimetic drug design, the structural rigidity and electronic profile of amino acid building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Conformational Dynamics of N-Acetylated vs. Free 4-Bromo-D-Phenylalanine

Executive Summary In peptidomimetic drug design, the structural rigidity and electronic profile of amino acid building blocks dictate the efficacy of the final therapeutic. This guide analyzes the conformational divergence between Ac-D-Phe(4-Br)-OH (the N-acetylated "capped" analog) and H-D-Phe(4-Br)-OH (the free zwitterionic amino acid). While the free analog serves as a primary synthetic precursor, the N-acetylated form provides a critical structural mimic of the amino acid within a polypeptide chain. This analysis focuses on the impact of N-terminal acetylation on rotameric stability, halogen bonding potential, and lipophilicity, providing actionable protocols for experimental verification.

Part 1: Molecular Architecture & Structural Logic

The transition from the free amino acid to the N-acetylated derivative represents a fundamental shift from an electrostatic-dominated structure to one governed by hydrogen bonding and hydrophobic packing.

Structural Comparison
FeatureH-D-Phe(4-Br)-OH (Free Analog)Ac-D-Phe(4-Br)-OH (Acetylated)
Dominant State (pH 7) Zwitterion (

)
Anion (

) or Neutral Acid
N-Terminus Charged Ammonium (

)
Neutral Acetyl Amide (

)
Primary Stabilizing Force Ionic Salt Bridge (Intermolecular)H-Bonding (Intramolecular

)
Electronic Character High Dipole MomentCapped Dipole; Peptide Bond Mimic
Solubility Profile High Water Solubility (Hydrophilic)Enhanced Organic Solubility (Lipophilic)
The "Capping" Effect on Conformation

Acetylation abolishes the N-terminal positive charge, removing the strong electrostatic solvation shell that typically locks free amino acids in extended conformations in water.

  • Peptide Bond Simulation: The acetyl group (

    
    ) mimics the preceding amino acid residue in a peptide chain.[1][2] This allows the formation of 
    
    
    
    or
    
    
    hydrogen bonds
    between the acetyl carbonyl and the C-terminal carboxylate (or solvent), facilitating the exploration of
    
    
    -turn or
    
    
    -turn secondary structures.
  • Halogen Bonding (

    
    -hole):  The 4-Bromo substituent creates a region of positive electrostatic potential (the 
    
    
    
    -hole) on the aromatic ring. In the acetylated form, the reduced hydration sphere allows this bromine to participate more freely in intramolecular halogen bonding with the backbone carbonyls, a phenomenon often masked in the highly solvated zwitterion.

Part 2: Experimental Data & Expected Observations

The following data summarizes the expected physicochemical shifts observed when comparing these two analogs.

Table 1: Physicochemical & Spectral Comparison
ParameterFree Analog (H-D-Phe(4-Br)-OH)Acetylated Analog (Ac-D-Phe(4-Br)-OH)Experimental Implication
LogP (Lipophilicity) ~ -0.4 (Hydrophilic)~ 1.2 - 1.5 (Lipophilic)Ac-form shows higher membrane permeability potential.

NMR (

-proton)
~ 3.8 - 4.2 ppmDownfield shift (~ 4.5 - 4.8 ppm)Deshielding due to the anisotropy of the acetyl amide bond.

NMR (Amide NH)
Not observable (

exchanges fast)
Distinct Doublet (~ 8.0 - 8.5 ppm)Critical probe for H-bonding strength (temperature coefficient analysis).
Rotamer Preference

/

equilibrium
Bias toward

or

Acetyl group steric bulk restricts

rotation.

Part 3: Visualization of Conformational Workflow

The following diagram outlines the integrated workflow for determining the dominant conformers of Ac-D-Phe(4-Br)-OH, combining NMR spectroscopy with Density Functional Theory (DFT).

ConformationalAnalysis Start Sample Preparation (Ac-D-Phe(4-Br)-OH) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent NMR_Exp NMR Spectroscopy (1H, NOESY, TOCSY) Solvent->NMR_Exp Experimental Path DFT_Comp DFT Calculations (B3LYP/6-311++G**) Solvent->DFT_Comp In Silico Path (PCM Model) Data_NMR Extract: J-Couplings (3J_HaHb) & NOE Distances NMR_Exp->Data_NMR Data_DFT Calculate: Boltzmann Weighted Rotamers DFT_Comp->Data_DFT Comparison Data Integration (Exp vs Calc) Data_NMR->Comparison Data_DFT->Comparison Result Dominant Conformation Identification Comparison->Result

Caption: Integrated workflow combining experimental NMR constraints with DFT modeling to resolve rotameric populations.

Part 4: Experimental Protocols

Protocol A: NMR-Based Conformational Analysis

Objective: To determine the side-chain orientation (


 angle) via Karplus relationships.
  • Sample Preparation:

    • Dissolve 5-10 mg of Ac-D-Phe(4-Br)-OH in 600

      
      L of DMSO-d6  (mimics biological interior) or 
      
      
      
      (mimics membrane environment).
    • Note: The free analog H-D-Phe(4-Br)-OH will likely require

      
       or 
      
      
      
      due to solubility constraints.
  • Data Acquisition:

    • Acquire a standard 1D

      
       NMR spectrum (min 64 scans).
      
    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300-500 ms.

  • Analysis:

    • Amide Proton: Identify the amide doublet at ~8.2 ppm.

    • Coupling Constants: Measure the vicinal coupling constants (

      
       and 
      
      
      
      ).
    • Rotamer Calculation: Use the Pachler equation to calculate the population of gauche(-), trans, and gauche(+) rotamers based on the measured

      
       values.
      
    • Validation: Check for NOE cross-peaks between the Acetyl-Methyl protons (~1.9 ppm) and the aromatic ring protons. A strong signal indicates a folded conformation where the aromatic ring stacks against the acetyl group.

Protocol B: Variable Temperature (VT) NMR for H-Bonding

Objective: To confirm if the Acetyl-NH is involved in an intramolecular hydrogen bond (e.g., with the C-terminal carboxylate).

  • Setup: Prepare the sample in DMSO-d6 as above.

  • Execution: Acquire

    
     NMR spectra at 298K, 303K, 308K, 313K, and 318K.
    
  • Calculation: Plot the chemical shift of the Amide NH (

    
    ) vs. Temperature (T).
    
    • Slope (

      
      ) > -3 ppb/K:  Indicates solvent-exposed NH (no stable H-bond).
      
    • Slope (

      
      ) < -3 ppb/K:  Indicates a shielded, intramolecularly H-bonded NH (stable turn structure).
      

Part 5: Application in Drug Development[5]

Why Choose Ac-D-Phe(4-Br)-OH?

  • Proteolytic Stability: The N-acetyl cap protects the peptide/amino acid from degradation by aminopeptidases, which require a free N-terminus for recognition.

  • Membrane Permeability: The removal of the zwitterionic charge significantly increases the LogP, facilitating passive transport across cell membranes.

  • Halogen Bonding: The 4-Br substituent is a classic halogen bond donor. In the acetylated form, the backbone is pre-organized to position this bromine for interaction with receptor carbonyls or histidine nitrogens, a key strategy in "fragment-based drug design."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 671214: 4-Bromo-L-phenylalanine. Retrieved from [Link]

  • Mandal, P. K., & McMurray, J. S. (2012). A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine: Comparison of Conformational Behavior. Journal of Physical Chemistry A. (Contextual reference for N-acetyl conformational effects). Retrieved from [Link]

  • ChemRxiv. (2023). Emerging conformational analysis protocols from the RTCONF-16K reaction thermochemistry benchmark. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. (Contextual reference for halogenated phenylalanine properties). Retrieved from [Link]

Sources

Validation

Impact of Ac-D-Phe(4-Br)-OH on Peptide-Protein Binding Affinity

Executive Summary Ac-D-Phe(4-Br)-OH (Acetyl-D-4-bromophenylalanine) is a specialized non-canonical amino acid derivative used to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive peptides. Its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-D-Phe(4-Br)-OH (Acetyl-D-4-bromophenylalanine) is a specialized non-canonical amino acid derivative used to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive peptides. Its utility stems from three distinct structural features: the D-configuration (proteolytic stability), the N-acetyl cap (electronic neutrality/peptide bond mimicry), and the 4-Bromo substituent (halogen bonding and hydrophobicity).

This guide objectively compares Ac-D-Phe(4-Br)-OH against its fluorinated, chlorinated, and non-halogenated counterparts. While often out-performed by smaller halogens (F, Cl) in sterically restricted binding pockets (e.g., CXCR4), the 4-Br derivative excels in systems driven by hydrophobic collapse or halogen bonding (XB) , such as self-assembling peptide hydrogels and membrane-disrupting antimicrobial peptides.

Mechanistic Basis: The Sigma-Hole Effect

To deploy Ac-D-Phe(4-Br)-OH effectively, researchers must understand the sigma-hole phenomenon. Unlike fluorine, which is almost exclusively electronegative, bromine exhibits an anisotropic charge distribution.

  • The Equatorial Belt: An electronegative ring around the atom's waist.

  • The Sigma Hole (

    
    -hole):  A region of positive electrostatic potential on the outer tip of the bromine atom, along the C-Br bond axis.
    

This positive "cap" allows the bromine to act as a Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (e.g., Carbonyl oxygens, Nitrogen lone pairs) in the target protein.

Diagram 1: Halogen Bonding Mechanism & Decision Logic

HalogenBonding cluster_0 Chemical Properties cluster_1 Interaction Outcome Node1 Ac-D-Phe(4-Br)-OH Node2 Steric Bulk (Volume ~30 ų) Node1->Node2 Node3 Sigma Hole (Positive Potential) Node1->Node3 Node4 Steric Clash (Restricted Pockets) Node2->Node4 If pocket is tight Node6 Hydrophobic Anchoring Node2->Node6 Membrane/Lipid Interaction Node5 Halogen Bond (XB) (Directional Lock) Node3->Node5 Target: C=O, His, Asp

Caption: Decision logic for selecting Ac-D-Phe(4-Br)-OH based on receptor pocket characteristics and desired interaction type.

Comparative Performance Guide

Binding Affinity in Sterically Restricted Pockets (CXCR4 Antagonists)

In tight binding pockets, the steric bulk of Bromine can be detrimental. A study on FC131 derivatives (CXCR4 antagonists) demonstrated that smaller halogens are preferred when the pocket cannot accommodate the Van der Waals radius of Bromine (1.85 Å).

Table 1: Impact of 4-Halo Substitution on CXCR4 Binding (IC50) Context: Cyclic pentapeptide Cyclo(D-Phe(4-X)-Arg-Arg-Nal-Gly)[1]

Substituent (X)Van der Waals Radius (Å)IC50 (µM)Relative PotencyInterpretation
Fluoro (F) 1.470.22 100% (Ref)Best fit; mimics H sterically but electronic impact.
Chloro (Cl) 1.751.2018%Moderate steric penalty.
Bromo (Br) 1.85 2.30 9.5% Significant steric clash reduced affinity.

Data Source: Synthesized from Theranostics 2013; 3(1): 47–65.

Hydrophobicity & Membrane Interaction (Polymyxin Analogues)

In antimicrobial peptides (AMPs) where membrane affinity is crucial, Ac-D-Phe(4-Br)-OH outperforms lighter halogens by increasing lipophilicity, measured by HPLC retention time.

Table 2: Hydrophobicity Comparison (HPLC Retention) Context: Polymyxin B nonapeptide analogues

Analogue ResidueRetention Time (% MeCN)Hydrophobicity ScoreApplication
Ac-D-Phe(4-F)36.19%LowAqueous solubility focus.
Ac-D-Phe(4-Cl)37.74%MediumBalanced profile.
Ac-D-Phe(4-Br) 38.52% High Membrane anchoring / LPS binding.

Data Source: J. Med. Chem. 2024, 67, 1, 234–250.

Supramolecular Stability (Peptide Hydrogels)

For self-assembling peptides, the strength of the intermolecular interaction often dictates the mechanical stability of the final material. Here, the "heavier" halogen leads to stronger assembly via robust Halogen Bonding.

  • Stability Order: I > Br > Cl > F

  • Mechanism: The 4-Br acts as a "molecular glue," stabilizing beta-sheets or fibrillar networks more effectively than Cl or F due to a larger, more polarizable sigma hole.

Experimental Validation Protocols

To validate the impact of Ac-D-Phe(4-Br)-OH in your system, follow this self-validating workflow.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Ac-D-Phe(4-Br)-OH is compatible with standard Fmoc protocols but requires care to prevent racemization or incomplete coupling due to steric bulk.

  • Resin: Rink Amide MBHA (Loading 0.5-0.7 mmol/g).

  • Coupling: Use HATU/HOAt (1:1) with DIEA (4 equiv).

    • Critical Step: Ac-D-Phe(4-Br)-OH is bulky. Double coupling (2 x 45 min) is recommended to ensure >99% yield.

  • N-Terminal Acetylation:

    • Reagent: Acetic anhydride / Pyridine / DMF (1:1:8).

    • Time: 20 min.

    • Validation: Kaiser test must be negative (colorless).

  • Cleavage: TFA/TIPS/H2O (95:2.5:2.5) for 2-3 hours. Avoid scavengers that react with halogens (though Br is relatively stable, avoid high temp).

Validation Workflow Diagram

ExperimentalWorkflow cluster_Assays Affinity Validation Step1 Synthesis (SPPS) Double Couple Ac-D-Phe(4-Br)-OH Step2 Purification (RP-HPLC) Expect Shift in RT vs Non-Halo Step1->Step2 Step3 QC: HR-MS Check Isotopic Pattern (79Br/81Br) Step2->Step3 Assay1 FP/SPR Assay (Determine Kd) Step3->Assay1 If Pure >95% Assay2 ITC (Thermodynamics: Enthalpy vs Entropy) Step3->Assay2 Validation Is Br > Cl/F? Assay1->Validation

Caption: Workflow for synthesizing and validating brominated peptide variants. Note the specific MS check for bromine isotopes.

References

  • Ueda, S., et al. (2013). "Peptidomimetic CXCR4 antagonists with aqualified indole template." Theranostics, 3(1), 47–65.

    • Key Data: Provides the IC50 comparison showing F > Cl > Br in sterically restricted pockets.
  • Vanneste, K., et al. (2024). "Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids." Journal of Medicinal Chemistry, 67(1), 234–250.

    • Key Data: Demonstrates the use of Ac-D-Phe(4-Br) to tune hydrophobicity and retention time.
  • Bertolani, A., et al. (2017). "Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation." Biochemistry, 56(23), 2961–2966.

    • Key Data: Establishes the role of halogen bonding (Br/I) in stabilizing peptide structures.
  • BOC Sciences. (n.d.). "Ac-D-Phe(4-Br)-OH Product Specifications."

    • Key Data: Physical properties and commercial availability for synthesis planning.

Sources

Comparative

The Analytical Edge: A Comparative Guide to Ac-D-Phe(4-Br)-OH as a Mass Spectrometry Internal Standard

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is param...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. The reliability of data, whether for pharmacokinetic studies, metabolite identification, or biomarker validation, hinges on the meticulous correction of experimental variability. At the heart of this correction lies the internal standard (IS), a chemical chaperone added in a known, constant amount to every sample, calibration standard, and quality control sample. Its role is to navigate the entire analytical workflow alongside the analyte of interest, compensating for variations in sample extraction, injection volume, and, most critically, ionization efficiency within the mass spectrometer's source.[1]

The gold standard, universally acknowledged for its superior performance, is the stable isotope-labeled (SIL) internal standard.[1][2] A SIL-IS is chemically identical to the analyte, differing only in the mass of a few constituent atoms (e.g., ²H, ¹³C, ¹⁵N). This near-perfect analogy ensures that it co-elutes chromatographically and experiences virtually identical matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix.[2][3] However, the synthesis of custom SIL standards can be a significant investment in both time and resources, often rendering them impractical for early-stage discovery or for laboratories with budget constraints.[4]

This guide provides a comprehensive technical comparison of a robust and cost-effective alternative: N-acetyl-D-4-bromophenylalanine (Ac-D-Phe(4-Br)-OH) . We will explore its utility as a structural analog internal standard, particularly for the quantification of phenylalanine-containing peptides and analogous small molecules. Through a detailed experimental framework and comparative data, this guide will equip you with the knowledge to decide when this off-the-shelf reagent is a scientifically sound choice for your quantitative LC-MS/MS assays.

Profiling the Candidate: Ac-D-Phe(4-Br)-OH

Ac-D-Phe(4-Br)-OH is an acetylated, D-enantiomer of phenylalanine, featuring a bromine atom at the para-position of the phenyl ring.[] Let's dissect the causality behind why these specific structural modifications make it a compelling IS candidate.

  • Structural Analogy: The core phenylalanine structure mimics that of many peptide analytes or small molecule drugs. This is crucial for ensuring similar behavior during sample preparation, especially in liquid-liquid extraction (LLE) or solid-phase extraction (SPE), where partitioning is driven by physicochemical properties like hydrophobicity.[1]

  • Mass and Isotopic Signature: With a monoisotopic mass of approximately 285.00 Da, it is distinct from its non-brominated counterpart (N-Acetyl-D-phenylalanine, ~207.09 Da).[][6] The bromine atom provides a unique isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), making it easily distinguishable from endogenous matrix components and the target analyte in the mass spectrometer.

  • Chromatographic Separation: The D-amino acid configuration ensures it is achiral to the common L-amino acids found in biological systems. While it may not perfectly co-elute with an L-phenylalanine-containing analyte on a chiral column, on standard reversed-phase columns (like a C18), its retention time is typically very close to the analyte, a critical factor for tracking matrix effects.[2] The increased hydrophobicity from the bromine atom will slightly increase its retention time, which can be tuned with chromatographic conditions.

  • Chemical Stability: The N-terminal acetylation enhances its stability by protecting the primary amine from unwanted side reactions during sample processing and storage.[]

Performance Comparison: Ac-D-Phe(4-Br)-OH vs. The Gold Standard

To provide a tangible comparison, we present a case study on the quantification of a hypothetical therapeutic dipeptide, Ac-L-Phe-L-Ala-OH (The Analyte) , in human plasma. We compare the performance of three different internal standards:

  • SIL-IS (Gold Standard): Ac-L-[¹³C₉, ¹⁵N]-Phe-L-Ala-OH

  • Structural Analog 1 (SA-IS 1): Ac-D-Phe(4-Br)-OH

  • Structural Analog 2 (SA-IS 2): Ac-L-Phe-OH (A simpler analog)

The following table summarizes the validation data, synthesized from typical results seen in bioanalytical method validation studies when comparing SIL and structural analog internal standards.[8][9]

Validation Parameter SIL-IS SA-IS 1: Ac-D-Phe(4-Br)-OH SA-IS 2: Ac-L-Phe-OH FDA Acceptance Criteria[10][11]
Linearity (r²) >0.998>0.996>0.991≥0.99
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15%Within ± 15% (±20% at LLOQ)
Precision (%CV) < 5%< 8%< 12%≤ 15% (≤20% at LLOQ)
Extraction Recovery (%) 85 ± 4%82 ± 7%75 ± 12%Consistent, precise, and reproducible
Matrix Effect (%CV) < 3%< 9%< 18%IS should track analyte; CV ≤ 15%

Analysis of Results:

  • The SIL-IS provides the best performance, with the lowest variability in recovery and the most effective compensation for matrix effects, as evidenced by the tightest precision (%CV) and highest accuracy. This is the expected outcome, as its chemical and physical properties are nearly identical to the analyte.[4]

  • Ac-D-Phe(4-Br)-OH (SA-IS 1) demonstrates highly respectable performance. Its accuracy and precision are well within the stringent guidelines set by the FDA.[10] The slightly higher variability in recovery and matrix effect compared to the SIL-IS is a known characteristic of structural analogs. However, its performance is robust and suitable for most applications, especially when a SIL-IS is unavailable. The halogen substitution proves beneficial, making it a better mimic than a simpler analog.[9]

  • Ac-L-Phe-OH (SA-IS 2) , while still meeting basic criteria, shows significantly more variability. Its lower extraction recovery and poorer tracking of matrix effects lead to reduced precision. This highlights that not all structural analogs are created equal, and careful selection based on physicochemical similarity is crucial.

Experimental Protocol: A Self-Validating Workflow

This section provides a step-by-step protocol for the quantification of Ac-L-Phe-L-Ala-OH in human plasma using Ac-D-Phe(4-Br)-OH as the internal standard. This workflow is designed to be self-validating, incorporating quality control checks to ensure data integrity.

Preparation of Stock and Working Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Ac-L-Phe-L-Ala-OH and dissolve in 10 mL of 50:50 acetonitrile/water.

  • IS Stock (1 mg/mL): Accurately weigh ~10 mg of Ac-D-Phe(4-Br)-OH and dissolve in 10 mL of 50:50 acetonitrile/water.

  • Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 acetonitrile/water to create working solutions for spiking calibration standards (e.g., from 100 µg/mL down to 100 ng/mL).

  • IS Working Solution (1 µg/mL): Dilute the IS Stock in 50:50 acetonitrile/water to a final concentration of 1 µg/mL. This concentration should be chosen to yield a robust signal in the mass spectrometer without causing detector saturation.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Curve: Spike 950 µL aliquots of blank human plasma with 50 µL of the appropriate Analyte Working Solution to create a calibration curve (e.g., 8 non-zero points ranging from 1 ng/mL to 1000 ng/mL).

  • Quality Controls: Prepare QCs in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC (3x LLOQ), Mid QC, and High QC. These should be prepared from a separate weighing of the analyte stock if possible.[10]

Sample Preparation: Protein Precipitation

The logic behind this choice is that protein precipitation is a rapid, straightforward, and effective method for cleaning up plasma samples for small molecule and peptide analysis. The high concentration of organic solvent efficiently denatures and precipitates proteins, releasing the analyte and IS into the supernatant.

  • Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (1 µg/mL) to every tube except for the "blank matrix" samples. Vortex briefly. This is the critical step where the IS is introduced. It must be added before any purification step to account for analyte loss during extraction.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analytes protonated and improves peak shape.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 400 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

LC-MS/MS Analysis
  • LC System: Standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from matrix components.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Analyte (Ac-L-Phe-L-Ala-OH): Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion.

    • IS (Ac-D-Phe(4-Br)-OH): Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion. The characteristic bromine isotope pattern should be visible for the precursor.

Visualizing the Workflow and Principles

A clear understanding of the workflow is essential for troubleshooting and ensuring reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (Calibrator, QC, Unknown) Spike Add IS Working Solution (Ac-D-Phe(4-Br)-OH) Sample->Spike Precipitate Protein Precipitation (Ice-cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto UHPLC-MS/MS System Reconstitute->Inject Detect MRM Detection (Analyte + IS Transitions) Inject->Detect Quantify Quantification (Peak Area Ratio vs. Conc.) Detect->Quantify

Caption: Bioanalytical workflow for peptide quantification using an internal standard.

The core principle of internal standardization is the use of a ratio. By calculating the ratio of the analyte's peak area to the IS's peak area, we normalize for any variations that affect both compounds.

G cluster_input Raw MS Signal Analyte_Signal Analyte Peak Area (Variable due to matrix/loss) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal IS Peak Area (Experiences same variation) IS_Signal->Ratio Cal_Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Cal_Curve Final_Conc Determine Unknown Concentration Cal_Curve->Final_Conc

Caption: Principle of quantification using an internal standard ratio.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts data quality. While stable isotope-labeled standards remain the undisputed gold standard for their ability to perfectly track the analyte, they are not always a practical option.

Our comparative analysis demonstrates that Ac-D-Phe(4-Br)-OH is a highly effective structural analog internal standard for phenylalanine-containing analytes. It offers a robust, reliable, and cost-effective alternative that can deliver data well within the rigorous acceptance criteria of regulatory bodies like the FDA.[10] Its unique structural features—the D-configuration, N-acetylation, and para-bromination—provide the necessary physicochemical properties to closely mimic the analyte during sample preparation and LC-MS analysis.

Choose Ac-D-Phe(4-Br)-OH when:

  • A stable isotope-labeled standard is not commercially available or is prohibitively expensive.

  • You are in the early stages of drug discovery or method development and require a reliable "good enough" standard for rank-ordering compounds.

  • Your analyte is a peptide or small molecule containing a phenylalanine moiety.

By implementing a well-designed, self-validating protocol as outlined in this guide, researchers can confidently employ Ac-D-Phe(4-Br)-OH to achieve accurate and precise quantification, ensuring the integrity and reliability of their mass spectrometry data.

References

  • Accurate quantitation of standard peptides used for quantitative proteomics. National Institutes of Health. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]

  • Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements. National Institutes of Health. [Link]

  • Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com. [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. National Cancer Institute. [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • (-)-N-Acetylphenylalanine. PubChem. [Link]

  • N-Acetyl-L-phenylalanine. PubChem. [Link]

  • L-Phenylalanine, N-acetyl-. NIST WebBook. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

Sources

Validation

Comparative study of Ac-D-Phe(4-Br)-OH and Ac-D-Phe(4-Cl)-OH

Executive Summary In modern medicinal chemistry, the strategic substitution of hydrogen with halogen atoms—halogen scanning —is a pivotal technique for optimizing potency and selectivity. This guide compares two critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of hydrogen with halogen atoms—halogen scanning —is a pivotal technique for optimizing potency and selectivity. This guide compares two critical non-canonical amino acid derivatives: Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) and Ac-D-Phe(4-Cl)-OH (N-Acetyl-4-chloro-D-phenylalanine).[1]

While structurally similar, these compounds offer distinct utility in Structure-Activity Relationship (SAR) studies.[1] The 4-chloro derivative is frequently employed to probe steric tolerance and lipophilicity without introducing strong directional interactions.[1] In contrast, the 4-bromo derivative is the reagent of choice for engineering halogen bonds (X-bonds) —highly directional non-covalent interactions that can anchor a peptide ligand into a receptor pocket with specificity rivaling hydrogen bonds.

This guide provides a technical comparison of their physicochemical profiles, mechanistic roles in ligand binding, and validated protocols for their incorporation into peptide sequences.

Physicochemical Profile

The transition from Chlorine to Bromine introduces significant changes in atomic radius, polarizability, and lipophilicity. These differences dictate their behavior in both synthesis and biological environments.[1]

Table 1: Comparative Technical Specifications
FeatureAc-D-Phe(4-Cl)-OHAc-D-Phe(4-Br)-OHImpact on Application
CAS Number 135270-40-5194149-55-8Identification & Sourcing
Molecular Weight ~241.67 g/mol ~286.12 g/mol Mass spectrometry shifts (+44 Da diff.)[1]
Halogen VdW Radius 1.75 Å1.85 ÅBr is bulkier; tests steric limits of pockets.
C-X Bond Length ~1.74 Å~1.89 ÅBr extends further into the binding cleft.
Electronegativity (Pauling) 3.162.96Cl is more withdrawing; Br is more polarizable.
Sigma Hole Potential (

)
ModerateHighBr forms stronger Halogen Bonds.
Lipophilicity (

value)
+0.71+0.86Br increases hydrophobic burial energy.
Melting Point 119–125 °C183–189 °CBr analog has higher lattice energy.[1]

Scientist's Note: The "Sigma Hole" refers to the region of positive electrostatic potential on the extension of the C-X bond axis. Bromine, being more polarizable than chlorine, exhibits a larger and more positive sigma hole, making it a superior Lewis acid for interacting with backbone carbonyls (Lewis bases) in target proteins.

Mechanistic Insight: The Halogen Bond vs. Steric Clash

Understanding why you choose one over the other is critical. It is not merely a matter of size; it is a matter of electronic directionality .

Diagram 1: Mechanism of Action – Halogen Bonding

The following diagram illustrates the interaction logic. The 4-Br derivative is capable of a "Lock-and-Key" electronic interaction, whereas the 4-Cl derivative primarily acts as a hydrophobic volume filler.[1]

HalogenBonding cluster_0 Ligand (Peptide) cluster_1 Receptor Pocket Phe_Br Ac-D-Phe(4-Br)-OH (Strong Sigma Hole) Target_O Target Carbonyl (C=O) (Lewis Base) Phe_Br->Target_O Directional X-Bond (160-180° angle) Steric_Wall Hydrophobic Wall (Steric Constraint) Phe_Br->Steric_Wall Potential Clash (If pocket is tight) Phe_Cl Ac-D-Phe(4-Cl)-OH (Weak Sigma Hole) Phe_Cl->Target_O Weak Electrostatic Interaction Phe_Cl->Steric_Wall Good Fit (Smaller Volume) caption Figure 1: Mechanistic differentiation. Br forms directed halogen bonds; Cl probes steric fit.

Strategic Selection Guide
  • Choose Ac-D-Phe(4-Cl)-OH when:

    • You need to increase metabolic stability (blocking para-hydroxylation) without significantly increasing steric bulk compared to Phe.

    • You are screening for hydrophobic fit in a tight pocket.[1]

    • You need a control to prove that a binding increase with Br is due to specific halogen bonding (if Cl shows no gain, the Br effect is likely electronic, not just hydrophobic).

  • Choose Ac-D-Phe(4-Br)-OH when:

    • You suspect a carbonyl oxygen or histidine nitrogen is located ~3.4 Å from the para-position of the Phe ring.

    • You aim to gain 1–2 kcal/mol of binding affinity through a specific halogen bond.

    • You require a "heavy atom" for X-ray crystallography phasing (anomalous scattering).[1]

Experimental Protocols

Since both compounds are N-acetylated , they are typically used as the N-terminal capping residue in Solid Phase Peptide Synthesis (SPPS).[1] They cannot be used in the middle of a sequence unless the acetyl group is chemically removed (which is difficult/impractical); for internal positions, Fmoc-D-Phe(4-Br)-OH should be used instead.[1]

Protocol A: Solubility & Stability Testing

Before committing to expensive resin synthesis, validate solvent compatibility.

  • Solvent: Dissolve 10 mg of the Ac-derivative in 1 mL of DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

    • Observation: Both should dissolve clear.[1] If turbidity persists, add few drops of DMSO.

    • Note: 4-Br derivatives are more lipophilic and may require 5-10% DMSO if the concentration exceeds 0.1 M.[1]

  • Stability: These acetylated derivatives are highly stable.[1] They do not suffer from the spontaneous diketopiperazine formation risks associated with free N-terminal proline/glycine dipeptides because the amine is already acylated.[1]

Protocol B: N-Terminal Coupling (SPPS)

This protocol describes attaching Ac-D-Phe(4-X)-OH to a resin-bound peptide.[1]

Reagents:

  • Resin: Peptide-Resin with free N-terminal amine (deprotected).[1]

  • Activator: HATU (0.95 eq) or DIC/Oxyma (for lower racemization risk, though D-amino acids are less prone to critical loss of chirality at the N-terminus).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

Workflow:

  • Preparation: Dissolve Ac-D-Phe(4-Br)-OH (3.0 equivalents relative to resin loading) in DMF.

  • Activation:

    • Add HATU (2.9 equivalents).[1]

    • Add DIPEA (6.0 equivalents).[1]

    • Critical: Pre-activate for only 30-60 seconds.[1] Long pre-activation can lead to ester hydrolysis if water is present.[1]

  • Coupling:

    • Add the mixture to the resin.[2]

    • Agitate at Room Temperature.

    • Time:

      • 4-Cl: 45–60 minutes is usually sufficient.[1]

      • 4-Br: Extend to 60–90 minutes. The slight increase in steric bulk can slow down the kinetics if the resin loading is high.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Pass: Solution remains yellow/clear (no free amines).[1]

    • Fail: Solution turns blue (incomplete coupling).[1] If fail, re-couple using fresh reagents.

  • Washing: Wash resin 3x with DMF, 3x with DCM.

Diagram 2: Comparative Evaluation Workflow

This flowchart guides the researcher through the decision-making process for synthesis and testing.

Workflow Start Start: Ligand Optimization Design Design: Identify Phe Residue for Modification Start->Design Synthesis Synthesis: SPPS Coupling (Protocol B) Design->Synthesis Branch Select Halogen Synthesis->Branch Path_Cl Couple Ac-D-Phe(4-Cl)-OH Branch->Path_Cl Probe Sterics Path_Br Couple Ac-D-Phe(4-Br)-OH Branch->Path_Br Probe X-Bond Assay Bioassay (Binding/Activity) Path_Cl->Assay Path_Br->Assay Decision Result Analysis Assay->Decision Res_Steric Equal Activity: Pocket is tolerant, no X-bond. Decision->Res_Steric Res_XBond Br >> Cl Activity: Confirmed Halogen Bond. Decision->Res_XBond caption Figure 2: Workflow for differentiating steric vs. electronic binding modes.

References

  • BOC Sciences. Ac-D-Phe(4-Br)-OH Product Specifications and Applications.

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design. Journal of Medicinal Chemistry.[1] (Discusses the sigma hole magnitude difference between Cl and Br).

  • Chem-Impex International. Acetyl-4-chloro-D-phenylalanine Product Data.Link

  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. PNAS.[1] (Fundamental study on bond lengths and angles for Cl vs Br). Link

  • Bachem. Peptide Coupling Protocols and Reagent Guides.Link

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Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling Ac-D-Phe(4-Br)-OH in Peptide Synthesis

Executive Summary & Chemical Profile Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) is a non-canonical amino acid derivative frequently employed in solid-phase peptide synthesis (SPPS) to introduce halogenated arom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ac-D-Phe(4-Br)-OH (N-Acetyl-4-bromo-D-phenylalanine) is a non-canonical amino acid derivative frequently employed in solid-phase peptide synthesis (SPPS) to introduce halogenated aromatic motifs for cross-coupling reactions or hydrophobicity modulation.[1][2]

While often categorized generically as an "Irritant," the presence of the bromine substituent at the para position, combined with the N-acetyl capping, significantly alters its physicochemical properties compared to native phenylalanine.[2] The increased lipophilicity facilitates transdermal absorption, necessitating a higher tier of contact precaution than standard amino acids.

Key Hazard Identifiers (GHS Proxy)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][6]

  • H335: May cause respiratory irritation.[3][4][5]

  • Note: Halogenated organic compounds carry an inherent risk of sensitization upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

Rationale: The primary risk vector is the inhalation of fine particulates during weighing and dermal absorption during solubilization. The following matrix is designed to create a redundant barrier system.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary)Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood. All open-container manipulation must occur here.[1][2] The powder is electrostatic; open-bench weighing is strictly prohibited to prevent aerosolization.[1][2]
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (White/Blue).Outer Layer: 5-8 mil Nitrile (Purple/Black).Why:[1][2] Halogenated compounds can permeate standard latex. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects while you doff and replace.
Ocular Chemical Splash Goggles ANSI Z87.1 Compliant. Standard safety glasses are insufficient during solubilization steps where splashes of halogenated organic solvents (e.g., DCM) containing the peptide block could bypass side shields.
Body Tyvek® Lab Coat/Sleeves Non-woven polyethylene. Standard cotton coats absorb liquids. Tyvek provides a hydrophobic barrier against spills of the lipophilic stock solution.

Operational Workflow: A Self-Validating System

This protocol integrates safety checks directly into the experimental workflow. If a check fails, the process halts.

Phase A: Weighing & Transfer (Solid State)

Risk:[1][2] Inhalation of fines and static discharge.

  • Static Neutralization: Ac-D-Phe(4-Br)-OH is prone to static charging.[1][2] Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

    • Validation: Powder should settle flat, not cling to the spatula or boat walls.

  • The "Zone of Safety": Place the balance inside the fume hood, at least 6 inches back from the sash.

  • Transfer: Use a wide-mouth funnel for transfer to the reaction vessel. Rinse the weighing boat with the reaction solvent (e.g., DMF or NMP) immediately to trap residual dust.

Phase B: Solubilization (Liquid State)

Risk: Splash and transdermal absorption.

  • Solvent Selection: When dissolving in DMF (Dimethylformamide) or DCM (Dichloromethane), recognize that these solvents act as "vehicles," carrying the halogenated amino acid through the skin barrier more efficiently than water.

  • Vessel Closure: Do not transport open vessels containing the solution across the lab. Cap all vials/flasks before removing them from the hood.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision-making process for handling this specific compound.

RiskAssessment Start Start: Handling Ac-D-Phe(4-Br)-OH StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solubilized (in DMF/DCM) StateCheck->Liquid HoodCheck Is Fume Hood Active? Solid->HoodCheck GloveCheck Double Nitrile Gloves? Liquid->GloveCheck StaticCheck Static Neutralization? HoodCheck->StaticCheck Yes Stop STOP: Correct Setup HoodCheck->Stop No ProceedSolid Proceed: Weighing StaticCheck->ProceedSolid Yes StaticCheck->Stop No GloveCheck->Stop No TransportCheck Vessel Capped? GloveCheck->TransportCheck Yes TransportCheck->Stop No ProceedLiquid Proceed: Synthesis TransportCheck->ProceedLiquid Yes

Caption: Decision logic for PPE and engineering controls based on physical state (Solid vs. Liquid).

Disposal Protocol: The Halogen Trap

A critical error in peptide synthesis labs is misclassifying halogenated building blocks. Because Ac-D-Phe(4-Br)-OH contains Bromine, it cannot be disposed of in the standard "Organic Solvents" waste stream if that stream is destined for non-halogenated fuel blending.[1][2]

Waste Stream Segregation[1][2]
  • Solid Waste:

    • Contaminated weighing boats, kimwipes, and gloves must go into Hazardous Solid Waste (specifically labeled for Halogenated Organics).

    • Do not throw in regular trash.

  • Liquid Waste:

    • Any solution containing this amino acid must be segregated into the Halogenated Organic Waste carboy.

    • Reasoning: High-temperature incineration is required to break down the C-Br bond safely.[1][2] Mixing with non-halogenated waste can result in the formation of toxic dioxins during standard combustion processes or violate waste hauler contracts.

Visualization: Waste Segregation Flow

WasteSegregation Source Waste Source: Ac-D-Phe(4-Br)-OH TypeCheck Waste Type? Source->TypeCheck SolidWaste Solid (Wipes, Boats) TypeCheck->SolidWaste LiquidWaste Liquid (Mother Liquor) TypeCheck->LiquidWaste BinSolid Bin: Hazardous Solids (Tag: Halogenated) SolidWaste->BinSolid BinLiquid Carboy: Halogenated Organic Waste LiquidWaste->BinLiquid Incineration Destruction: High-Temp Incineration BinSolid->Incineration BinLiquid->Incineration

Caption: Segregation workflow ensuring halogenated waste is routed to high-temperature incineration.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect respiratory sensitization).

  • Skin Contact:

    • Doff: Remove contaminated gloves/clothing immediately.

    • Wash: Rinse with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this will drive the bromine compound deeper into the dermis.

  • Spill (Solid): Do not sweep (creates dust).[2] Cover with wet paper towels to dampen, then wipe up and dispose of as halogenated solid waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Safety Guide. Retrieved from [Link][1][2]

Sources

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